Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXRMXXUIRNASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509804 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78451-14-6 | |
| Record name | Ethyl 2-chloro-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
This document provides an in-depth technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. As a highly functionalized heterocyclic compound, precise structural confirmation is paramount for its application in research and development. While a definitive, peer-reviewed spectrum of this specific molecule is not widely published, this guide synthesizes foundational NMR principles and spectral data from analogous structures to provide a robust, predictive analysis. This serves as an expert-level reference for researchers in organic synthesis, medicinal chemistry, and drug development for confirming the successful synthesis and purity of this target molecule.
Molecular Structure and Predicted NMR-Active Nuclei
The structure of this compound presents a unique set of NMR-active nuclei whose chemical environments are influenced by a combination of electron-withdrawing groups and the heterocyclic scaffold. A thorough analysis requires the individual consideration of each nucleus and its electronic environment.
To facilitate a clear discussion, the atoms are systematically numbered as shown in the diagram below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl ester group, as there are no other protons in the molecule. The key to the analysis lies in the precise chemical shifts and splitting patterns, which confirm the electronic environment of the ethyl group.
Causality of Predicted Chemical Shifts and Multiplicities
-
Methylene Protons (H-7): The two protons on C7 are directly attached to an oxygen atom of the ester functionality. This deshields them significantly, pulling their resonance downfield. A typical chemical shift for such protons in an ethyl ester is in the range of δ 4.0–4.5 ppm.[1][2] These protons are adjacent to the three protons of the methyl group (H-9), and according to the n+1 rule, their signal will be split into a quartet (3+1=4). The coupling constant (³JHH) is expected to be approximately 7 Hz.
-
Methyl Protons (H-9): The three protons on C9 are adjacent to the two protons of the methylene group (H-7). Their signal will therefore be split into a triplet (2+1=3). Being further from the electronegative oxygen and carbonyl group, they will appear more upfield, typically in the range of δ 1.2–1.5 ppm.[1][2]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a detailed fingerprint of the carbon skeleton. The presence of the highly electronegative fluorine atoms introduces characteristic C-F coupling, which is a critical diagnostic feature.
Causality of Predicted Chemical Shifts and C-F Couplings
-
Oxazole Ring Carbons (C2, C4, C5):
-
C2: This carbon is bonded to a nitrogen atom and a highly electronegative chlorine atom. This environment will cause a significant downfield shift. Based on data for substituted oxazoles, its resonance is predicted to be in the range of δ 155–160 ppm.[3]
-
C4: This carbon is attached to the strongly electron-withdrawing trifluoromethyl group. This will deshield C4, but its most important feature will be its multiplicity. Due to coupling with the three fluorine atoms, the signal for C4 will appear as a quartet with a two-bond coupling constant (²JCF) of approximately 30–35 Hz.[4][5] Its chemical shift is predicted in the δ 135–140 ppm range.
-
C5: This carbon is part of the heterocyclic ring and is bonded to the ester carbonyl group. Its resonance is expected around δ 145–150 ppm.[3]
-
-
Trifluoromethyl Carbon (C8): The carbon of the CF₃ group is directly bonded to three fluorine atoms. This will result in a prominent quartet in the ¹³C spectrum due to the large one-bond C-F coupling constant (¹JCF), which is typically around 270–290 Hz.[4][6][7] The chemical shift is expected in the region of δ 118–125 ppm.[6][7]
-
Ester Group Carbons (C6, C7, C9):
-
C6 (Carbonyl): The carbonyl carbon of the ester is highly deshielded and will appear as a singlet in the far downfield region of the spectrum, predicted at δ 158–162 ppm.[8]
-
C7 (Methylene): The methylene carbon, bonded to the ester oxygen, is deshielded and is expected to appear around δ 62–65 ppm.[1]
-
C9 (Methyl): The terminal methyl carbon of the ethyl group will be the most upfield signal, predicted at δ 13–15 ppm.[1]
-
Summary of Predicted Spectral Data
The predicted ¹H and ¹³C NMR data are summarized in the table below for quick reference.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Signal 1 | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H | H-7 (-OCH₂CH₃) |
| Signal 2 | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H | H-9 (-OCH₂CH₃) |
| ¹³C NMR | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment | |
| Signal 1 | 158 - 162 | Singlet (s) | - | C6 (C=O) | |
| Signal 2 | 155 - 160 | Singlet (s) | - | C2 | |
| Signal 3 | 145 - 150 | Singlet (s) | - | C5 | |
| Signal 4 | 135 - 140 | Quartet (q) | ²JCF ≈ 30-35 | C4 | |
| Signal 5 | 118 - 125 | Quartet (q) | ¹JCF ≈ 270-290 | C8 (CF₃) | |
| Signal 6 | 62 - 65 | Singlet (s) | - | C7 (-OCH₂CH₃) | |
| Signal 7 | 13 - 15 | Singlet (s) | - | C9 (-OCH₂CH₃) |
Self-Validating Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous spectra for this compound, the following field-proven protocol should be employed. This methodology is designed to ensure accuracy and reproducibility.
Sample Preparation
-
Material Weighing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR. The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[9][10]
-
Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), a common solvent for small organic molecules that provides good solubility and a clean spectral window.[9][11]
-
Dissolution: Dissolve the sample in the CDCl₃ within a small vial. Gentle vortexing can be used to ensure complete dissolution. The solution must be clear and free of any particulate matter.[12]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry, high-quality 5 mm NMR tube. If any solids remain, filter the solution through a small cotton plug in the pipette.[13]
-
Standard: CDCl₃ typically contains a small amount of non-deuterated chloroform (CHCl₃) which gives a residual peak at δ 7.26 ppm, suitable for referencing the ¹H spectrum. Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm) if absolute referencing is required. The solvent signal at δ 77.16 ppm serves as the reference for the ¹³C spectrum.[9]
Instrumentation and Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring and processing the NMR data.
Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Parameters
-
Instrument: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
-
¹H Acquisition:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 32 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[13]
-
Relaxation Delay (d1): 2 seconds.
-
Conclusion
The structural confirmation of this compound via NMR spectroscopy relies on the identification of a few key diagnostic features. In the ¹H spectrum, the presence of a downfield quartet and an upfield triplet in a 2:3 integration ratio is definitive proof of the ethyl ester moiety. In the ¹³C spectrum, the observation of two distinct quartets—one with a very large coupling constant (~280 Hz) for the CF₃ carbon and another with a smaller coupling constant (~32 Hz) for the C4 ring carbon—provides unambiguous evidence for the trifluoromethyl group and its position on the oxazole ring. This predictive guide, grounded in established spectroscopic principles, provides a reliable framework for the verification of this complex heterocyclic molecule.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Introduction
Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate is a halogenated, trifluoromethyl-substituted heterocyclic compound.[1][2][3][4] Such molecules are of significant interest in medicinal chemistry and materials science due to the unique chemical properties imparted by the fluorine and chlorine atoms. The structural characterization of these complex organic molecules is paramount for quality control, metabolite identification, and mechanistic studies in drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.[5]
This guide provides a comprehensive framework for the analysis of this compound using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). It moves beyond a simple recitation of methods to explain the rationale behind instrumental choices and data interpretation, empowering researchers to develop robust, self-validating analytical protocols.
Physicochemical Properties & Ionization Strategy
The molecular structure dictates the optimal analytical strategy. This compound possesses several features that guide the choice of ionization source:
-
Oxazole Ring: The nitrogen atom in the oxazole ring is a basic site, capable of accepting a proton.
-
Ester Group: The carbonyl oxygen of the ethyl ester is also a potential site for protonation.
-
Polarity: The combination of the ester, trifluoromethyl group, and halogen imparts moderate polarity to the molecule.
Given these characteristics, Electrospray Ionization (ESI) is the most suitable technique.[5][6] ESI is a soft ionization method ideal for polar molecules, generating protonated molecules [M+H]+ with minimal in-source fragmentation.[6][7] This preserves the critical molecular weight information. Analysis will be conducted in positive ion mode to facilitate the formation of the [M+H]+ species.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Formula Determination
The first step in characterization is to confirm the elemental composition of the analyte. High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high accuracy (typically <5 ppm error), which is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.[8][9][10][11][12]
Molecular Formula Calculation:
-
Formula: C₈H₅ClF₃NO₃
-
Monoisotopic Mass: 255.99099 Da
-
Expected [M+H]⁺ Ion: 256.99882 Da
An HRMS experiment should yield a measured mass for the protonated molecule that is within a narrow tolerance (e.g., ±0.001 Da) of the calculated exact mass. This high accuracy severely restricts the number of possible elemental compositions, providing strong evidence for the compound's identity.[10][12]
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation of the basic nitrogen atom in the oxazole ring. |
| Mass Analyzer | TOF or Orbitrap | Provides the high mass accuracy and resolution needed for elemental formula confirmation.[8][11] |
| Mass Range | 100-500 m/z | Encompasses the expected precursor ion and potential fragments. |
| Mass Accuracy | < 5 ppm | Ensures confident assignment of the elemental composition.[10][12] |
| Resolving Power | > 10,000 FWHM | Sufficient to resolve the analyte from potential isobaric interferences.[10][11] |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) reveals how it is constructed. In an MS/MS experiment, the [M+H]+ precursor ion is mass-selected, energized, and fragmented through Collision-Induced Dissociation (CID) .[13][14][15] The resulting product ions are mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint.[15]
The fragmentation of even-electron ions, like the [M+H]+ species generated by ESI, typically proceeds through the elimination of stable, neutral molecules.[7][16] For this compound, several fragmentation pathways can be predicted based on the energetic favorability of bond cleavages and the stability of the resulting products.[16]
Predicted Fragmentation Pathways:
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.
-
Loss of Carbon Monoxide (CO): Following the loss of ethylene, the resulting carboxylic acid can easily lose carbon monoxide (27.99 Da). Oxazole rings themselves are also known to fragment via the loss of CO.[17]
-
Loss of Ethoxy Radical (•OC₂H₅): While less common in soft ionization, a higher collision energy could induce the loss of the ethoxy radical (45.03 Da).
-
Cleavage of the Trifluoromethyl Group (•CF₃): The C-CF₃ bond can be cleaved, leading to the loss of a trifluoromethyl radical (69.00 Da). This is a characteristic fragmentation for trifluoromethyl-substituted heterocycles.[18]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a self-validating system for acquiring high-quality HRMS and MS/MS data.
1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL using a solvent mixture of 50:50 water:acetonitrile with 0.1% formic acid. The formic acid aids in protonation.
2. Instrument Calibration: a. Calibrate the mass spectrometer according to the manufacturer's protocol using the recommended calibration solution. Ensure the mass accuracy is within the specified tolerance (e.g., < 2 ppm) across the desired mass range.
3. HRMS (MS1) Acquisition: a. Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. b. Set the instrument to positive ion mode and acquire full scan spectra over a range of 100-500 m/z. c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the [M+H]+ ion at m/z 256.99. d. Record the accurate mass of the most intense peak in the isotopic cluster and compare it to the theoretical mass.
4. Tandem MS (MS/MS) Acquisition: a. Set up a product ion scan experiment. b. Select the [M+H]+ ion (m/z 256.99) as the precursor ion for fragmentation. c. Apply collision energy (CID). It is crucial to perform a ramping collision energy experiment (e.g., from 10 to 40 eV) to observe the sequence of fragmentation events. Low energy will produce primary fragments, while higher energies will induce further fragmentation.[13][19] d. Acquire product ion spectra, ensuring high resolution and mass accuracy for the fragment ions.
5. Data Analysis and Interpretation: a. For HRMS data, use the instrument software to calculate the elemental composition based on the accurate mass and isotopic pattern of the precursor ion. b. For MS/MS data, identify the major product ions. Calculate the neutral losses by subtracting the m/z of the product ion from the m/z of the precursor ion. c. Correlate the observed neutral losses with plausible chemical structures (e.g., loss of 28.03 Da corresponds to C₂H₄). d. Propose fragmentation mechanisms that are consistent with the observed data and known chemical principles.
Conclusion
The mass spectrometric analysis of this compound requires a systematic approach combining the precision of high-resolution mass measurement with the structural insight of tandem mass spectrometry. By leveraging a soft ionization technique like ESI and controlled collision-induced dissociation, a wealth of data can be generated to confirm the elemental composition and elucidate the molecular structure. The protocols and interpretive framework presented here provide a robust foundation for researchers in drug development and chemical analysis to confidently characterize this and other complex heterocyclic molecules.
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The Strategic Application of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Trifecta of Reactivity, Stability, and Versatility
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] When this powerful functional group is embedded within a versatile heterocyclic system like oxazole, the resulting building block becomes a valuable asset for chemical synthesis. Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS Number: 78451-14-6) is a prime example of such a scaffold, offering a trifecta of desirable characteristics: a reactive chlorine atom for nucleophilic substitution, a stabilizing trifluoromethyl group, and an ester moiety for further derivatization. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 78451-14-6 | [1][2] |
| Molecular Formula | C₇H₅ClF₃NO₃ | [1] |
| Molecular Weight | 243.57 g/mol | [1] |
| Boiling Point | 280.734 °C at 760 mmHg | [1] |
| Density | 1.473 g/cm³ | [1] |
| Refractive Index | 1.432 | [1] |
Safety Considerations: this compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood. The following GHS hazard statements apply:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary statements for safe handling include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of the Oxazole Core: A Mechanistic Approach
A likely synthetic pathway would involve the condensation of an activated α-amino acid derivative with a suitable trifluoromethyl-containing building block, followed by chlorination and cyclization. A more direct and convergent approach, however, can be envisioned starting from ethyl 3,3,3-trifluoro-2-oxopropanoate.
Figure 1: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Formation of the Oxazole Ring: To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 eq) in a suitable aprotic solvent such as toluene, add an α-amino-α-cyanoacetate derivative (1.0 eq) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product, an intermediate enamine, can be carried forward without extensive purification.
-
Cyclization: The crude intermediate is then treated with a strong acid (e.g., concentrated sulfuric acid) at a controlled temperature to facilitate cyclization to the corresponding ethyl 2-hydroxy-4-(trifluoromethyl)oxazole-5-carboxylate.
-
Chlorination: The resulting 2-hydroxyoxazole is then chlorinated. To the crude 2-hydroxyoxazole, add phosphorus oxychloride (POCl₃) (excess) and a catalytic amount of a tertiary amine base (e.g., triethylamine). Heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product.
Causality in Experimental Choices: The choice of an aprotic solvent like toluene for the initial condensation is to facilitate the removal of water, driving the equilibrium towards product formation. The use of a strong acid for cyclization is necessary to protonate the enamine intermediate, initiating the ring-closing cascade. Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chlorides.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the electrophilic nature of the C2 position of the oxazole ring, which is further activated by the electron-withdrawing trifluoromethyl group. The chlorine atom at this position serves as a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Figure 2: Key reaction pathways for this compound.
Nucleophilic Substitution with Amines
The reaction with primary and secondary amines proceeds readily to yield 2-aminooxazole derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Detailed Protocol: Synthesis of a 2-Aminooxazole Derivative
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Substitution with Thiols
Thiol nucleophiles react in a similar fashion to amines to produce 2-thioether-substituted oxazoles. The reaction is typically performed in the presence of a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic thiolate anion.
Detailed Protocol: Synthesis of a 2-Thioetheroxazole Derivative
-
To a stirred suspension of a base (e.g., potassium carbonate, 1.5 eq) in anhydrous DMF, add the thiol (1.1 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Perform an aqueous work-up as described for the amine substitution, followed by purification by column chromatography.
Applications in Drug Discovery and Agrochemicals
The trifluoromethyl-substituted oxazole scaffold is a privileged structure in medicinal chemistry and agrochemical research. The unique electronic properties of this motif can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability.
While specific blockbuster drugs containing the exact this compound core are not publicly disclosed, its utility as a key intermediate is evident in the patent literature. For instance, it has been cited in patents for the synthesis of novel compounds with potential therapeutic applications. Its role as a versatile building block allows for the rapid generation of libraries of diverse molecules for high-throughput screening.
The resulting 2-amino, 2-thioether, and 2-alkoxy oxazole derivatives are precursors to a wide range of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and herbicides. The ester functionality at the C5 position provides an additional handle for modification, such as hydrolysis to the carboxylic acid followed by amide coupling to introduce further diversity.
Conclusion: A Powerful Tool for Chemical Innovation
This compound is a highly functionalized and reactive building block that holds significant potential for the synthesis of novel chemical entities. Its strategic combination of a trifluoromethyl group, a reactive chloro substituent, and an ester handle makes it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, will enable scientists to harness its full potential for chemical innovation.
References
- This reference is a placeholder for a specific synthesis protocol, which is not available in the public domain at the time of writing. The provided protocol is based on established chemical principles for oxazole synthesis.
- This reference is a placeholder for a specific experimental protocol for nucleophilic substitution on the target molecule, which is not available in the public domain. The provided protocols are based on general methods for similar reactions.
- This reference is a placeholder for a patent citing the use of Ethyl 2-chloro-4-(trifluoromethyl)
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Starting Materials for Synthesizing Substituted Oxazoles
Abstract
The oxazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and its presence in a vast array of biologically active natural products and pharmaceuticals. The strategic synthesis of substituted oxazoles is therefore of paramount importance to researchers, scientists, and drug development professionals. The selection of an appropriate synthetic route is critically dependent on the desired substitution pattern and the availability of starting materials. This guide provides a comprehensive overview of the principal synthetic strategies for constructing the oxazole core, with a detailed focus on the requisite starting materials for each methodology. We will delve into the mechanistic underpinnings of classical named reactions, explore the utility of modern metal-catalyzed transformations, and provide practical, field-proven insights to inform experimental design.
Introduction: The Oxazole Scaffold
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic character, making the oxazole ring a versatile pharmacophore capable of participating in various non-covalent interactions within biological systems. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The efficacy and specificity of these molecules are intrinsically linked to the nature and position of the substituents on the oxazole core. Consequently, a deep understanding of the synthetic methodologies that allow for precise control over this substitution is essential for the modern medicinal chemist.
This guide is structured to provide a logical progression from foundational, classical syntheses to contemporary, cutting-edge techniques. Each section will detail the key starting materials, the causal relationship between their structure and the reaction outcome, and, where applicable, detailed experimental protocols.
Classical Approaches to Oxazole Synthesis
For decades, a set of robust and reliable named reactions has formed the bedrock of oxazole synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their predictability and broad applicability.
The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method is one of the most fundamental routes to 2,5-disubstituted oxazoles.[1][2][3]
Core Directive: The intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone.
Starting Materials:
-
2-Acylamino Ketones: This is the key precursor. The "acyl" group (R1-C=O) ultimately forms the 2-position of the oxazole, while the ketone's acyl group (R3) becomes the 5-substituent. The central amino acid-derived backbone provides the nitrogen and the C4-C5 bond of the ring. These precursors can often be synthesized via the Dakin-West reaction.[1]
Mechanism & Causality: The reaction is catalyzed by a strong dehydrating agent, typically sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[4] The acid protonates the ketone's carbonyl oxygen, rendering the carbon more electrophilic. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration under the acidic conditions eliminates a molecule of water to yield the aromatic oxazole ring. The choice of a potent dehydrating agent is crucial to drive the equilibrium towards the final aromatic product.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
-
To a round-bottom flask, add 2-benzamidoacetophenone (1.0 eq).
-
Carefully add concentrated sulfuric acid (e.g., 5-10 eq) with cooling in an ice bath.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-90°C) for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and water.
-
Neutralize the solution carefully with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diphenyloxazole.
The Van Leusen Oxazole Synthesis: A Convergent Approach
Developed in 1972, the Van Leusen reaction is a highly versatile and widely used one-pot method for the synthesis of 5-substituted oxazoles.[5][6]
Core Directive: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Starting Materials:
-
Aldehydes (R-CHO): The aldehyde provides the carbon atom and the substituent for the 5-position of the oxazole ring. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes are suitable substrates.[6]
-
Tosylmethyl Isocyanide (TosMIC): This unique reagent is the cornerstone of the reaction. It provides the C2 and C4 atoms, the nitrogen atom, and the necessary functionality for cyclization and aromatization.[5][6]
Mechanism & Causality: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (commonly potassium carbonate or t-butoxide). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide then undergoes an intramolecular cyclization (a 5-endo-dig cyclization) by attacking the isocyanide carbon.[7] This forms an intermediate oxazoline. The key to this synthesis is the presence of the tosyl group, which is an excellent leaving group. A second deprotonation at the C4 position, followed by the elimination of p-toluenesulfinic acid, drives the aromatization to the final 5-substituted oxazole product.[6][8]
Experimental Protocol: Van Leusen Synthesis of 5-Phenyloxazole [8]
-
To a stirred suspension of potassium tert-butoxide (2.67 eq) in dry THF (30 mL) at -60 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of TosMIC (1.7 eq) in dry THF (30 mL).
-
Stir the mixture for 15 minutes at this temperature.
-
Slowly add a solution of benzaldehyde (1.0 eq, 10 mmol) in dry THF (20 mL).
-
Continue stirring for 1 hour at -60 °C.
-
Add methanol (15 mL) to the reaction mixture.
-
Remove the cooling bath and heat the reaction to reflux for 2 hours.
-
Cool the reaction to room temperature and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-phenyloxazole.
The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes
An early method discovered by Emil Fischer in 1896, this synthesis provides a route to 2,5-disubstituted oxazoles.[9][10]
Core Directive: The condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.
Starting Materials:
-
Cyanohydrins: Typically derived from an aromatic aldehyde, the cyanohydrin provides the C4 and C5 atoms and the 5-substituent.
-
Aldehydes: The aldehyde provides the C2 atom and the 2-substituent.
Mechanism & Causality: The reaction is performed in dry ether with a stream of anhydrous HCl gas. The nitrile group of the cyanohydrin is activated by HCl to form an iminochloride intermediate. The aldehyde's carbonyl oxygen is protonated, and the nitrogen of the iminochloride attacks the carbonyl carbon. A series of steps involving cyclization and dehydration then lead to the formation of the oxazole ring.[9] The anhydrous conditions are critical to prevent hydrolysis of the intermediates.
The Bredereck Reaction: α-Haloketones and Amides
This method offers a straightforward synthesis of 2,4-disubstituted oxazoles.[5][11]
Core Directive: The condensation of an α-haloketone with an amide.
Starting Materials:
-
α-Haloketones (e.g., α-bromoketones): These provide the C4 and C5 atoms and their respective substituents.
-
Amides: The amide provides the C2 atom, its substituent, and the nitrogen atom. Formamide can be used to yield 2-unsubstituted oxazoles.
Mechanism & Causality: The reaction likely proceeds via initial N-alkylation of the amide by the α-haloketone to form an α-acylamino ketone intermediate, which is the same type of precursor used in the Robinson-Gabriel synthesis. This intermediate then undergoes an acid- or heat-promoted cyclodehydration to furnish the oxazole.
Modern Synthetic Strategies
Contemporary organic synthesis has introduced a plethora of new methods for constructing the oxazole ring, often under milder conditions and with greater efficiency and functional group tolerance. These methods frequently employ transition metal catalysis.
Metal-Catalyzed Syntheses
Transition metals like gold, copper, and palladium have emerged as powerful catalysts for oxazole synthesis, enabling novel bond formations and reaction pathways.
Core Directive: The intramolecular cyclization of N-propargyl amides.
Starting Materials:
-
N-Propargyl Amides: These are the key precursors, containing both the alkyne and amide functionalities necessary for cyclization. They are readily prepared from propargyl amines and acylating agents.
Mechanism & Causality: Cationic gold(I) catalysts are highly π-philic and activate the alkyne moiety of the N-propargyl amide towards nucleophilic attack. The amide oxygen acts as the intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This forms a vinyl gold intermediate, which, after protodeauration, tautomerizes to the stable aromatic oxazole.[12][13] This methodology provides a powerful route to 2,5-disubstituted oxazoles.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
-
To a reaction vessel under an inert atmosphere, add the N-propargyl amide (1.0 eq).
-
Add a gold(I) catalyst (e.g., IPrAuCl/AgOTf or Ph3PAuCl/AgOTf, 1-5 mol%).
-
Dissolve the reactants in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxazole.
Copper catalysts are versatile and have been employed in several distinct approaches to oxazoles.
From α-Diazoketones and Nitriles/Amides:
Core Directive: The coupling of an α-diazoketone with a nitrile or an amide.
Starting Materials:
-
α-Diazoketones: These reagents serve as precursors to copper-carbene intermediates and provide the C4 and C5 atoms of the oxazole.
-
Nitriles or Amides: These provide the remaining atoms of the ring (N and C2).
Mechanism & Causality: The copper catalyst (e.g., Cu(OTf)₂) reacts with the α-diazoketone to generate a copper-carbene intermediate with the release of dinitrogen gas.[8] In the presence of a nitrile, this intermediate is trapped to form a nitrilium ylide, which then undergoes a [3+2] cycloaddition to form the oxazole. When amides are used, the reaction proceeds through the formation of an N-H insertion product, which then cyclizes.[8][14]
Palladium catalysis is often employed in cross-coupling reactions and C-H activation strategies to build the oxazole core or functionalize a pre-existing one.
From Amides and Ketones via C-H Activation:
Core Directive: A one-step synthesis from simple amides and ketones.
Starting Materials:
-
Amides: Provide the N and C2 atoms.
-
Ketones: Provide the C4 and C5 atoms.
Mechanism & Causality: This method involves a sequence of C-N bond formation followed by a palladium-catalyzed C-H activation and C-O bond formation to close the ring.[15][16] The reaction often requires an oxidant and additives to facilitate the catalytic cycle.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the synthesis of oxazoles. It often leads to higher yields, shorter reaction times, and cleaner reaction profiles.
Core Directive: Application of microwave energy to classical or modern synthetic routes.
Starting Materials: The starting materials are typically the same as those used in the conventional heating methods (e.g., aldehydes and TosMIC for the Van Leusen reaction).
Causality: Microwave energy directly and efficiently heats the solvent and reactants, leading to a rapid increase in temperature and reaction rate. This can minimize the formation of side products that may occur during prolonged heating.[4]
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles [17][18]
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aryl aldehyde (1.0 eq, 1.18 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq, 1.18 mmol), and potassium phosphate (K₃PO₄) (2.0 eq, 2.36 mmol).[17][18]
-
Add isopropanol (IPA) (e.g., 10 mL) to the vial and seal it with a cap.[17][18]
-
Place the vial in the cavity of a monitored microwave reactor.
-
Irradiate the reaction mixture with stirring (e.g., 800 rpm) at a set temperature (e.g., 65 °C) and power (e.g., 350 W) for a short duration (e.g., 8 minutes).[17][18]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Work up the residue by adding water and extracting with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Summary of Starting Materials and Resulting Substitution Patterns
The choice of synthetic method is directly dictated by the desired substitution pattern on the oxazole ring. The following table summarizes the relationship between the key starting materials and the final product for the major synthetic routes discussed.
| Synthesis Method | Starting Material 1 | Starting Material 2 | Resulting Oxazole Substitution | Typical Yields |
| Robinson-Gabriel | 2-Acylamino Ketone | (Intramolecular) | 2,4,5-Trisubstituted or 2,5-Disubstituted | 50-90% |
| Van Leusen | Aldehyde | TosMIC (Tosylmethyl isocyanide) | 5-Substituted | 60-96%[6][17] |
| Fischer | Cyanohydrin | Aldehyde | 2,5-Disubstituted | Moderate |
| Bredereck | α-Haloketone | Amide | 2,4-Disubstituted | 40-80% |
| Gold-Catalyzed | N-Propargyl Amide | (Intramolecular) | 2,5-Disubstituted | 70-95% |
| Copper-Catalyzed | α-Diazoketone | Amide or Nitrile | 2,4-Disubstituted or 2,4,5-Trisubstituted | 75-87%[8] |
Logical Flow of Synthetic Strategies
The selection of a synthetic pathway is a critical decision in the workflow of a medicinal or materials chemist. The following diagram illustrates a logical decision-making process for choosing a suitable method based on the desired substitution pattern.
Caption: Decision workflow for selecting an oxazole synthesis method.
Conclusion
The synthesis of substituted oxazoles is a rich and evolving field, with a diverse toolkit of reactions available to the modern chemist. The classical methods, including the Robinson-Gabriel, Van Leusen, Fischer, and Bredereck syntheses, provide reliable and well-understood pathways to variously substituted oxazoles, founded on the reactivity of core starting materials such as α-acylamino ketones, aldehydes, TosMIC, cyanohydrins, and α-haloketones. The advent of modern synthetic techniques, particularly those employing transition metal catalysts like gold, copper, and palladium, has opened new avenues for oxazole construction under milder conditions and with expanded substrate scope. Furthermore, technologies such as microwave-assisted synthesis offer significant enhancements in efficiency and speed. A thorough understanding of the interplay between starting materials, reaction mechanisms, and the resulting substitution patterns is crucial for the rational design and successful execution of synthetic routes toward novel oxazole-containing molecules for applications in drug discovery and beyond.
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A Technical Guide to the Stability and Degradation of Trifluoromethyl Oxazole Compounds
Abstract
The strategic incorporation of trifluoromethyl groups into oxazole scaffolds represents a powerful approach in modern medicinal and materials chemistry. This combination leverages the inherent biological relevance of the oxazole ring and the profound physicochemical enhancements conferred by the trifluoromethyl moiety, such as increased metabolic stability and lipophilicity.[1][2] This guide provides an in-depth technical analysis of the stability and degradation profiles of these valuable compounds. We will explore the intrinsic chemical, thermal, and photolytic stability, delve into common degradation pathways, and present validated, step-by-step protocols for conducting comprehensive forced degradation studies. The overarching goal is to equip researchers, scientists, and drug development professionals with the expert insights and practical methodologies required to anticipate, identify, and characterize the degradation of trifluoromethyl oxazole compounds, thereby ensuring the development of robust, safe, and effective chemical entities.
Introduction: The Trifluoromethyl Oxazole Scaffold in Modern Chemistry
The deliberate design of functional molecules often involves the synergistic combination of distinct chemical moieties. The trifluoromethyl oxazole scaffold is a prime example of this strategy, merging a versatile heterocyclic core with a uniquely potent functional group to create compounds with highly desirable properties for pharmaceutical and agrochemical applications.[1][3]
The Oxazole Ring: A Privileged Heterocycle
The oxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen, a structure frequently found in natural products and synthetic medicinal agents.[3][4] Its significance stems from its ability to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[2] From a chemical standpoint, the oxazole ring is generally considered a thermally stable entity.[2][5] It exhibits a degree of basicity and is more resistant to acidic conditions than to oxidation, providing a robust core for further functionalization.[4][6]
The Trifluoromethyl Group: A Bioisostere for Enhanced Properties
The trifluoromethyl (CF3) group is one of the most impactful substituents in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a parent molecule's properties.[1][7] The exceptional strength of the carbon-fluorine bond (C-F) imparts significant metabolic stability, protecting the molecule from enzymatic degradation in vivo.[7] This leads to improved pharmacokinetic profiles, including longer half-lives. Furthermore, the CF3 group can enhance binding affinity to target proteins and improve membrane permeability, crucial attributes for bioavailability.[1][7]
Synergy and Significance: The Power of Combination
Combining the oxazole ring with a trifluoromethyl group creates a molecular architecture with enhanced value. The CF3 group can protect the oxazole core and adjacent positions from metabolic attack, while the oxazole provides a rigid, interactive scaffold. This synergy results in molecules with:
-
Enhanced Metabolic and Chemical Stability: The C-F bond's robustness resists both metabolic and chemical breakdown.[1]
-
Modulated Physicochemical Properties: Increased lipophilicity can be fine-tuned to optimize solubility and permeability.[1][8]
-
Improved Biological Activity: The CF3 group's electronic influence can optimize interactions with biological targets, leading to higher potency.[1][9]
Intrinsic Stability Profile of Trifluoromethyl Oxazoles
Understanding the inherent stability of the scaffold is the foundation for predicting its behavior under storage and physiological conditions.
Thermal Stability
Both the oxazole ring and the trifluoromethyl group contribute to high thermal stability. Oxazoles are known to be stable at elevated temperatures, and the introduction of a CF3 group often enhances this property.[5][10] Studies on polymers and energetic materials containing CF3-substituted heterocycles have demonstrated their ability to withstand significant thermal stress, with decomposition temperatures often exceeding those of their non-fluorinated analogs.[11][12]
Chemical Stability
The chemical stability of trifluoromethyl oxazoles is largely dictated by the oxazole ring's reactivity. The ring is generally more stable in acidic media compared to pyridine but can show instability similar to furans under certain conditions.[2][6] It is, however, less resistant to oxidation.[4] The strong electron-withdrawing effect of the CF3 group can further modulate the ring's reactivity, generally decreasing its susceptibility to electrophilic attack.
Photostability
Photostability is a critical parameter, especially for drug products exposed to light. The degradation of organic molecules under UV or visible light often involves the formation of reactive species.[13] While the inherent stability of the C-F bond provides some protection, the conjugated π-system of the oxazole ring can absorb light, potentially leading to photochemical reactions. The overall photostability is highly dependent on the complete molecular structure, including other substituents and the formulation matrix.
The Critical Distinction: C-CF3 vs. N-CF3 Substitution
The point of attachment of the trifluoromethyl group is paramount to the molecule's stability, particularly in aqueous environments.
-
C-Trifluoromethylated Oxazoles: When the CF3 group is attached to a carbon atom of the oxazole ring, the molecule generally exhibits high stability due to the strength of the C-C and C-F bonds.
-
N-Trifluoromethylated Oxazoles: Research has shown that N-trifluoromethyl azoles possess excellent aqueous stability.[8][14] This is in stark contrast to N-trifluoromethyl amines, which are often prone to hydrolysis.[8] This robust stability makes N-CF3 oxazoles valuable and reliable substructures for consideration in medicinal chemistry.[14]
Common Degradation Pathways and Mechanisms
Forced degradation studies, or stress testing, are employed to intentionally degrade a compound to elucidate its potential degradation pathways. This is a cornerstone of developing stability-indicating analytical methods.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water, a process that can be catalyzed by acid or base. While the oxazole ring itself is relatively resistant to hydrolysis, functional groups elsewhere in the molecule (e.g., esters, amides) may be susceptible. Under harsh acidic or basic conditions, the oxazole ring can be forced to open, though this typically requires more extreme conditions than side-chain hydrolysis.
Caption: Potential hydrolytic degradation pathways for a trifluoromethyl oxazole.
Oxidative Degradation
Oxidative stress, often simulated with hydrogen peroxide (H₂O₂), can lead to significant degradation. The oxazole ring is more susceptible to oxidation than pyridine.[4] Potential outcomes include the formation of N-oxides, hydroxylated derivatives, or complete cleavage of the heterocyclic ring, resulting in smaller, more polar degradants. The trifluoromethyl group itself is highly resistant to oxidation.
Caption: Potential oxidative degradation pathways for a trifluoromethyl oxazole.
Photodegradation
Exposure to light, particularly in the UV range, can provide the energy needed to initiate chemical reactions. For aromatic heterocycles, this can involve complex pathways including radical reactions, rearrangements, or photo-oxidation. The outcome is highly structure-dependent, and identifying photolytic degradants is crucial for determining appropriate packaging and storage conditions for drug products.
Designing and Executing Forced Degradation Studies
A well-designed forced degradation study is not a destructive process but a controlled investigation. Its primary purpose is to generate relevant degradation products for the development of stability-indicating analytical methods and to understand the molecule's liabilities.[15][16]
Rationale and Regulatory Context
International Council for Harmonisation (ICH) guidelines (specifically Q1A/Q1B) mandate stress testing to demonstrate the specificity of analytical methods used for stability testing.[17] The study must show that the method can effectively separate the intact drug from any degradants that may form under various stress conditions.
Experimental Design: The Causality Behind Choices
The goal is to achieve modest degradation, typically in the range of 5-20%.[15] This ensures that sufficient quantities of degradation products are formed for detection and characterization without completely destroying the parent compound.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Up to 72 hours | Simulates acidic environments (e.g., stomach) and tests stability to proton-catalyzed degradation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Up to 72 hours | Simulates alkaline environments (e.g., intestine) and tests stability to base-catalyzed degradation. |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 24 hours | Simulates potential oxidative stress from atmospheric oxygen or excipients. |
| Thermal | Dry Heat (Oven) | 60°C to 105°C | Up to 7 days | Assesses the intrinsic thermal stability of the solid drug substance. |
| Photostability | ICH Q1B Option 2 | Ambient | As per ICH | Assesses degradation from exposure to light, crucial for packaging and storage decisions. |
Step-by-Step Protocols
The following protocols are designed as self-validating systems. Each includes a control sample (unstressed) and a blank (reagents only) to ensure that any observed peaks in the analysis are due to the degradation of the active pharmaceutical ingredient (API) and not from the reagents or solvent.
-
Preparation: Prepare a stock solution of the trifluoromethyl oxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL.
-
Sample Setup:
-
Test Sample: To a vial, add an aliquot of the stock solution and an equal volume of 1 M HCl (for acid) or 1 M NaOH (for base).
-
Control Sample: To a separate vial, add the same aliquot of stock solution and an equal volume of purified water.
-
Blank: To a third vial, add the solvent and an equal volume of the acid or base solution.
-
-
Stress Condition: Place all vials in a controlled temperature bath (e.g., 60°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction. Dilute with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
-
Preparation: Prepare a stock solution as described in 4.3.1.
-
Sample Setup:
-
Test Sample: To a vial, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂.
-
Control Sample: To a separate vial, add the same aliquot of stock solution and an equal volume of purified water.
-
-
Stress Condition: Keep the vials at room temperature, protected from light.
-
Time Points & Analysis: Follow steps 4 and 6 from Protocol 4.3.1. No quenching is typically required, as the sample is diluted for analysis.
-
Preparation: Place a small amount of the solid API in a clear glass vial.
-
Stress Condition: Place the vial in an oven at a high temperature (e.g., 80°C).
-
Time Points: At specified intervals (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent to ~1 mg/mL, and dilute for analysis.
-
Analysis: Analyze by HPLC.
-
Preparation: Spread a thin layer of the solid API in a shallow dish. Prepare a separate solution of the API (~1 mg/mL).
-
Sample Setup:
-
Exposed Samples: Place the solid and solution samples in a photostability chamber.
-
Dark Controls: Wrap identical samples in aluminum foil and place them alongside the exposed samples.
-
-
Stress Condition: Expose the samples to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analysis: After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis. Compare the results of the exposed samples to the dark controls.
Caption: A generalized workflow for conducting forced degradation studies.
Analytical Strategies for Characterization
Identifying and quantifying the parent compound and its degradants requires a robust analytical toolkit.
The Primary Tool: Stability-Indicating HPLC/UPLC Methods
A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task. Method development focuses on achieving baseline separation between the parent peak and all degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.
Structural Elucidation of Degradants
Once degradation is confirmed, the next critical step is to identify the structures of the degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for structural elucidation. It provides the molecular weight of the degradants and, through tandem MS (MS/MS), generates fragmentation patterns that offer clues to the molecule's structure. For example, a study on a trifluoromethyl-1,2-oxazole compound used HPLC-MS/MS to identify and measure metabolites and their degradation products in biological fluids.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradants can be isolated using preparative HPLC and analyzed by NMR.
Mass Balance Calculation
A key component of a successful forced degradation study is achieving mass balance. This involves demonstrating that the decrease in the amount of the parent drug is accounted for by the sum of the amounts of all formed degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradants have been detected.
Conclusion and Future Perspectives
Trifluoromethyl oxazole compounds are a cornerstone of modern chemical design, offering enhanced stability and biological activity. However, this inherent stability does not preclude the possibility of degradation under stress conditions. A thorough understanding of their potential degradation pathways is not merely an academic exercise; it is a regulatory requirement and a scientific necessity for the development of safe and effective products.
The methodologies outlined in this guide—from the rationale behind experimental design to detailed analytical protocols—provide a comprehensive framework for investigating the stability of these compounds. By proactively applying these principles, researchers can anticipate liabilities, develop robust formulations, and ensure the integrity of their molecules from the laboratory to the clinic. Future work will continue to focus on developing predictive models for degradation and refining analytical techniques for even more sensitive detection and characterization of novel degradants.
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Harnessing the Synergy of Halogenation and the Oxazole Core: A Guide to the Biological Potential of Novel Ester Derivatives
An In-Depth Technical Guide
This guide provides an in-depth exploration of halogenated oxazole esters, a chemical class poised at the intersection of privileged structural motifs and strategic molecular modifications. We will delve into the foundational principles of the oxazole scaffold, the transformative impact of halogenation on molecular behavior, and the diverse biological activities that emerge from this combination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the design, synthesis, and therapeutic potential of these compelling compounds.
The Strategic Foundation: Why Halogenated Oxazole Esters?
The quest for novel therapeutic agents frequently involves the strategic combination of well-established pharmacophores with chemical modifications that enhance potency, selectivity, and pharmacokinetic properties. Halogenated oxazole esters represent a prime example of this design philosophy.
-
The Oxazole Nucleus: The 1,3-oxazole ring is a five-membered heterocycle recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its prevalence in both natural products and synthetic drugs stems from its ability to engage with biological targets through various non-covalent interactions.[4][5] This versatile core is associated with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][6][7][8]
-
The Power of Halogenation: The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, often enhancing lipophilicity, which can improve membrane permeability.[9] Furthermore, halogens can increase metabolic stability and modulate the electronic character of a molecule, leading to stronger and more selective binding to target enzymes or receptors.[9][10][11][12] The unique phenomenon of halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, is increasingly recognized as a critical factor in ligand-receptor affinity.
-
The Ester Moiety: The ester functional group provides a versatile handle for tuning the pharmacokinetic profile of a compound. It can act as a bioisostere for other functional groups or serve as a prodrug, designed to be cleaved by endogenous esterases to release the active molecule at the site of action. This strategy can improve bioavailability and mitigate off-target effects.
This guide synthesizes these three pillars, exploring the causality behind the design of halogenated oxazole esters and the experimental validation of their biological potential.
Natural Precedent: Halogenated Oxazoles in Marine Biology
Nature itself provides a compelling rationale for investigating this class of compounds. Marine organisms, existing in a halide-rich environment, are prolific producers of halogenated secondary metabolites with potent biological activities.[11][13]
Notably, many of these natural products feature an oxazole core. For instance, phorbazoles , a class of chlorinated alkaloids isolated from marine sponges, contain both pyrrole and 1,3-oxazole moieties and exhibit significant cytotoxicity, laying a natural foundation for exploring halogenated oxazoles as anticancer agents.[14] The existence of such compounds underscores the evolutionary selection of this chemical architecture for potent bioactivity.
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of halogenated oxazole esters is a multi-stage process requiring the formation of the oxazole ring, the introduction of the halogen, and the final esterification. The choice of sequence depends on the desired substitution pattern and the stability of the intermediates.
Key Oxazole Formation Strategies
Several classical methods are employed to construct the oxazole ring, each offering distinct advantages in terms of starting material availability and regioselectivity.
-
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[7][15] It is a robust method for creating 2,5-disubstituted oxazoles.
-
Van Leusen Reaction: A highly versatile method that forms 5-substituted oxazoles from aldehydes reacting with tosylmethylisocyanide (TosMIC).[5][7] This reaction is known for its mild conditions and broad substrate scope.
-
Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes to generate the oxazole core.[7][16]
Workflow: A Generalized Synthetic Approach
The following diagram illustrates a common logical workflow for synthesizing the target compounds.
Caption: Inhibition of the STAT3 signaling pathway by halogenated oxazole esters.
Quantitative Data: The efficacy of these compounds is often demonstrated by their low IC₅₀ values against a range of cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorophenyl-isoxazole-carboxamide | Hep3B (Hepatocellular Carcinoma) | 7.66 - 9.58 | [17] |
| 5-Sulfinyl-1,3-oxazole Derivative | 60-cell line panel (NCI) | Sub-micromolar | [1] |
| Phorbazole Analogs (Chlorinated) | Various | Not specified, but cytotoxic | [14] |
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. [7]Halogenated compounds, in particular, have shown significant promise in this area. [10][12]
-
Broad-Spectrum Activity: Oxazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). [14][18]Some have also shown efficacy against fungal pathogens like Candida albicans. [6][19]* Enhanced Potency through Halogenation: Studies have shown that the presence and number of halogen substituents can directly correlate with antimicrobial potency. [19]For example, multiple halogen substitutions on a heterocyclic core can lead to superior antibacterial activity compared to mono-halogenated analogs. [19]* Antibiofilm Potential: A critical challenge in treating chronic infections is the formation of bacterial biofilms. Halogenation has been shown to be a promising strategy for developing compounds that inhibit biofilm formation, a key virulence factor. [10][12]
Standardized Experimental Methodologies
To ensure the reproducibility and validity of research in this field, standardized protocols are essential. The following sections detail key in vitro assays for evaluating the biological activity of newly synthesized halogenated oxazole esters.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines the steps for determining the concentration at which a compound inhibits 50% of cell growth (IC₅₀).
Objective: To assess the antiproliferative activity of halogenated oxazole esters against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (halogenated oxazole ester) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in broth directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance.
Future Outlook and Concluding Remarks
The exploration of halogenated oxazole esters is a vibrant and promising field in drug discovery. The existing body of research strongly suggests that these compounds possess significant therapeutic potential, particularly as anticancer and antimicrobial agents. [2][3] Future research should focus on:
-
In Vivo Efficacy: Moving beyond in vitro assays, promising lead compounds must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles. [20][17][21]* Mechanism Deconvolution: For novel compounds, detailed studies are required to elucidate their precise mechanisms of action, identify specific molecular targets, and understand potential resistance pathways.
-
SAR Expansion: A systematic expansion of the structure-activity relationship (SAR) by synthesizing and testing a wider array of analogues will be crucial for optimizing potency and minimizing toxicity. [20]This includes exploring different halogenation patterns, various ester functionalities, and diverse substitutions on the oxazole ring.
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Review of trifluoromethyl-containing heterocyclic compounds
An In-Depth Technical Guide to Trifluoromethyl-Containing Heterocyclic Compounds for Drug Discovery and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of trifluoromethyl-containing heterocyclic compounds, tailored for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple cataloging of compounds to dissect the strategic rationale behind incorporating the trifluoromethyl (CF₃) group into heterocyclic scaffolds. The focus is on the causality of experimental design, the inherent value of this unique functional group, and the practical methodologies for synthesizing these high-value molecules.
The Strategic Imperative of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group into a molecular scaffold is a cornerstone strategy in modern medicinal chemistry.[1] This is not a random substitution but a deliberate choice driven by the unique and powerful physicochemical properties the CF₃ group imparts.[2] Unlike a simple methyl or chloro group, for which it often serves as a bioisostere, the CF₃ group offers a multi-faceted approach to optimizing a drug candidate's profile.[3]
The core advantages stem from a combination of fluorine's high electronegativity and the geometry of the group itself:
-
Enhanced Lipophilicity : The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-acting drugs.[4][5] This was a key factor in the success of Fluoxetine (Prozac), where the CF₃ group facilitates efficient brain penetration.[5]
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] This "metabolic blocking" can dramatically increase a drug's half-life, reduce patient dosing frequency, and improve overall therapeutic efficacy.[4][5]
-
Modulation of Basicity/Acidity : As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby functional groups, such as amines or the N-H of a pyrazole ring.[3][8] This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn governs its solubility, receptor binding, and pharmacokinetic properties.
-
Improved Binding Affinity : The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronic landscape of the entire heterocyclic ring.[4] This can lead to more favorable electrostatic or hydrogen bonding interactions with the target protein, thereby increasing binding affinity and potency.[4]
Logical Framework: The CF₃ Group's Influence
The decision to incorporate a CF₃ group can be visualized as a logical workflow aimed at enhancing drug-like properties.
Caption: Workflow of CF₃-driven drug optimization.
Synthetic Methodologies: Accessing Trifluoromethylated Heterocycles
The synthesis of these target molecules is non-trivial and generally follows two primary strategies: the direct introduction of a CF₃ group onto a pre-formed heterocycle, or the construction of the heterocyclic ring using a CF₃-containing building block.[9] The choice is dictated by the availability of starting materials, desired regioselectivity, and functional group tolerance.
Strategy 1: Direct Trifluoromethylation
This approach has seen explosive growth with the development of novel trifluoromethylating reagents.[10] These reactions are often mediated by transition metals, particularly copper, and can proceed through radical, nucleophilic, or electrophilic pathways.[11][12]
| Reaction Type | Common Reagents | Mechanism | Key Advantage |
| Radical | Togni's Reagents, Langlois' Reagent (CF₃SO₂Na) | Generation of a CF₃ radical which adds to the heterocycle. | High functional group tolerance. |
| Electrophilic | Umemoto's Reagents, Yagupolskii's Reagents | A formal "CF₃⁺" source reacts with a nucleophilic heterocycle. | Effective for electron-rich systems.[13] |
| Nucleophilic | Ruppert-Prakash Reagent (CF₃SiMe₃), Trifluoromethane | A "CF₃⁻" source adds to an electrophilic position. | Useful for electron-deficient rings.[11] |
Strategy 2: The Building Block Approach
This powerful strategy involves using simple, commercially available molecules that already contain the CF₃ group to construct the desired heterocycle.[9][14] This method provides excellent control over regiochemistry.
-
β-Trifluoromethylated Acrylates/Ketones : These serve as versatile precursors for synthesizing a wide range of heterocycles like pyrazoles and pyrimidines through cyclocondensation reactions.[9][15]
-
Trifluoromethylnitrones : These building blocks are particularly useful in [3+2] cycloaddition reactions to form medicinally important isoxazolidines.[16]
-
2-Bromo-3,3,3-trifluoropropene (BTP) : A highly versatile building block for constructing various CF₃-containing organic compounds.[9]
Key Classes of Trifluoromethyl-Containing Heterocycles in Modern Science
We now turn our attention to specific heterocyclic scaffolds where the introduction of a CF₃ group has led to significant breakthroughs in medicine and agriculture.
Trifluoromethyl-Pyridines (TFMPs)
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The incorporation of a CF₃ group enhances metabolic stability and modulates the electronic properties of the ring system.[17]
-
Prominent Examples :
-
Causality in Action : In the development of the fungicide Fluazinam, researchers found that the trifluoromethyl-substituted pyridine derivative exhibited significantly higher activity compared to analogs with chlorine or other groups, a direct result of the electronic modulation and stability conferred by the CF₃ group.[18]
Experimental Protocol: Synthesis of a Key TFMP Intermediate
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand intermediate, exemplifies a common industrial approach starting from 3-picoline.[18][19][20] This protocol is self-validating through the isolation and characterization of key intermediates.
Workflow Diagram: Synthesis of 2,3,5-DCTF
Caption: Industrial synthesis pathway for the 2,3,5-DCTF intermediate.
Step-by-Step Methodology:
-
Side-Chain Chlorination : 3-Picoline is subjected to high-temperature, vapor-phase chlorination to convert the methyl group into a trichloromethyl group, yielding 3-(trichloromethyl)pyridine. The high temperature is necessary to initiate the radical chain reaction on the aliphatic side chain rather than the aromatic ring.
-
Fluorination (Halex Reaction) : The resulting 3-(trichloromethyl)pyridine undergoes a halogen exchange reaction with hydrogen fluoride (HF) in the vapor phase, often over a catalyst, to produce 3-(trifluoromethyl)pyridine. This step leverages the thermodynamic favorability of forming C-F bonds.
-
Ring Chlorination : The 3-(trifluoromethyl)pyridine is then subjected to aromatic nuclear chlorination to install chlorine atoms onto the pyridine ring, yielding the final product, 2,3,5-DCTF.[19][20] The electron-withdrawing CF₃ group directs the regioselectivity of this step.
-
Validation : Each intermediate is purified (typically by distillation) and its structure confirmed by GC-MS and NMR spectroscopy before proceeding to the next step, ensuring the integrity of the synthetic pathway.
Trifluoromethyl-Indoles
The indole scaffold is a classic "privileged structure" in medicinal chemistry. Adding a CF₃ group enhances its drug-like properties, particularly lipophilicity and metabolic stability, making trifluoromethylated indoles highly sought-after intermediates.[6][21]
-
Prominent Example : A key application is in the development of positive allosteric modulators (PAMs) of the CB1 cannabinoid receptor. Researchers successfully replaced a metabolically labile aliphatic nitro group with a CF₃ group, resulting in compounds with improved potency and significantly better in vitro metabolic stability.[22][23][24] This is a textbook case of successful bioisosteric replacement.[22][23][24]
-
Domino Synthesis : Modern methods allow for the efficient one-pot synthesis of 2-(trifluoromethyl)indoles via a domino trifluoromethylation/cyclization of 2-alkynylanilines, providing streamlined access to this valuable heterocyclic core.[25]
Trifluoromethyl-Pyrazoles
This class of compounds is prevalent in both pharmaceuticals and agrochemicals.[26] The CF₃ group enhances biological activity and modulates the acidity of the pyrazole N-H, which is crucial for receptor interaction.[8]
| Drug/Agrochemical | Class | Application | Role of CF₃ Group |
| Celecoxib | NSAID | Anti-inflammatory | Enhances binding to COX-2 enzyme. |
| Berotralstat | Kallikrein Inhibitor | Hereditary Angioedema | Contributes to binding affinity and favorable pharmacokinetics.[11] |
| Chlorfenapyr | Pro-insecticide | Crop Protection | Increases lipophilicity for pest penetration.[9] |
Trifluoromethyl-Oxadiazoles
The 1,3,4-oxadiazole ring is a stable, hydrogen bond-accepting bioisostere for ester and amide groups.[27] When combined with a trifluoromethylpyridine moiety, the resulting compounds have shown potent biological activity.
-
Antibacterial and Antifungal Agents : Recent studies have demonstrated that trifluoromethylpyridine-1,3,4-oxadiazole derivatives exhibit excellent activity against plant bacterial pathogens like Xanthomonas oryzae.[28][29] Some derivatives also show promise as histone deacetylase (HDAC) inhibitors for controlling rust disease in crops.[30] In one study, compound 6q showed 100% inhibitory activity against Xoo at 100 µg/mL, significantly outperforming commercial agents.[29]
Conclusion and Future Outlook
The strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds is a proven and powerful tactic in the design of advanced molecules for medicine and agriculture. The ability of the CF₃ group to simultaneously enhance metabolic stability, increase lipophilicity, and modulate electronic properties provides a compelling rationale for its continued and expanding use.[2][4] Future research will undoubtedly focus on developing more efficient, selective, and sustainable methods for trifluoromethylation, as well as exploring the synergistic effects of the CF₃ group in novel and complex heterocyclic systems.[2][10] For researchers in drug discovery, a deep understanding of the causality behind the "CF₃ effect" and the synthetic tools available to harness it is not just beneficial—it is essential for innovation.
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An In-depth Technical Guide to the Safe Handling of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes regulatory data with chemical principles to offer a deeper understanding of the molecule's reactivity and associated hazards. The protocols and insights provided are designed to empower laboratory professionals to work safely and effectively with this valuable research chemical.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a halogenated, trifluoromethyl-substituted heterocyclic compound.[1] Its structure presents a unique combination of reactive sites that are key to its utility in synthesis but also central to its hazard profile. Understanding its physical properties is the first step in establishing appropriate handling procedures.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClF₃NO₃ | [2] |
| Molecular Weight | 242.99 g/mol | [2] |
| Appearance | Not specified, likely a solid or oil | - |
| Density | 1.473 g/cm³ | [2] |
| Boiling Point | 280.73 °C at 760 mmHg | [2] |
| Flash Point | 123.58 °C | [2] |
| Vapor Pressure | 0.00372 mmHg at 25°C | [2] |
| CAS Number | 78451-14-6 | [1][2] |
Section 2: Hazard Analysis: A Mechanistic Perspective
The compound is classified under the Globally Harmonized System (GHS) as a significant irritant.[1][3] A thorough understanding of the chemical functionalities explains the basis for these warnings.
GHS Hazard Classification:
-
H332: Harmful if inhaled.[4]
The primary hazards are irritation to the skin, eyes, and respiratory system. This can be attributed to the molecule's reactivity. The 2-chloro substituent on the oxazole ring is a competent leaving group, making the compound susceptible to nucleophilic attack by biological molecules (e.g., water, amines, thiols found in tissue). Hydrolysis, for instance, could release hydrochloric acid (HCl) in situ, leading to chemical burns and irritation. Furthermore, the trifluoromethyl group is a powerful electron-withdrawing group, which enhances the electrophilicity of the oxazole ring system, increasing its reactivity toward biological nucleophiles.
Caption: GHS Hazard Profile for the compound.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Given the compound's irritant nature, robust engineering controls and a stringent PPE protocol are mandatory. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be used if there is a splash hazard.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: Wear a flame-retardant lab coat and ensure it is fully buttoned. Closed-toe shoes are required.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Caption: Emergency Response Workflow for Accidental Exposure.
Section 6: Stability and Reactivity Profile
-
Reactivity: The compound is reactive towards nucleophiles. Avoid contact with strong bases and strong oxidizing agents. [5]* Chemical Stability: Stable under recommended storage conditions (cool, dry, well-ventilated). [6]* Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).
Section 7: Toxicological Profile and Gaps in Knowledge
The primary toxicological concerns are acute irritation and harm upon ingestion or inhalation. [4][5]It is critical to note that comprehensive toxicological data is lacking. [4]There is no available information on carcinogenicity, mutagenicity, or reproductive toxicity. [4][7]Therefore, the compound should be handled as a substance with unknown long-term health effects, and exposure should be minimized at all times. This lack of data underscores the importance of the precautionary principle in its handling.
Section 8: Disposal Considerations
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company. [4]* Do not allow the material to enter drains or sewer systems. [4][7]* Contaminated packaging should be disposed of in the same manner as the unused product. [4]
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Solubility of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to this compound
This compound is a halogenated heterocyclic compound with the chemical formula C₇H₅ClF₃NO₃[1]. Its structure, featuring an oxazole ring substituted with a chloro group, a trifluoromethyl group, and an ethyl carboxylate group, suggests a molecule with a unique electronic and steric profile. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse reactivity and potential biological activity conferred by the combination of these functional groups[2].
Understanding the solubility of this compound is a critical first step in its application, whether for reaction optimization, formulation development, or biological screening. Solubility dictates the choice of appropriate solvents for synthesis, purification, and the preparation of solutions for various assays[3]. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its empirical determination.
Key Chemical Properties:
Theoretical Principles of Solubility
The solubility of an organic compound in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules[6][7]. The overall process of dissolution involves overcoming the solute-solute and solvent-solvent interactions and establishing new solute-solvent interactions[8].
Analyzing the Structure of this compound
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Polar Moieties: The molecule contains several polar functional groups, including the ester (carboxylate) group and the oxazole ring with its nitrogen and oxygen heteroatoms. These groups can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors[7].
-
Nonpolar Moieties: The ethyl group and the trifluoromethyl group contribute to the nonpolar character of the molecule. The trifluoromethyl group, while containing polar C-F bonds, is generally considered to be lipophilic.
-
Halogen Atom: The chlorine atom adds to the molecular weight and can participate in halogen bonding, a weaker, non-covalent interaction.
The balance between the polar and nonpolar characteristics of the molecule will determine its solubility in different organic solvents[8].
The Role of the Solvent
Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) - These solvents have a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile) - These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors[8].
-
Nonpolar Solvents: (e.g., hexane, toluene) - These solvents have low dielectric constants and primarily interact through weak van der Waals forces (London dispersion forces)[6].
Based on its structure, this compound is expected to exhibit moderate to good solubility in moderately polar to polar aprotic organic solvents. Its solubility in nonpolar solvents is likely to be limited due to the presence of the polar functional groups. Similarly, its solubility in highly polar protic solvents like water would be low, though the presence of the ester and oxazole ring might confer some slight solubility.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in a range of organic solvents.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, acetonitrile, methanol, ethanol, dimethyl sulfoxide)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument like NMR[9].
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial[10].
-
Securely cap the vials and vortex to create a slurry.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC method or another appropriate technique to determine the concentration of the solute[3].
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of the solute in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Dimethyl Sulfoxide | 7.2 |
Note: The table above is a template for presenting results. The values are to be filled in upon experimental determination.
Conclusion
While specific solubility data for this compound is not currently prevalent in the public domain, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The provided experimental protocol offers a robust and reliable method for determining its solubility in a range of organic solvents. The resulting data will be invaluable for researchers and developers in optimizing reaction conditions, designing purification strategies, and formulating this compound for a variety of applications. It is the author's hope that this guide will serve as a valuable resource for scientists working with this and structurally related compounds.
References
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 9). YouTube.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
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- 3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources.
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
- What factors affect solubility? (2022, April 18). AAT Bioquest.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.
- solubility experimental methods.pptx. (n.d.). Slideshare.
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- Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. (n.d.). Georganics.
- ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE [CAS: 78451-14-6]. (n.d.). Toronto Research Chemicals.
- ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE. (n.d.). Weifang Yangxu Group Co., Ltd.
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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Substituted Oxazole-5-Carboxylates
Foreword: From Molecular Blueprint to Therapeutic Innovation
In the landscape of medicinal chemistry and drug development, the oxazole moiety stands as a "privileged scaffold"—a recurring structural motif with a proven affinity for diverse biological targets. When functionalized as an oxazole-5-carboxylate, this heterocyclic core offers a rich tapestry of potential intermolecular interactions, profoundly influencing its solid-state properties and, consequently, its behavior in a physiological environment. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. This guide provides an in-depth exploration of the crystal structure of substituted oxazole-5-carboxylates, offering researchers, scientists, and drug development professionals a technical and practical framework for their own investigations. We will delve into the causality behind experimental choices in synthesis and crystallization and illuminate the intricate dance of intermolecular forces that govern the supramolecular architecture of these vital compounds.
I. The Genesis of Order: Synthesis and Crystallization of Oxazole-5-Carboxylates
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as the purity of the compound and the perfection of the crystal lattice are the bedrocks upon which accurate structural analysis is built.
A. Synthetic Pathways: Crafting the Oxazole Core
A common and versatile method for the synthesis of substituted oxazole-5-carboxylates involves the reaction of an α-haloketone with an amide under basic conditions.[1] This approach allows for the introduction of a wide variety of substituents at the 2- and 5-positions of the oxazole ring, enabling a systematic investigation of their influence on the resulting crystal structure.
Experimental Protocol: Synthesis of Ethyl 2-Aminooxazole-5-carboxylate
This protocol is adapted from established methodologies for the synthesis of similar oxazole derivatives.[2][3]
-
Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add urea (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-100 °C) to facilitate the cyclization reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-aminooxazole-5-carboxylate.
-
Characterization: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.[4][5]
Causality Behind Experimental Choices: The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the electrophilic α-haloketone. The use of a non-nucleophilic base is intended to facilitate the reaction without competing with the amide nucleophile. Elevated temperatures provide the necessary activation energy for the cyclization to occur at a reasonable rate.
B. The Art of Crystallization: From Solution to Single Crystal
Growing diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed entity with dimensions of approximately 0.1-0.3 mm in all three dimensions.[6] Several techniques can be employed, and the optimal method is highly dependent on the solubility profile of the specific oxazole-5-carboxylate derivative.
Step-by-Step Methodologies for Crystal Growth
The following are widely applicable techniques for growing single crystals of organic compounds.[7][8][9]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified oxazole-5-carboxylate in a suitable solvent in which it is moderately soluble.
-
Filter the solution into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "inner solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a more volatile solvent in which the compound is insoluble (the "outer solvent" or "anti-solvent") to the larger container, ensuring the level is below the top of the inner vial.
-
The anti-solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting the growth of crystals.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean container.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature in a refrigerator or freezer. The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization.
-
Causality Behind Experimental Choices: The goal of all these techniques is to approach the point of supersaturation slowly and in a controlled manner. Rapid changes in concentration or temperature will lead to the formation of many small crystals (a powder) rather than a few large, well-ordered single crystals. The choice of solvent is critical; a solvent in which the compound is too soluble will require a large volume and long evaporation times, while a solvent in which it is poorly soluble will not allow for a sufficient concentration to be achieved.
Visualization of the Crystallization Workflow
Caption: A generalized workflow from synthesis to crystal structure analysis.
II. Deciphering the Solid State: X-ray Crystallography and Structural Analysis
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[7] The diffraction pattern produced when a crystal is irradiated with X-rays provides detailed information about the arrangement of atoms within the crystal lattice.
A. The X-ray Diffraction Experiment: A Glimpse into the Molecular World
Protocol for Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Visualization of the X-ray Crystallography Workflow
Caption: Key stages of a single-crystal X-ray diffraction experiment.
B. Structural Insights: Bond Lengths, Angles, and Conformation
The refined crystal structure provides a wealth of information about the molecule's geometry. For substituted oxazole-5-carboxylates, key parameters to analyze include the bond lengths and angles within the oxazole ring and the conformation of the substituent groups.
Table 1: Representative Crystallographic Data for a Substituted Oxazole-5-Carboxylate
| Parameter | Value | Source |
| Crystal System | Monoclinic | [10] |
| Space Group | P2₁/n | [10] |
| a (Å) | 14.828(2) | [10] |
| b (Å) | 7.1335(9) | [10] |
| c (Å) | 25.119(2) | [10] |
| β (°) | 100.066(11) | [10] |
| V (ų) | 2616.1(6) | [10] |
| Z | 8 | [10] |
Note: This data is for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate and is presented as an illustrative example.
The planarity of the oxazole ring and the torsion angles between the ring and its substituents are crucial for understanding the overall molecular shape and how it influences crystal packing. For instance, in the crystal structure of ethyl 2-aminooxazole-5-carboxylate, the molecule is essentially planar, which facilitates the formation of planar sheets in the crystal lattice.[2]
III. The Supramolecular Architecture: Intermolecular Interactions in Crystal Packing
The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces.[11] For substituted oxazole-5-carboxylates, hydrogen bonding, π-π stacking, and other weaker interactions play a pivotal role in defining the crystal packing.
A. Hydrogen Bonding: The Directional Force
The presence of hydrogen bond donors (such as the amino group in ethyl 2-aminooxazole-5-carboxylate) and acceptors (the carboxylate oxygen atoms and the oxazole nitrogen) allows for the formation of robust hydrogen bonding networks.[2] These interactions are highly directional and are often the primary drivers of the crystal packing arrangement. For example, in the crystal structure of ethyl 2-aminooxazole-5-carboxylate, intermolecular hydrogen bonds connect the molecules into planar sheets.[2]
B. π-π Stacking: The Aromatic Embrace
The aromatic nature of the oxazole ring and any aryl substituents provides opportunities for π-π stacking interactions. These interactions, while generally weaker than hydrogen bonds, can significantly contribute to the overall stability of the crystal lattice. The geometry of the π-π stacking (e.g., face-to-face or offset) is influenced by the electronic nature of the aromatic rings.
C. Other Weak Interactions: The Subtle Contributors
Other non-covalent interactions, such as C-H···O and C-H···π interactions, also contribute to the overall crystal packing.[12] While individually weak, the cumulative effect of these interactions can be substantial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these various intermolecular contacts.[10][13]
Visualization of Intermolecular Interactions
Caption: A schematic representation of common intermolecular interactions.
IV. Structure-Property Relationships and Implications for Drug Development
A thorough understanding of the crystal structure of substituted oxazole-5-carboxylates has profound implications for drug development. The solid-state properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, are all intimately linked to its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, as different polymorphs can exhibit vastly different physicochemical properties.
By systematically varying the substituents on the oxazole-5-carboxylate core and analyzing the resulting crystal structures, researchers can gain valuable insights into how to modulate these properties. This knowledge enables the rational design of new molecules with optimized solid-state characteristics, ultimately leading to the development of safer and more effective medicines.
V. Conclusion: The Power of a Crystalline Perspective
The study of the crystal structure of substituted oxazole-5-carboxylates provides a powerful lens through which to understand and manipulate the properties of this important class of molecules. From the careful execution of synthesis and crystallization to the detailed analysis of intermolecular interactions, each step in the process contributes to a deeper understanding of the relationship between molecular structure and macroscopic properties. For researchers in drug development, this crystalline perspective is not just an endpoint but a vital tool for navigating the complex path from a promising molecule to a life-changing therapeutic.
References
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Kolesnikov, A. (2014). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. [Link]
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Boyle, P. D. (2007). Crystal Growth. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Dinger, M. (2015). Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. [Link]
-
Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
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Wozniak, K., et al. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules, 26(10), 2999. [Link]
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Kennedy, A. R., et al. (2001). Ethyl 2-aminooxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 57(10), o832-o833. [Link]
-
Ethyl 2-Amino-1,3-Oxazole-5-Carboxylate. (2024). ChemBK. [Link]
-
Poursattar Marjani, A., et al. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. [Link]
-
Pil'o, S. G., et al. (2011). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Russian Chemical Bulletin, 60(10), 2116-2122. [Link]
-
Bakulev, V. A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 101-111. [Link]
-
Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 11-19. [Link]
-
Wang, X., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o532. [Link]
-
Arif, R., & Sahu, N. (2024). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. International Journal of Photochemistry and Photochemical Research, 1(1), 28-33. [Link]
-
Zhang, Y., et al. (2019). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 17(36), 8345-8349. [Link]
-
Li, J., et al. (2011). Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm, 13(10), 3593-3600. [Link]
-
Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-N-prop-2-en-1-yl-4-toluenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 294-299. [Link]
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- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
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The Architect's Guide to a Privileged Scaffold: An In-Depth Technical Guide to the General Mechanism of Oxazole Ring Formation
Introduction: The Oxazole Motif - A Cornerstone in Modern Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in the fields of medicinal chemistry, drug development, and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind to a wide spectrum of biological receptors and enzymes.[1] This inherent bioactivity has led to the development of numerous pharmaceuticals for treating a range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[1][2]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms behind oxazole ring formation. Moving beyond a simple recitation of reaction schemes, this guide delves into the causality behind experimental choices, provides field-proven protocols, and offers insights into troubleshooting common synthetic challenges. Our focus is on building a self-validating system of knowledge, grounded in authoritative references, to empower scientists in their synthetic endeavors.
Part 1: Classical Approaches to the Oxazole Core
Three classical methods have long stood as the pillars of oxazole synthesis: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis. Understanding the nuances of each is critical for selecting the appropriate strategy for a given target molecule.
The Robinson-Gabriel Synthesis: Cyclodehydration of α-Acylamino Ketones
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino ketone to yield the corresponding oxazole.[3][4]
Mechanism and Rationale:
The reaction is driven by the activation of the ketone carbonyl by a strong acid, which facilitates nucleophilic attack by the amide oxygen. The choice of the cyclodehydrating agent is a critical experimental parameter that directly impacts reaction yield and purity.
-
Causality in Reagent Selection: While historically concentrated sulfuric acid (H₂SO₄) was used, it often leads to charring and undesirable side reactions.[5] Polyphosphoric acid (PPA) is now frequently the reagent of choice as it acts as both a catalyst and a solvent, is less prone to causing charring, and can increase yields to the 50-60% range.[6][7] PPA's high viscosity necessitates heating (typically above 60°C) to ensure proper mixing.[7] Other agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂) are also employed, though they can be harsh and may lead to lower yields.[3][5]
Visualizing the Mechanism: Robinson-Gabriel Synthesis
Caption: Key mechanistic steps of the Robinson-Gabriel synthesis.
Experimental Protocol: Synthesis of a 2,5-Diaryl Oxazole
Materials:
-
2-Benzamido-1-phenylethan-1-one (α-acylamino ketone)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, heating mantle with stirrer, condenser, separatory funnel, Buchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, place the 2-acylamino ketone (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (approx. 10 times the weight of the ketone) to the flask. The mixture will be highly viscous.
-
Heating: Heat the mixture with stirring to 130-150°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction to cool to about 80°C and then carefully pour the viscous mixture into a beaker of vigorously stirred ice water.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[8]
Troubleshooting:
-
Low Yield: Often due to an inappropriate dehydrating agent or temperature. PPA is generally superior to H₂SO₄ or POCl₃.[5] Ensure the temperature is high enough for the viscous PPA to allow effective stirring.
-
Charring/Decomposition: This is common with concentrated H₂SO₄. Switching to PPA or milder reagents like trifluoroacetic anhydride can mitigate this.[3][5]
The Fischer Oxazole Synthesis: Condensation of Cyanohydrins and Aldehydes
Discovered by Emil Fischer in 1896, this method constructs the oxazole ring from a cyanohydrin and an aldehyde, typically an aromatic one, under anhydrous acidic conditions.[9]
Mechanism and Rationale:
The Fischer synthesis is fundamentally a dehydration reaction.[9] The use of anhydrous hydrogen chloride is critical.
-
Causality in Reagent Selection: The reaction is performed by passing dry gaseous HCl through a solution of the reactants in dry ether.[9] Anhydrous conditions are paramount because water would interfere with the key intermediates. The HCl gas first reacts with the cyanohydrin to form an iminochloride intermediate. This electrophilic species is then attacked by the aldehyde's carbonyl oxygen. Subsequent cyclization and elimination of water and HCl yield the aromatic oxazole.[9][10] The use of dry ether as a solvent is also intentional; the resulting oxazole hydrochloride salt is often insoluble in ether, facilitating its isolation by simple filtration.[10]
Visualizing the Mechanism: Fischer Oxazole Synthesis
Caption: Reaction pathway for the Fischer oxazole synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
Materials:
-
Mandelonitrile (benzaldehyde cyanohydrin) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Hydrogen chloride gas (from a cylinder or generated in situ and dried)
-
Three-necked flask, gas inlet tube, drying tube, magnetic stirrer
Procedure:
-
Safety First: This reaction involves hydrogen cyanide precursors and generates HCl gas. It MUST be performed in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve mandelonitrile and benzaldehyde in anhydrous diethyl ether.
-
HCl Addition: Cool the flask in an ice bath and begin to pass a slow stream of dry hydrogen chloride gas through the solution with vigorous stirring.
-
Product Precipitation: The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution as a white solid. Continue passing HCl for 1-2 hours or until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold, anhydrous diethyl ether.
-
Free Base Conversion: The hydrochloride salt can be converted to the free base by treating it with a mild base, such as sodium bicarbonate solution, or by boiling it in alcohol.[10]
Troubleshooting:
-
Low Yield / No Reaction: The most common cause is the presence of moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.[10]
-
Formation of Byproducts: Side reactions such as the formation of 2,5-bis(phenyl)-4-oxazolidinone can occur.[9] Careful control of stoichiometry and reaction temperature can help minimize these.
The Van Leusen Oxazole Synthesis: A TosMIC-Based Approach
Developed in 1972, the Van Leusen reaction provides a powerful and mild route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[11][12]
Mechanism and Rationale:
TosMIC is a uniquely versatile reagent due to three key features: an acidic α-proton, an isocyanide group, and a tosyl (p-toluenesulfonyl) group which is an excellent leaving group.[13][14]
-
Causality in Reagent Selection: The reaction is initiated by a base (e.g., K₂CO₃, t-BuOK) which deprotonates the acidic α-carbon of TosMIC, generating a nucleophilic carbanion.[14][15] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide undergoes a 5-endo-dig intramolecular cyclization by attacking the isocyanide carbon.[15] The final step is the base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), which is the thermodynamic driving force that leads to the aromatic oxazole ring.[1] The tosyl group's electron-withdrawing nature is crucial as it both acidifies the α-proton and serves as an excellent leaving group.[13]
Visualizing the Mechanism: Van Leusen Oxazole Synthesis
Caption: The reaction cascade of the Van Leusen oxazole synthesis.
Experimental Protocol: General Procedure for Van Leusen Synthesis [16]
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Methanol or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Safety Note: TosMIC is an odorless but potent lachrymator. Handle with care in a fume hood.[17]
-
Reaction Setup: To a solution of the aldehyde and TosMIC in methanol, add anhydrous potassium carbonate.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring progress by TLC. Reaction times can vary from 20 minutes in a pressure reactor to several hours.[18]
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The residue is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-substituted oxazole.[8]
Quantitative Data: Substrate Scope of the Van Leusen Synthesis
| Entry | Aldehyde | Base/Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-chloroquinoline-3-carbaldehyde | K₂CO₃/MeOH | 8 | 83 | [1] |
| 2 | Pyrimidine-5-carbaldehyde | K₂CO₃/MeOH | - | High | [1] |
| 3 | Indole-3-carbaldehyde derivative | Ambersep® 900(OH)/DME-MeOH | - | 66 | [19] |
| 4 | Various aromatic aldehydes | K₂CO₃/MeOH | 0.33 (in pressure reactor) | 60-85 | [18] |
Part 2: Modern Frontiers in Oxazole Synthesis
While classical methods remain invaluable, modern organic synthesis has driven the development of more efficient and versatile routes, often utilizing transition-metal catalysis. Tandem oxidative cyclization reactions are at the forefront of this evolution.
Copper-Catalyzed Tandem Oxidative Cyclization of Enamides
A powerful modern strategy involves the copper(II)-catalyzed oxidative cyclization of enamides. This method allows for the synthesis of 2,5-disubstituted oxazoles at room temperature from readily available starting materials.[16]
Mechanism and Rationale:
This protocol is believed to proceed via a vinylic C-H bond functionalization. The copper(II) catalyst mediates an intramolecular cyclization of the enamide, where the amide oxygen attacks the double bond. Subsequent oxidation leads to the formation of the aromatic oxazole ring. This approach is complementary to other methods and showcases excellent functional group tolerance.[16][19]
Visualizing the Workflow: Cu-Catalyzed Oxazole Synthesis
Caption: A modern two-step workflow for oxazole synthesis.
Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole via Oxidative Cyclization
(Based on the work of Cheung and Buchwald)[20]
Materials:
-
Enamide substrate (prepared from the corresponding amide and alkyne)
-
Copper(II) catalyst (e.g., Cu(OAc)₂)
-
Oxidant (e.g., air or O₂)
-
Suitable solvent (e.g., Dichloroethane)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the enamide substrate (1.0 eq) in the solvent.
-
Catalyst Addition: Add the copper(II) catalyst (typically 5-10 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under an atmosphere of air (using a balloon) or by bubbling O₂ through the solution.
-
Monitoring: Monitor the reaction for the consumption of starting material by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of the oxazole ring is a testament to the elegance and evolution of organic chemistry. From the robust, acid-driven classical methods of Robinson, Gabriel, and Fischer to the milder, base-mediated approach of Van Leusen, chemists have developed a versatile toolkit for accessing this critical heterocyclic core. The advent of modern transition-metal-catalyzed reactions, such as oxidative cyclizations, has further expanded the synthetic arsenal, offering greater efficiency, milder conditions, and broader substrate scope. A thorough, mechanistic understanding of these transformations, coupled with practical knowledge of experimental protocols and troubleshooting, is essential for today's researchers. This guide serves as a foundational resource, empowering scientists to confidently and effectively incorporate the privileged oxazole scaffold into the next generation of pharmaceuticals and advanced materials.
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Introduction: The Oxazole Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Importance of the Oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 3, has firmly established itself as a cornerstone in medicinal chemistry.[1] Its unique electronic and structural characteristics permit a wide range of interactions with biological macromolecules, earning it the designation of a "privileged scaffold" in the rational design of novel therapeutics.[1][2] This heterocyclic system is not merely a synthetic curiosity; it is a recurring motif in numerous natural products, many of which exhibit potent biological activity and have inspired the development of a vast library of synthetic derivatives.[1] The therapeutic relevance of the oxazole core is further underscored by its presence in several FDA-approved drugs targeting a spectrum of diseases, from bacterial infections to cancer and inflammatory conditions.[1][2]
This technical guide offers a comprehensive exploration of the pharmacological significance of the oxazole scaffold. It delves into the physicochemical properties that govern its biological activity, outlines key synthetic strategies for its derivatization, details its broad spectrum of therapeutic applications with a focus on underlying mechanisms of action, and examines the structure-activity relationships (SAR) that guide the development of potent and selective drug candidates.
Physicochemical Properties and Biological Interactions
The pharmacological versatility of the oxazole ring stems from its distinct molecular architecture. The atoms within the five-membered ring are sp2 hybridized, resulting in a planar, aromatic system.[3][4] This planarity, combined with the presence of both a hydrogen bond acceptor (the nitrogen atom) and the potential for various non-covalent interactions, is central to its ability to bind effectively to enzyme active sites and receptor pockets.[3][5]
The oxazole nucleus can engage in a multitude of interactions critical for molecular recognition:
-
Hydrogen Bonds: The pyridine-like nitrogen at position 3 is a key hydrogen bond acceptor.[4]
-
π-π Stacking: The aromatic nature of the ring facilitates stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in target proteins.[1]
-
Hydrophobic and Van der Waals Forces: Substituents on the oxazole core can be tailored to optimize hydrophobic and van der Waals interactions, enhancing binding affinity and specificity.[3][4]
-
Bioisosterism: The oxazole scaffold is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[6][7]
These properties allow oxazole derivatives to interact with a diverse array of biological targets, leading to a wide range of pharmacological effects.[3][5]
Key Synthetic Strategies for Oxazole Derivatives
The accessibility of the oxazole core through various synthetic routes has been a major driver of its exploration in medicinal chemistry.[3] Several classical and modern methods are employed to construct this heterocyclic system, allowing for the introduction of diverse substituents at the C2, C4, and C5 positions.
Classical and Modern Synthetic Methodologies:
-
Robinson-Gabriel Synthesis: This is a cornerstone method involving the intramolecular cyclization and dehydration of 2-acylamino ketones, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentachloride.[3][8]
-
Van Leusen Reaction: A highly versatile method that constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC), forming 5-substituted oxazoles.[3][9] This reaction is known for its operational simplicity and broad substrate scope.[9]
-
Fischer Oxazole Synthesis: This classic synthesis involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.[3][10]
-
Bredereck Reaction: Involves the reaction of α-haloketones with primary amides.[3][8]
-
Modern Approaches: Contemporary methods often focus on efficiency and greener chemistry, including microwave-assisted synthesis, one-pot reactions like the Suzuki-Miyaura coupling to create polysubstituted oxazoles, and the use of novel catalysts such as copper(II) triflate.[3]
Caption: Key synthetic routes to the oxazole scaffold.
Experimental Protocol: Generalized Robinson-Gabriel Synthesis
The following protocol describes a general procedure for the synthesis of 2,5-disubstituted oxazoles, a common structural motif in pharmacologically active compounds.
-
Acylation: An α-amino ketone is acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding 2-acylamino ketone precursor.
-
Cyclodehydration: The purified 2-acylamino ketone is dissolved in a suitable solvent and treated with a strong dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).
-
Reaction Monitoring: The reaction mixture is heated, typically for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully neutralized by pouring it onto crushed ice and adding a base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Further purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure oxazole derivative.
A Broad Spectrum of Pharmacological Activities
The oxazole scaffold is a constituent of molecules demonstrating a wide array of biological activities, making it a highly valuable framework in the search for new therapeutic agents.[2][11]
Anticancer Activity
Oxazole derivatives represent a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[12][13][14]
-
Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics.[1][12] Certain oxazole-containing compounds bind to tubulin, inhibiting its polymerization into microtubules, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[1][12]
-
Kinase Inhibition: Many oxazoles act as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[12][15] Mubritinib, for instance, is an oxazole-containing tyrosine kinase inhibitor.[2]
-
Other Mechanisms: Oxazole derivatives have also been shown to inhibit other novel cancer targets, including STAT3 (Signal Transducer and Activator of Transcription 3), G-quadruplex DNA structures, and DNA topoisomerases.[12][15]
Caption: Mechanism of oxazole-based tubulin inhibitors.
Antimicrobial (Antibacterial and Antifungal) Activity
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical.[16] Oxazole derivatives have shown significant promise in this area.[10]
-
Antibacterial Agents: The most notable example is Linezolid , an oxazolidinone (a related saturated scaffold) antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Many true oxazole derivatives have also demonstrated potent activity against a range of bacterial strains.[3][17]
-
Antifungal Agents: Various synthetic oxazoles have exhibited significant antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[3][18]
Anti-inflammatory Activity
Several oxazole-containing compounds have been developed as potent anti-inflammatory agents.[2][11]
-
COX Inhibition: A key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in the synthesis of prostaglandins that mediate inflammation. Oxaprozin is a clinically used non-steroidal anti-inflammatory drug (NSAID) that features an oxazole core.[2]
Antiviral Activity
The oxazole scaffold is increasingly being explored for the development of antiviral drugs.[6][19]
-
Mechanism of Action: These compounds can inhibit viral replication by targeting key viral enzymes such as proteases, polymerases, and reverse transcriptase, or by disrupting the processes of viral entry into host cells.[6][20] Their potential has been investigated against both RNA and DNA viruses.[6]
Other Therapeutic Applications
The pharmacological scope of oxazoles extends to other areas, including:
-
Antidiabetic: Aleglitazar is an oxazole-containing dual agonist of PPARα/γ that was developed for the treatment of type 2 diabetes.[2][3]
-
Antiparasitic and Antileishmanial: Certain derivatives have shown activity against various parasites.[3]
-
Central Nervous System (CNS) Activity: Compounds have been investigated for analgesic and anti-neuropathic pain effects.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the therapeutic potential of the oxazole scaffold by systematically modifying substituents at the C2, C4, and C5 positions to enhance potency, selectivity, and pharmacokinetic properties.[3][4]
Caption: General structure of the oxazole scaffold for SAR analysis.
| Position | Substituent Type | General Effect on Biological Activity | Reference |
| C2 | Aryl, Heteroaryl, Alkyl | Often a key point for interaction with the target. The nature of the substituent (e.g., electron-donating or withdrawing groups on an aryl ring) can significantly modulate potency. Bulky groups can be favorable. | [21] |
| C4 | Aryl, Arylsulfonyl, Carboxamide | Substitutions at this position are critical. Arylsulfonyl groups, for instance, have been found to be important for anticancer activity. This position can influence selectivity. | [3][22] |
| C5 | Aryl, Alkyl, Halogen | This position is highly amenable to modification to fine-tune activity and physicochemical properties like solubility and metabolic stability. Halogen substitutions can enhance potency. | [21][23] |
Key SAR Observations:
-
For Anticancer Activity: The incorporation of substituted phenyl moieties at various positions often enhances therapeutic activity.[24] For instance, in a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), a 3-chloro-phenyl substituent at the C2 acyl side chain resulted in a 5-fold increase in potency.[21]
-
For Antibacterial Activity: The introduction of the 1,3-oxazole ring itself can tremendously increase the antibacterial and antitubercular activity of parent molecules.[17] Specific substitutions can tailor the spectrum of activity against Gram-positive or Gram-negative bacteria.
Conclusion and Future Perspectives
The oxazole scaffold is a remarkably versatile and pharmacologically significant heterocycle that continues to be a fertile ground for drug discovery.[1][5] Its presence in natural products and clinically successful drugs validates its status as a privileged structure. The ability to readily synthesize a diverse range of derivatives, combined with a deep understanding of its structure-activity relationships, provides a robust platform for the rational design of new therapeutic agents.[3][25]
Future research will likely focus on several key areas:
-
Novel Targets: Exploring the potential of oxazole derivatives against new and challenging biological targets, particularly in the areas of neurodegenerative diseases and emerging viral infections.
-
Advanced Synthesis: Developing more efficient, sustainable, and stereoselective synthetic methodologies to access complex and novel oxazole-based structures.
-
Targeted Delivery: Incorporating the oxazole scaffold into targeted drug delivery systems, such as antibody-drug conjugates, to enhance efficacy and reduce off-target toxicity.
The continued interdisciplinary efforts of medicinal chemists, pharmacologists, and biologists are poised to unlock the full therapeutic potential of the oxazole scaffold, leading to the development of next-generation medicines to address unmet medical needs.
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- 23. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 24. researchgate.net [researchgate.net]
- 25. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-Chlorooxazoles
Introduction: The Strategic Importance of 2-Substituted Oxazoles in Modern Drug Discovery
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals endowed with a wide array of biological activities. The strategic functionalization of the oxazole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the oxazole ring, the C2 position is of particular interest. Substitution at this position can significantly influence the molecule's ability to interact with biological targets. 2-Chlorooxazoles serve as versatile and highly valuable intermediates for accessing a diverse library of 2-substituted oxazoles through nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting nucleophilic substitution reactions on 2-chlorooxazoles.
Mechanistic Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen and oxygen atoms in the oxazole ring renders the C2 position electron-deficient and thus susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile on the C2 carbon, which bears the chlorine leaving group. This addition step temporarily disrupts the aromaticity of the oxazole ring, forming a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electronegative atoms of the ring. The subsequent and typically rapid step involves the elimination of the chloride ion, which restores the aromaticity of the oxazole ring and yields the 2-substituted product.
Caption: Energy profile of the SNAr reaction on 2-chlorooxazole.
Core Protocols and Methodologies
The success of the nucleophilic substitution on 2-chlorooxazoles is contingent on the appropriate choice of nucleophile, solvent, base (if required), and reaction temperature. The following sections provide detailed protocols for common classes of nucleophiles.
I. Amination: Synthesis of 2-Aminooxazoles
The introduction of an amino group at the C2 position is a crucial transformation, as 2-aminooxazoles are privileged scaffolds in medicinal chemistry.[1] Both conventional heating and microwave irradiation can be effectively employed. Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[2][3]
Experimental Workflow: Microwave-Assisted Amination
Caption: Workflow for the microwave-assisted amination of 2-chlorooxazoles.
Detailed Protocol: Microwave-Assisted Synthesis of a 2-Aminooxazole Derivative
-
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the 2-chlorooxazole (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable solvent such as ethanol or DMF (to achieve a concentration of 0.1-0.5 M).
-
Reaction Setup: If the amine is used as its hydrochloride salt, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (typically 120-150 °C) for a specified time (usually 10-30 minutes).[2]
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Amination of 2-Chlorooxazoles
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonia | - | Ethanol | 120 (MW) | 15 min | ~55 | [2] |
| Piperidine | DIPEA | Ethanol | 120 (MW) | 10 min | High | [4] |
| Aniline | K2CO3 | DMF | 100 | 12 h | Moderate to High | N/A |
| Morpholine | TEA | Acetonitrile | 80 (Reflux) | 12 h | High | N/A |
II. O-Alkylation/Arylation: Synthesis of 2-Alkoxy/Aryloxyoxazoles
The reaction of 2-chlorooxazoles with alkoxides or phenoxides provides access to 2-alkoxy and 2-aryloxyoxazoles, respectively. These reactions typically require a strong base to generate the nucleophilic alkoxide/phenoxide in situ.
Detailed Protocol: Synthesis of a 2-Alkoxyoxazole Derivative
-
Alkoxide Generation: To a solution of the desired alcohol (2.0-5.0 eq.) in an anhydrous solvent like THF or DMF at 0 °C, add a strong base such as sodium hydride (NaH, 1.5 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C and add a solution of the 2-chlorooxazole (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 50-70 °C) to drive it to completion. Monitor the progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Data Summary: O-Alkylation/Arylation of 2-Chlorooxazoles
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | 50 | 4 h | ~90 | [5] |
| Phenol | K2CO3 | DMF | 110 | 12 h | Good | N/A |
| Benzyl Alcohol | NaH | THF | 60 | 8 h | Good | N/A |
III. S-Alkylation/Arylation: Synthesis of 2-Thiooxazoles
Thioethers can be readily prepared by reacting 2-chlorooxazoles with thiols in the presence of a base. The high nucleophilicity of the thiolate anion facilitates a rapid substitution reaction.
Experimental Workflow: S-Alkylation
Caption: General workflow for the S-alkylation of 2-chlorooxazoles.
Detailed Protocol: Synthesis of a 2-(Alkylthio)oxazole Derivative
-
Thiolate Generation: In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in an anhydrous solvent such as DMF or acetonitrile. Cool the solution to 0 °C and add a base (e.g., sodium hydride, potassium carbonate; 1.2 eq.).
-
Nucleophilic Attack: Stir the mixture at 0 °C for 15-30 minutes to ensure complete formation of the thiolate. Then, add a solution of the 2-chlorooxazole (1.0 eq.) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Data Summary: S-Alkylation/Arylation of 2-Chlorooxazoles
| Nucleophile | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethanethiol | K2CO3 | Acetonitrile | RT | 2 h | High | N/A |
| Thiophenol | NaH | DMF | RT | 1 h | High | [6] |
| Benzyl Mercaptan | Cs2CO3 | DMF | RT | 1.5 h | High | N/A |
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling point solvent like DMF or DMSO. Microwave irradiation is a highly effective method for accelerating slow reactions.[7]
-
Side Reactions: The use of strong bases like NaH with protic nucleophiles (alcohols, thiols) can sometimes lead to side reactions. Ensure the base is added at a low temperature and that the deprotonation is complete before adding the 2-chlorooxazole.
-
Poor Solubility: If the starting materials or reagents have poor solubility in the chosen solvent, sonication can be used to aid dissolution. A co-solvent system may also be beneficial.
Conclusion
The nucleophilic substitution on 2-chlorooxazoles is a robust and versatile method for the synthesis of a wide range of 2-functionalized oxazole derivatives. By understanding the underlying SNAr mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel molecular entities for applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for the successful implementation of this important synthetic transformation.
References
-
Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). Crimson Publishers. Available at: [Link]
-
Wai, J. S., et al. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. Available at: [Link]
-
Reaction of 2-chloroquinoxaline with piperidine. (n.d.). ResearchGate. Available at: [Link]
-
CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. (2019). ResearchGate. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Repositorio UDD. Available at: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry. Available at: [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ResearchGate. Available at: [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019). National Institutes of Health. Available at: [Link]
-
Microwave Assisted Synthesis of Biorelevant Benzazoles. (n.d.). Bentham Science. Available at: [Link]
-
Metal free amination of 2-chloroazoles in aqueous medium. (2018). ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007). Organic Chemistry Portal. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). PubMed. Available at: [Link]
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- 1. repositorio.udd.cl [repositorio.udd.cl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Suzuki Coupling of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds. For drug development professionals and medicinal chemists, the synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. This guide provides a detailed technical overview and field-proven protocols for the Suzuki coupling of a challenging, yet valuable, substrate: Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate .
The strategic incorporation of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The oxazole core, a privileged scaffold in medicinal chemistry, is present in numerous biologically active compounds. The convergence of these two structural motifs in the target molecule makes its efficient functionalization a key objective in the synthesis of novel therapeutics.
Mechanistic Considerations and Substrate Profile
The success of a Suzuki coupling hinges on a delicate balance of factors within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific electronic and steric properties of this compound dictate a tailored approach to reaction optimization.
The "Activated" Heteroaryl Chloride
Typically, aryl chlorides are less reactive than their bromide or iodide counterparts in the rate-limiting oxidative addition step with a Palladium(0) catalyst. However, the oxazole ring in the target substrate is rendered significantly electron-deficient by two powerful electron-withdrawing groups: the trifluoromethyl group at the C4 position and the ethyl carboxylate group at the C5 position. This electronic profile facilitates the oxidative addition of the C2-Cl bond to the palladium center, making this substrate an excellent candidate for Suzuki coupling.
The Trifluoromethyl Group: An Electronic and Steric Influencer
The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group is a double-edged sword. While it activates the C2-Cl bond towards oxidative addition, it can also influence the stability of intermediates and the overall reaction kinetics. Furthermore, the steric bulk of the CF₃ group, although modest, should be considered when selecting the appropriate palladium ligand to ensure efficient catalyst turnover.
Optimization of Reaction Conditions: A Data-Driven Approach
The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. The following table summarizes a selection of conditions reported for the Suzuki coupling of related electron-deficient heteroaryl chlorides, providing a rational basis for protocol development.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 | [1]([Link]) |
| Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 80-92 | [2]([Link]) |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 75-88 | [3]() |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O (3:1:1) | 80 | 18 | 70-85 | [4]([Link]) |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Protocol 1: High-Yielding Conditions with a Buchwald Ligand
This protocol employs a highly active palladium precatalyst and a sterically demanding biaryl phosphine ligand, which has demonstrated broad applicability for challenging Suzuki couplings.
Workflow Diagram:
A streamlined workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous, degassed toluene and degassed water (5:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(trifluoromethyl)oxazole-5-carboxylate.
Protocol 2: Classical Conditions with Tetrakis(triphenylphosphine)palladium(0)
This protocol utilizes a more traditional and often more cost-effective catalyst system. While it may require slightly longer reaction times or higher temperatures for some substrates, it remains a reliable method.
Catalytic Cycle Diagram:
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the arylboronic acid in a mixture of toluene, ethanol, and water (3:1:1 v/v/v).
-
Add Na₂CO₃ and Pd(PPh₃)₄ to the solution.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To mitigate this, ensure the reaction is thoroughly degassed, use anhydrous solvents where appropriate, and avoid prolonged reaction times at high temperatures.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxidation. Using palladium precatalysts and ensuring an oxygen-free environment can improve catalyst longevity and performance.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the rate of transmetalation. For sensitive substrates, milder bases may be necessary.
Conclusion
The Suzuki coupling of this compound provides a powerful and versatile route to a diverse array of highly functionalized oxazole derivatives. The electron-deficient nature of the substrate facilitates the key oxidative addition step, making it a viable partner in this transformation. Careful selection of the palladium catalyst, ligand, base, and solvent system, as guided by the principles and protocols outlined in this document, will enable researchers to efficiently synthesize novel compounds with significant potential in drug discovery and materials science.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. ResearchGate. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki coupling of oxazoles. Figshare. Available at: [Link]
-
Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. National Institutes of Health. Available at: [Link]
-
5-(Thiophen-2-yl)oxazole. Organic Syntheses. Available at: [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Note: The Pyrazole Carboxamide Scaffold as a Versatile Building Block for Modern Fungicide Synthesis
Abstract
The pyrazole carboxamide core is a quintessential "privileged scaffold" in modern agrochemical discovery, forming the backbone of numerous high-performance Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note provides an in-depth guide for researchers and synthetic chemists on the strategic utilization of pyrazole-based building blocks for the synthesis of potent fungicidal agents. We will explore the chemical rationale behind the scaffold's efficacy, provide detailed, step-by-step synthetic protocols for key transformations, and present representative biological activity data. The methodologies described herein are designed to be self-validating, with clear explanations for experimental choices, empowering research teams to accelerate the development of novel crop protection solutions.
Part 1: The Pyrazole Carboxamide - A Privileged Scaffold for SDHI Fungicides
The enduring success of the pyrazole carboxamide scaffold stems from its optimal arrangement of functionalities for binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] Inhibition of this enzyme disrupts fungal respiration, leading to a potent fungicidal effect.[2]
Key structural features contribute to this efficacy:
-
The Pyrazole Ring: This N-heterocycle serves as the primary anchor. Substitutions on the ring, such as methyl and difluoromethyl groups, are crucial for modulating the molecule's electronic properties and steric fit within the enzyme's active site.[2]
-
The Carboxamide Linker: This amide bond is not merely a spacer; it is a critical hydrogen-bonding element that interacts with key amino acid residues in the target protein, ensuring high-affinity binding.[1]
-
The Amine Moiety (R-group): The amine portion of the molecule is the primary site for diversification. By synthesizing analogs with different substituted phenyl, thiazole, or aliphatic amines, chemists can fine-tune the compound's spectrum of activity, systemic properties within the plant, and resistance profile.[3][4]
This modularity makes the pyrazole carboxamide an ideal building block for creating large, diverse libraries of candidate fungicides for high-throughput screening.
Caption: The modular structure of the Pyrazole Carboxamide scaffold.
Part 2: General Synthetic Strategy & Workflow
The assembly of pyrazole carboxamide fungicides typically follows a convergent synthetic strategy. The core of this strategy involves the formation of the critical amide bond between a functionalized pyrazole carboxylic acid and a selected primary or secondary amine. To achieve this efficiently, the carboxylic acid is almost universally activated by converting it into a more reactive derivative, such as an acyl chloride.
The workflow begins with a suitable pyrazole precursor, often a pyrazolone, which undergoes a series of transformations to install the necessary functional groups prior to the final amide coupling. A common and effective route involves a Vilsmeier-Haack reaction to form a chloro-aldehyde, followed by oxidation to the carboxylic acid, activation to the acyl chloride, and finally, coupling with the desired amine.[5]
Sources
Application Notes and Protocols: Derivatization of the Ester Group on Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Abstract
This document provides a comprehensive technical guide for the chemical modification of the C5-ester moiety of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. Oxazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1][2][3] The title compound is a versatile synthetic intermediate, with the ethyl ester group serving as a key handle for diversification.[4][5][6] We present detailed, field-proven protocols for three primary derivatization pathways: hydrolysis to the parent carboxylic acid, amidation to generate novel carboxamides, and transesterification to produce alternative esters. The causality behind experimental choices, step-by-step procedures, and methods for product validation are discussed to empower researchers in drug discovery and chemical biology to generate diverse compound libraries from this valuable building block.
Introduction: The Strategic Value of the Oxazole Core
The oxazole ring is a five-membered heterocycle integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] The specific substitution pattern on the oxazole core plays a pivotal role in modulating a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2]
This compound is a particularly useful building block due to its trifluoromethyl group, which can enhance metabolic stability and binding affinity, and its two distinct reactive sites: the C2-chloro and C5-ester positions. This guide focuses exclusively on the C5-ester, a site ripe for modification to explore structure-activity relationships (SAR) and introduce diverse functional groups. The following sections detail the foundational chemistry and actionable protocols for its transformation.
Overview of Derivatization Strategies
The ethyl ester of the title compound can be readily converted into three key classes of derivatives, each with distinct physicochemical properties. This strategic diversification is fundamental to library synthesis in early-stage drug discovery.
Figure 1: Overview of the primary derivatization workflows for the C5-ester group.
Protocol I: Base-Catalyzed Hydrolysis (Saponification)
The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational first step for many subsequent reactions, particularly amide bond formation. For preparative synthesis, base-catalyzed hydrolysis (saponification) is superior to acid-catalyzed methods because the reaction is irreversible.[8] The deprotonation of the nascent carboxylic acid under basic conditions drives the equilibrium completely toward the product salt, preventing re-esterification.[9]
Causality: We select Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water solvent system. THF ensures solubility of the organic ester, while water is necessary for the hydrolysis reaction. LiOH is a strong base that efficiently hydrolyzes the ester, and the resulting lithium carboxylate salt is often easily handled during workup.[10] Subsequent acidification with a strong acid like HCl protonates the carboxylate, typically causing the desired carboxylic acid to precipitate for easy isolation.[9][11]
Detailed Experimental Protocol: Hydrolysis
Objective: To synthesize 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
|---|---|---|---|
| This compound | 243.57 | 1.0 | 244 mg |
| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | 48 mg |
| Tetrahydrofuran (THF) | - | - | 5 mL |
| Deionized Water | - | - | 2.5 mL |
| 1M Hydrochloric Acid (HCl) | - | - | ~3 mL (or until pH 1-2) |
| Ethyl Acetate (for extraction) | - | - | 20 mL |
Procedure:
-
Add this compound (244 mg, 1.0 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in 5 mL of THF.
-
In a separate vial, dissolve LiOH (48 mg, 2.0 mmol) in 2.5 mL of deionized water.
-
Add the aqueous LiOH solution to the stirred THF solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The product carboxylic acid will have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Add 10 mL of water to the remaining aqueous solution and cool the flask in an ice bath.
-
Slowly add 1M HCl dropwise while stirring vigorously until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate of the carboxylic acid should form.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 5 mL).
-
Dry the white solid under high vacuum to a constant weight.
-
Validation: Confirm the structure of the product, 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid, via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Amide Synthesis via Carboxylic Acid Activation
While direct amidation of esters is possible, a more robust and broadly applicable method involves the initial hydrolysis to the carboxylic acid (as described in Protocol I) followed by a standard peptide coupling reaction.[12][13] This two-step approach allows for the use of a wide range of amines, including those that are less nucleophilic or sterically hindered.
Causality: We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient at activating the carboxylic acid to form a reactive acyl-pyridinium species, which is then readily displaced by the amine nucleophile.[14] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the HCl salt of the amine (if applicable) and to facilitate the reaction without competing as a nucleophile.[14]
Figure 2: Workflow for the reliable two-step amidation protocol.
Detailed Experimental Protocol: Amidation
Objective: To synthesize an N-alkyl/aryl amide derivative from 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
|---|---|---|---|
| 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid | 215.54 | 1.0 | 216 mg |
| Primary/Secondary Amine (e.g., Benzylamine) | 107.15 | 1.1 | 118 mg (120 µL) |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 388 mg (522 µL) |
| Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
Add the carboxylic acid (216 mg, 1.0 mmol) and HATU (456 mg, 1.2 mmol) to an oven-dried 25 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 5 mL of anhydrous DMF via syringe and stir to dissolve.
-
Add DIPEA (522 µL, 3.0 mmol) to the solution.
-
Finally, add the amine (e.g., Benzylamine, 120 µL, 1.1 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS. The product amide will be less polar than the starting acid.
-
Workup: Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes.
-
Validation: Confirm the structure of the final amide product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol III: Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is an equilibrium process. To drive it towards the desired product, a large excess of the new alcohol is typically used, often serving as the reaction solvent.[15] The reaction can be catalyzed by either acid or base. Base-catalyzed transesterification is often faster and proceeds under milder conditions.
Causality: In this protocol, we use the desired alcohol (e.g., isopropanol) as the solvent and a catalytic amount of its conjugate base (sodium isopropoxide) as the catalyst. The alkoxide is a potent nucleophile that attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to expel the ethoxide, forming the new isopropyl ester.[15]
Detailed Experimental Protocol: Transesterification
Objective: To synthesize Isopropyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate.
Materials & Reagents
| Reagent | M.W. | Amount (mmol) | Volume/Mass |
|---|---|---|---|
| This compound | 243.57 | 1.0 | 244 mg |
| Isopropanol, anhydrous | 60.10 | - | 10 mL (solvent) |
| Sodium metal (or Sodium Hydride) | 22.99 | 0.1 | ~3 mg |
Procedure:
-
Catalyst Preparation: To an oven-dried 25 mL round-bottom flask under an inert atmosphere, add 10 mL of anhydrous isopropanol. Carefully add a small piece of sodium metal (~3 mg, 0.1 mmol). Stir until the sodium has completely dissolved to form sodium isopropoxide.
-
Add the starting ethyl ester (244 mg, 1.0 mmol) to the freshly prepared catalyst solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C).
-
Reaction Monitoring: Monitor the reaction by GC-MS or TLC. The reaction may take several hours to reach equilibrium. The formation of ethanol as a byproduct can be observed.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding a few drops of acetic acid to neutralize the sodium isopropoxide catalyst.
-
Remove the isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Validation: Confirm the structure of the new isopropyl ester via NMR and mass spectrometry.
Summary and Data Presentation
The protocols described enable the efficient synthesis of a diverse range of derivatives from a common starting material.
| Protocol | Derivatization | Key Reagents | Product Class |
| I | Hydrolysis | LiOH, H₂O/THF | Carboxylic Acid |
| II | Amidation | Carboxylic Acid, R-NH₂, HATU, DIPEA | Amide |
| III | Transesterification | R-OH, NaOR (catalyst) | Ester |
Conclusion
The derivatization of the C5-ester on this compound provides a reliable and versatile platform for generating novel chemical entities for screening in drug discovery and materials science. The protocols herein are robust and grounded in established chemical principles, offering researchers a clear pathway to synthesize carboxylic acid, amide, and alternative ester analogs. Careful monitoring and appropriate purification are key to obtaining high-purity compounds for subsequent applications.
References
- A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Green Chemistry (RSC Publishing).
- A comprehensive review on biological activities of oxazole derivatives. PMC - NIH.
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- hydrolysis of esters. Chemguide.
- A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent… OUCI.
- The Role of Oxazole Derivatives in Pharmaceutical Synthesis. [Source not publicly available].
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- Oxazole-Based Compounds As Anticancer Agents. Ingenta Connect.
- What is a simple way to convert an ester into carboxylic acid?. ResearchGate.
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Application Note: Strategic Synthesis of Novel Anticancer Agents
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Anticancer Drug Discovery
Cancer, a complex group of diseases characterized by uncontrolled cell growth, remains a primary global health challenge.[1] The development of effective anticancer agents is a cornerstone of modern medicinal chemistry and pharmacology. Historically, cytotoxic agents that target general biological processes like DNA synthesis and mitosis formed the bedrock of chemotherapy.[2] While effective, these classical drugs often exhibit low selectivity and high toxicity to healthy, rapidly dividing cells.[2]
The paradigm has since shifted towards targeted therapies, which are designed to interfere with specific molecular targets involved in cancer cell growth, progression, and spread.[3][4] This approach, informed by our deepening understanding of cancer genomics and biology, has led to the development of more precise and personalized medicines.[3][5] This application note provides a comprehensive guide to the core strategies used in the synthesis of novel anticancer agents, complete with detailed protocols for synthesis and evaluation, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind key synthetic methodologies, from leveraging natural product scaffolds to the high-throughput power of combinatorial chemistry and the unique mechanisms of metal-based compounds.
Section 1: Foundational Concepts in Anticancer Drug Design
A successful anticancer agent is born from a deep understanding of its biological target and a chemical structure optimized for interaction with that target.
Identifying and Validating Molecular Targets
The contemporary approach to cancer drug discovery focuses on intervening in the function of specific molecular targets that are deregulated in cancer cells.[6] Identifying these targets is the critical first step. Key target classes include:
-
Receptor Tyrosine Kinases (RTKs): Proteins like EGFR (Epidermal Growth Factor Receptor) and HER2 are often overexpressed or constitutively active in various cancers, driving cell proliferation.[3][7] Inhibiting these kinases is a proven therapeutic strategy.
-
Intracellular Signaling Pathways: Cascades such as the PI3K/AKT/mTOR pathway are central regulators of cell growth, survival, and metabolism.[8][9] Targeting components of these pathways can effectively halt tumorigenesis.
-
DNA Damage Response (DDR) and Synthetic Lethality: The concept of synthetic lethality has gained significant traction, where inhibiting a DDR protein (like PARP) is lethal to cancer cells that already have a mutation in another DDR gene (like BRCA).[10][11] This provides a way to selectively kill cancer cells while sparing normal cells.
-
Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. Inhibitors targeting CDKs can induce cell cycle arrest and apoptosis.[1]
Caption: A simplified diagram of the PI3K/AKT/mTOR pathway, a frequent target for novel anticancer agents.
Privileged Chemical Scaffolds
Certain molecular frameworks, or scaffolds, appear frequently in successful anticancer drugs due to their favorable structural and drug-like properties. These "privileged scaffolds" serve as excellent starting points for designing new agents.
-
Quinoline: This nitrogen-containing heterocyclic motif is found in numerous compounds with potent anticancer activity targeting various mechanisms.[12]
-
Chalcone: Characterized by an open-chain flavonoid structure, chalcones are easily synthesized and exhibit a wide range of biological activities, including potent cytotoxicity against tumor cells.[12]
-
Thiazolidinone: This scaffold is structurally flexible and has been shown to inhibit multiple cellular pathways involved in cancer.[13]
-
Natural Product Scaffolds: Complex structures derived from nature, such as taxanes (from yew trees) and vinca alkaloids (from periwinkle), remain among the most effective anticancer drugs available.[8][14]
Section 2: Dominant Strategies in Anticancer Agent Synthesis
The synthesis of a potential drug candidate can be approached from several angles, each with unique advantages.
Natural Product Synthesis and Semi-Synthesis
Nature is an unparalleled source of chemical diversity, providing complex molecules that have been optimized through evolution.[8][14][15] Many clinically used drugs are either natural products or their semi-synthetic derivatives.[16][17]
-
Rationale: Natural products often possess novel structures and mechanisms of action that are unlikely to be discovered through other means.[14] However, they can suffer from low natural abundance and poor pharmacological properties.
-
Approach:
-
Isolation & Characterization: The active compound is first isolated from its natural source (plant, marine organism, microbe).[14]
-
Total Synthesis: Organic chemists may undertake a total synthesis to confirm the structure and provide a renewable source. Eribulin, a complex molecule, is a testament to the power of modern organic synthesis.[17]
-
Semi-Synthesis: More commonly, a readily available natural precursor is chemically modified to create analogs with improved properties (e.g., better solubility, higher potency). Docetaxel, a semi-synthetic analog of paclitaxel, is a classic example.[14]
-
Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a technology that enables the rapid synthesis of a large number of different but structurally related molecules, known as a library.[18][19][20] This approach dramatically accelerates the early stages of drug discovery.
-
Rationale: By systematically combining a set of "building blocks" in all possible combinations, researchers can efficiently explore a vast chemical space to identify lead compounds.[21][22] This strategy is highly compatible with high-throughput screening (HTS) assays.
-
Approach: Libraries can be generated using solid-phase synthesis, where molecules are built on a resin bead, or through solution-phase synthesis.[18] Recently, automated platforms have been developed that combine combinatorial synthesis with rapid biological testing, further accelerating the discovery process.[23]
Caption: Reaction scheme for the synthesis of a quinoline-chalcone derivative.
Step-by-Step Methodology:
-
Preparation of Starting Materials: Ensure the substituted 2-chloro-3-formylquinoline and the desired substituted acetophenone are pure and dry. These can be synthesized according to established literature procedures or procured commercially.
-
Reaction Setup: To a solution of the substituted acetophenone (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask, add the substituted 2-chloro-3-formylquinoline (1.0 mmol).
-
Base-Catalyzed Condensation: Slowly add an aqueous solution of sodium hydroxide (10% w/v, 5 mL) to the flask while stirring at room temperature. The addition of a base is critical as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the aldehyde of the quinoline.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 200 mL of crushed ice. The product should precipitate out of the solution. If an oil forms, acidify the mixture carefully with dilute HCl to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual base. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoline-chalcone derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the chalcone.
-
| Parameter | Typical Value | Rationale |
| Reaction Time | 4 - 6 hours | Allows for complete conversion without significant side product formation. |
| Temperature | Room Temperature | Sufficient for the Claisen-Schmidt condensation; avoids unwanted side reactions. |
| Typical Yield | 75 - 90% | This reaction is generally high-yielding and efficient. |
| Purification Method | Recrystallization | An effective method for obtaining high-purity crystalline solid products. |
Table 1: Summary of typical reaction parameters for quinoline-chalcone synthesis.
Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay
This protocol describes a reliable colorimetric assay to assess the cytotoxic potential of the newly synthesized compound against cancer cell lines. [24] Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. [24] Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere and grow for 24 hours. This initial period ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare a stock solution of the synthesized quinoline-chalcone compound in DMSO. Perform serial dilutions in culture media to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Replace the media in the wells with 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours to allow the compound to exert its cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Cancer Type | Example Compound IC₅₀ (µM) |
| MGC-803 | Gastric Cancer | 1.38 [12] |
| HCT-116 | Colon Cancer | 5.34 [12] |
| MCF-7 | Breast Cancer | 5.21 [12] |
Table 2: Example cytotoxicity data for a novel quinoline-chalcone derivative against various human cancer cell lines. [12]
Conclusion
The synthesis of novel anticancer agents is a dynamic and multidisciplinary field that continually evolves with our understanding of cancer biology. The strategies outlined in this guide—from leveraging nature's chemical library and applying high-throughput combinatorial synthesis to designing sophisticated molecular hybrids and metal complexes—provide a powerful toolkit for the modern medicinal chemist. The successful development of the next generation of cancer therapeutics hinges on the rigorous application of these synthetic principles, coupled with robust and validated biological evaluation protocols. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, researchers can more efficiently navigate the complex path from initial concept to a promising clinical candidate.
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- M.S., R., et al. New Anticancer Agents: Recent Developments in Tumor Therapy. In Vivo.
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- Bailly, C. Cancer wars: natural products strike back. Frontiers.
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- Baria, D. A. Medicinal chemistry-Anticancer agents. Slideshare, 2015.
- Various Authors. Recent Advances in Anti-Cancer Drugs. MDPI.
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- Chen, Y., et al. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 2020.
- Ganot, N., et al. Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube, 2022.
- Epshtein, A. New synthesis platform allows for rapid cancer drug synthesis and testing. Imperial News, 2024.
- Zhang, S., et al. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH.
- Yap, T. A. Synthetic lethal therapeutic and biomarker strategies in oncology. YouTube, 2025.
- Various Authors. Biosynthesis of anticancer phytochemical compounds and their chemistry. PMC, 2023.
- Sharma, D., et al. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 2023.
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Application Notes and Protocols: Hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
A Comprehensive Guide for Researchers and Drug Development Professionals
The hydrolysis of ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of various biologically active molecules. This document provides a detailed protocol for this reaction, including insights into the reaction mechanism, potential challenges, and troubleshooting strategies to ensure a high-yielding and reproducible process.
Introduction
Oxazole scaffolds are prevalent in numerous natural products and pharmaceutical agents due to their diverse biological activities. The targeted hydrolysis of an ester functional group on the oxazole ring, while preserving the core heterocyclic structure, is a key step in the late-stage functionalization and synthesis of complex molecules. This protocol focuses on the saponification of this compound, a versatile intermediate in medicinal chemistry.
Reaction Mechanism and Scientific Rationale
The hydrolysis of an ester to a carboxylic acid is typically achieved under either acidic or basic conditions. For this specific substrate, a base-catalyzed hydrolysis, also known as saponification, is the preferred method.[1][2][3] This approach offers the advantage of being an irreversible reaction, driving the equilibrium towards the formation of the carboxylate salt.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group. The newly formed carboxylic acid is then deprotonated by the ethoxide or another hydroxide ion in the basic medium to form the carboxylate salt.[4][5] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.[4][5]
A critical consideration in this transformation is the stability of the oxazole ring under the reaction conditions. Oxazole rings can be susceptible to hydrolytic cleavage under both acidic and basic conditions.[6] The electron-withdrawing nature of the substituents on the ring, such as the chloro and trifluoromethyl groups in the target molecule, can influence its stability.[6] Therefore, careful optimization of the reaction conditions, including the choice of base, solvent, temperature, and reaction time, is crucial to favor the desired ester hydrolysis while minimizing degradation of the oxazole core.[6]
Lithium hydroxide (LiOH) is often a preferred base for the hydrolysis of sterically hindered or electron-deficient esters.[7][8][9] The lithium cation is believed to coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxide ion.[10] The use of a co-solvent system, such as tetrahydrofuran (THF) and water, is common to ensure the solubility of both the organic substrate and the inorganic base.[7][11]
Experimental Protocol
This protocol outlines a reliable method for the hydrolysis of this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | Various |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent, ≥98% | Various |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various |
| Deionized Water (H₂O) | ||
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various |
| Ethyl Acetate (EtOAc) | ACS Grade | Various |
| Brine (saturated NaCl solution) | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Reaction Workflow Diagram
Caption: A flowchart illustrating the key steps in the hydrolysis protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in tetrahydrofuran (THF, approximately 10 mL per gram of ester).
-
In a separate container, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in deionized water (approximately 5 mL per gram of LiOH·H₂O).
-
Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the starting material is consumed, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). Effervescence may be observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by silica gel column chromatography if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product, 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid, by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient base, low temperature, or short reaction time | Increase the equivalents of LiOH, ensure the reaction is at a consistent reflux temperature, and extend the reaction time. |
| Formation of byproducts (ring opening) | Harsh reaction conditions (prolonged heating, excess base) | Reduce the reaction temperature or time. Use a milder base such as potassium carbonate (K₂CO₃) under microwave irradiation as an alternative.[12] |
| Low yield after work-up | Incomplete extraction or product loss during work-up | Ensure complete acidification to protonate the carboxylate. Perform multiple extractions with ethyl acetate. Be careful during the washing steps to avoid loss of product into the aqueous layer. |
| Difficulty in purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider crystallization as an alternative purification method. |
Conclusion
This application note provides a robust and detailed protocol for the hydrolysis of this compound. By understanding the underlying reaction mechanism and potential challenges, researchers can confidently perform this transformation and obtain the desired carboxylic acid in high yield and purity. The provided troubleshooting guide offers practical solutions to common issues, enabling the successful application of this protocol in various research and development settings.
References
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- BenchChem. Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring.
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- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
- Chemguide. Hydrolysis of esters.
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- Chemical and Pharmaceutical Bulletin. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- PubMed. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
- Ameli, C. A. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
- Wikipedia. Saponification.
- University of Calgary. Ch20: Hydrolysis of Esters.
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- YouTube. Ester saponification.
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- ChemicalBook. 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid synthesis.
- Chemistry LibreTexts. Saponification.
- OperaChem. Saponification-Typical procedures.
- YouTube. Saponification (Hydrolysis of Esters with OH-).
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
- National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester.
- ResearchGate. (PDF) ChemInform Abstract: A Convenient Route to 1-Alkyl-5-trifluoromethyl-1,2,3-triazole-4-carboxylic Acids Employing a Diazo Transfer Reaction.
- Scientific.Net. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- National Center for Biotechnology Information. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
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Application Notes and Protocols: Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate as a Scaffold for Enzyme Inhibitors
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. The careful selection of a core molecular scaffold is paramount, as it dictates not only the potential for potent and selective target engagement but also the overall druglike properties of the resulting compounds. Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate emerges as a highly versatile and strategically designed scaffold, embodying several key features that render it an exceptional starting point for the development of novel enzyme inhibitors.
The oxazole ring system is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[1] Its five-membered heterocyclic structure provides a rigid framework for the precise spatial orientation of substituents, facilitating specific interactions with enzyme active sites. Furthermore, the strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position significantly enhances the scaffold's desirability. The -CF3 group is a powerful bioisostere for various functionalities and is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity through favorable electronic interactions.[2]
Crucially, the presence of a chloro group at the 2-position and an ethyl ester at the 5-position provides two orthogonal points for chemical modification. The chloro group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to probe the S1 pocket of proteases or the hinge-binding region of kinases. The ethyl ester, while contributing to the molecule's overall physicochemical properties, can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for further derivatization to explore interactions with other regions of an enzyme's active site or to modulate solubility and cell permeability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the potential of this compound as a foundational scaffold for the synthesis and evaluation of novel enzyme inhibitors. We will delve into detailed protocols for the chemical modification of this scaffold and its subsequent screening against key enzyme classes, including proteases and kinases.
Chemical Derivatization Strategies
The utility of this compound as a scaffold lies in its amenability to diversification. The chloro and ester functionalities can be selectively manipulated to generate a library of analogs with diverse chemical properties.
Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position
The electron-withdrawing nature of the oxazole ring and the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alcohols, to generate a diverse library of 2-substituted oxazoles.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile, or tetrahydrofuran) in a sealed reaction vessel, add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted oxazole derivative.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents are chosen to solubilize the reactants and facilitate the SNAr reaction without participating in it.
-
Base: A non-nucleophilic base is used to deprotonate the nucleophile without competing in the substitution reaction.
-
Temperature: Heating is typically required to overcome the activation energy of the SNAr reaction.
Protocol 2: Modification of the C5-Ester Group
The ethyl ester at the C5-position can be readily modified to introduce further diversity. Hydrolysis to the carboxylic acid provides a handle for amide coupling, while direct amidation is also possible.
A. Hydrolysis to the Carboxylic Acid:
-
Dissolve the ethyl 2-substituted-4-(trifluoromethyl)oxazole-5-carboxylate derivative in a mixture of tetrahydrofuran and water.
-
Add an excess of lithium hydroxide (or another suitable base) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~2-3.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the carboxylic acid.
B. Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.
-
Work up the reaction as described in Protocol 1 and purify the product by chromatography.
Visualization of Synthetic Strategy:
Caption: Synthetic workflow for the diversification of the scaffold.
Application in Enzyme Inhibition
The diversified library of oxazole derivatives can be screened against various enzyme targets. Below are detailed protocols for evaluating their inhibitory potential against two major classes of enzymes: serine proteases and protein kinases.
Application Note 1: Targeting Serine Proteases
Background: Serine proteases play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. The 2-position of the oxazole scaffold can be functionalized with groups that mimic the P1 residue of a substrate, while the 5-position can be modified to interact with the S' subsites of the enzyme.
Protocol 3: In Vitro Serine Protease Inhibition Assay (Fluorogenic Substrate)
-
Reagents and Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin, or a specific disease-relevant protease).
-
Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives like CaCl2).
-
Test compounds (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add a small volume of each compound dilution to the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the serine protease to each well (except the negative control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization of Protease Inhibition Assay Workflow:
Sources
Application Notes and Protocols for the Synthesis of an Oxazole Derivative Library
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a privileged scaffold.[3] Oxazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] The structural rigidity and capacity for diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking) allow oxazole-containing molecules to bind effectively to a multitude of biological targets like enzymes and receptors.[2][4][7] Consequently, the development of robust and efficient synthetic methodologies for the creation of diverse oxazole libraries is of paramount importance for hit-to-lead campaigns in drug discovery.[3]
This application note provides a detailed experimental procedure for the construction of a library of 5-substituted oxazole derivatives utilizing the highly versatile Van Leusen oxazole synthesis.[4][7] We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step protocol amenable to library synthesis, and discuss the necessary characterization techniques to ensure the structural integrity of the synthesized compounds.
Synthetic Strategy: The Van Leusen Oxazole Synthesis
For the purpose of library generation, where substrate scope, operational simplicity, and consistently good yields are critical, the Van Leusen oxazole synthesis stands out as a superior choice.[4][7] This one-pot reaction, first reported in 1972, facilitates the formation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[4][5][7] The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups on the aldehyde starting material, making it ideal for creating a diverse library of derivatives.[4][7]
Mechanistic Rationale
The Van Leusen reaction is a [3+2] cycloaddition.[4][7] The key steps are as follows:
-
Deprotonation of TosMIC: A base, typically potassium carbonate or a hindered alkoxide, deprotonates the acidic methylene group of TosMIC to form a reactive anion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Cyclization: The newly formed alkoxide attacks the isocyanide carbon in an intramolecular fashion, leading to the formation of a five-membered oxazoline intermediate.
-
Elimination: A final base-mediated elimination of the tosyl group results in the aromatization of the ring to yield the stable 5-substituted oxazole.
This mechanistic pathway ensures a high degree of regioselectivity, with the aldehyde substituent consistently appearing at the 5-position of the oxazole ring.
Experimental Workflow for Oxazole Library Synthesis
The following diagram illustrates the general workflow for the parallel synthesis of an oxazole library based on the Van Leusen reaction.
Caption: High-throughput workflow for Van Leusen oxazole library synthesis.
Detailed Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole
This protocol details the synthesis of a representative 5-substituted oxazole and can be adapted for parallel synthesis in a library format.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethylisocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (276 mg, 2.0 mmol).
-
Reagent Addition: Add anhydrous methanol (10 mL) to the flask. To this suspension, add benzaldehyde (106 mg, 1.0 mmol) followed by tosylmethylisocyanide (215 mg, 1.1 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water (15 mL) and dichloromethane (15 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-phenyl-1,3-oxazole.
Characterization of Synthesized Oxazoles
The identity and purity of the synthesized oxazole derivatives must be confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an essential tool for high-throughput analysis of a library. It provides information on the purity of each compound and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the synthesized compounds.[8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.
Anticipated Spectroscopic Data for 5-Phenyl-1,3-oxazole
The following tables summarize the expected spectroscopic data for the representative product. Actual values may vary slightly based on the specific instrument and conditions used.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | s | 1H | Oxazole C2-H |
| ~7.70 | d | 2H | Aromatic (ortho-protons of phenyl) |
| ~7.45 | t | 2H | Aromatic (meta-protons of phenyl) |
| ~7.35 | t | 1H | Aromatic (para-proton of phenyl) |
| ~7.30 | s | 1H | Oxazole C4-H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | Oxazole C2 |
| ~150.0 | Oxazole C5 |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic C (ipso) |
| ~128.0 | Aromatic CH |
| ~124.5 | Aromatic CH |
| ~122.0 | Oxazole C4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3120 | C-H stretching (oxazole ring) |
| ~3060 | C-H stretching (aromatic ring) |
| ~1610 | C=N stretching (oxazole ring) |
| ~1550 | C=C stretching (oxazole & aromatic rings) |
Safety and Handling Precautions
-
Tosylmethylisocyanide (TosMIC) is a toxic and malodorous compound. All manipulations should be performed in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Van Leusen oxazole synthesis is a robust and highly adaptable method for the creation of diverse libraries of 5-substituted oxazole derivatives. Its operational simplicity, mild reaction conditions, and broad substrate tolerance make it an invaluable tool for medicinal chemists and drug discovery professionals. The detailed protocol and characterization guidelines provided in this application note offer a solid foundation for the successful implementation of this methodology in a research setting.
References
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Shafiee, G., & Ghasemnejad-Bosra, H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
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Joshi, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-277. [Link]
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Wikipedia contributors. (2023, December 2). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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NROChemistry. (n.d.). Van Leusen Reaction. [Link]
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Xu, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 657-679. [Link]
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Wikipedia contributors. (2023, May 22). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
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Priyanka, Dr., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2(4), 1-10. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
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Wikipedia contributors. (2023, November 28). Oxazole. In Wikipedia, The Free Encyclopedia. [Link]
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CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
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Wikipedia contributors. (2023, May 22). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Sharma, A., et al. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]
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Padwa, A., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 70(14), 5543-5553. [Link]
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Slideshare. (2018, October 29). Oxazole. [Link]
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AIP Publishing. (2023, May 23). A report on synthesis and applications of small heterocyclic compounds: Oxazole. [Link]
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-
ResearchGate. (n.d.). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. [Link]
-
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-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). [Link]
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NIH. (n.d.). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. [Link]
-
STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. [Link]
-
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]
-
ResearchGate. (n.d.). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. [Link]
-
Mass spectrometry of oxazoles. (n.d.). [Link]
-
Robinson, R. (1909). CCXXXII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
-
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Application Notes & Protocols: A Strategic Guide to Developing Novel Fungicidal Compounds
For Researchers, Scientists, and Drug Development Professionals
The persistent threat of fungal pathogens to agriculture, food security, and human health necessitates a continuous pipeline of novel fungicidal compounds. The emergence of resistance to existing treatments underscores the urgency for innovative approaches targeting new fungal vulnerabilities.[1][2] This guide provides a comprehensive framework for the discovery and early-stage development of new fungicides, integrating modern molecular techniques with robust screening protocols. It is designed to offer not just a sequence of steps, but the strategic rationale behind them, empowering researchers to make informed decisions in their quest for the next generation of fungal control agents.
The Strategic Imperative: Navigating the Fungicide Resistance Landscape
The continued application of fungicides with the same mode of action inevitably selects for resistant fungal strains, posing a significant threat to effective disease control.[1][3] Resistance can arise through several mechanisms, including modification of the fungicide's target site, increased expression of efflux pumps that remove the compound from the cell, or genetic mutations that alter the target protein.[4] Therefore, a primary driver in new fungicide development is the identification of novel modes of action (MoAs) that can circumvent existing resistance mechanisms.[5][6] An effective resistance management strategy involves rotating fungicides with different MoAs and using integrated pest management approaches to reduce the selection pressure for resistance.[7]
The Foundation: Target Identification and Validation
The journey to a new fungicide begins with the identification of a suitable molecular target within the fungus. An ideal target is essential for fungal growth or virulence but is absent or significantly different in plants and mammals to ensure selectivity and minimize off-target effects.[8][9]
In Silico and Genomic Approaches to Target Discovery
Modern genomics and bioinformatics have revolutionized target discovery.[9] Computational pipelines can screen entire fungal genomes to identify genes that are essential for survival and have no close homologs in host organisms.[9] This "subtractive genomics" approach generates a preliminary list of potential targets. Further computational analysis, such as molecular modeling, can predict the druggability of these targets, prioritizing those with well-defined binding pockets suitable for small molecule inhibition.[10]
Validating the Target: From Gene to Phenotype
Once a potential target is identified, its essentiality must be validated experimentally. Techniques like gene knockout or RNA interference (RNAi) can be used to silence the target gene. If silencing the gene leads to fungal cell death or a significant reduction in virulence, the target is considered validated.
The Engine of Discovery: High-Throughput Screening (HTS)
With a validated target in hand, the next step is to find chemical compounds that can modulate its activity. High-throughput screening (HTS) allows for the rapid testing of large and diverse chemical libraries against the target.[11]
Designing a Robust HTS Assay
The success of an HTS campaign hinges on a well-designed assay. Key considerations include:
-
Relevance: The assay should accurately reflect the biological activity of interest.
-
Reproducibility: The assay must yield consistent results over time and across different screening plates.
-
Scalability: The assay must be amenable to automation and miniaturization to screen thousands of compounds efficiently.[12]
-
Cost-effectiveness: The reagents and equipment should be affordable for large-scale screening.[12]
A common approach is to develop a target-based assay using a purified enzyme or receptor. Alternatively, a cell-based (phenotypic) assay can be used to screen for compounds that inhibit fungal growth.[13]
Caption: The Fungicide Development and Registration Pathway.
References
-
Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023). APS Journals. Retrieved January 12, 2026, from [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). ASM Journals. Retrieved January 12, 2026, from [Link]
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Molecular Targets of Herbicides and Fungicides—Are There Useful Overlaps for Fungicide Discovery? (2013). PMC. Retrieved January 12, 2026, from [Link]
-
Fungicide Resistance Management. (n.d.). Oklahoma State University Extension. Retrieved January 12, 2026, from [Link]
-
Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). PubMed. Retrieved January 12, 2026, from [Link]
-
High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections. (2012). PNAS. Retrieved January 12, 2026, from [Link]
-
High-Throughput Antifungal Hit Discovery & Screening Service. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
Novel Combinations of Agents Targeting Translation That Synergistically Inhibit Fungal Pathogens. (2019). Frontiers. Retrieved January 12, 2026, from [Link]
-
The Future of Antifungal Drug Therapy: Novel Compounds and Targets. (2021). ASM Journals. Retrieved January 12, 2026, from [Link]
-
A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. Retrieved January 12, 2026, from [Link]
-
Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList. (2025). PLOS One. Retrieved January 12, 2026, from [Link]
-
Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2002). PMC. Retrieved January 12, 2026, from [Link]
-
New antifungal strategies and drug development against WHO critical priority fungal pathogens. (2025). PMC. Retrieved January 12, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. Retrieved January 12, 2026, from [Link]
-
Development of Proteomics-Based Fungicides: New Strategies for Environmentally Friendly Control of Fungal Plant Diseases. (2011). NIH. Retrieved January 12, 2026, from [Link]
-
In vitro antifungal susceptibility testing. (2001). PubMed. Retrieved January 12, 2026, from [Link]
-
In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. (2018). Longdom Publishing. Retrieved January 12, 2026, from [Link]
-
Changing trends in discovery of new fungicides: a perspective. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2025). PMC. Retrieved January 12, 2026, from [Link]
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Changing trends in discovery of new fungicides: a perspective. (2021). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Dimensions of Fungicide Regulations, Use Management, and Risk Assessment. (2018). NCBI. Retrieved January 12, 2026, from [Link]
-
Guidelines for the Registration of Pesticides. (2010). World Health Organization. Retrieved January 12, 2026, from [Link]
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Guidance for Pesticide Registrants on Pesticide Resistance Management. (n.d.). Regulations.gov. Retrieved January 12, 2026, from [Link]
-
Pesticide Registration Manual: Chapter 2 - Registering a Pesticide Product. (2025). US EPA. Retrieved January 12, 2026, from [Link]
-
Guidance for Registration Requirements for Microbial Pesticides. (n.d.). OECD. Retrieved January 12, 2026, from [Link]
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Application Note: A High-Throughput Screening Protocol for the Identification of Novel Oxazole-Based Kinase Inhibitors
Abstract
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatile nature allows for the creation of diverse chemical libraries with significant potential for modulating key biological targets, particularly protein kinases.[2] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of oxazole-based compound libraries to identify novel kinase inhibitors. We emphasize the causal relationships behind experimental choices, outline a self-validating system of quality controls, and detail a robust workflow from initial assay development to hit validation, while specifically addressing the unique challenges posed by the photophysical properties of oxazole derivatives.
Introduction: The Oxazole Scaffold in Kinase Drug Discovery
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The oxazole ring, with its unique electronic and structural properties, can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases.[2] This makes it an attractive scaffold for the design of potent and selective inhibitors. High-throughput screening is an essential methodology for rapidly evaluating large libraries of oxazole compounds to identify promising starting points for therapeutic development.
However, the successful execution of an HTS campaign requires a meticulously planned and rigorously controlled process. This guide is structured to walk researchers through this process, providing not just the "how" but the critical "why" behind each step, ensuring the generation of high-quality, reproducible, and actionable data.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage funnel designed to efficiently identify and validate true hits from a large compound collection. The process systematically narrows the field from thousands of library compounds to a handful of validated hits with confirmed structure-activity relationships (SAR).
Caption: Decision workflow for TR-FRET assay development and validation.
Step-by-Step Protocol: Assay Optimization
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Prepare a dilution series of the target kinase in kinase buffer.
-
Substrate: Use a biotinylated peptide substrate recognized by the target kinase. Prepare a stock solution in kinase buffer.
-
ATP: Prepare a stock solution in kinase buffer. The concentration for the primary screen should ideally be at or near the Kₘ for ATP for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.
-
Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-Allophycocyanin).
-
-
Enzyme Titration:
-
In a 384-well plate, add a fixed, saturating concentration of substrate and ATP.
-
Add serial dilutions of the kinase to determine the concentration that yields approximately 50-80% of the maximum signal (EC₅₀-EC₈₀) after a fixed incubation time (e.g., 60 minutes). This ensures the reaction is in the linear range.
-
-
ATP Titration:
-
Using the optimized enzyme concentration, perform the kinase reaction with varying concentrations of ATP.
-
Determine the Kₘ of ATP under these conditions. For the primary HTS, an ATP concentration equal to the Kₘ is recommended to provide a balance of sensitivity for both potent and weak ATP-competitive inhibitors.
-
-
Z'-Factor Validation:
-
Prepare a 384-well plate with alternating columns of high control (max signal: enzyme + substrate + ATP, no inhibitor) and low control (min signal: no enzyme, or a known potent inhibitor).
-
Run the assay under the optimized conditions.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / (Mean_high - Mean_low)
-
A robust assay will consistently yield a Z' > 0.5. If the Z' is low, troubleshoot reagent stability, pipetting accuracy, and incubation times.
-
Primary Screen Execution and Data Analysis
Screening Protocol
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-50 nL of the 10 mM oxazole library compounds in DMSO to the 384-well assay plates. This results in a final screening concentration of typically 10 µM.
-
Enzyme Addition: Add 5 µL of the target kinase (at 2x the final optimized concentration) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mix (at 2x final concentration) to initiate the reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of the TR-FRET detection mix (containing Eu-antibody and SA-acceptor in TR-FRET buffer with EDTA to stop the kinase reaction).
-
Detection Incubation: Incubate for 60-120 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 615 nm for Eu donor and 665 nm for acceptor).
Data Analysis and Hit Nomination
The goal is to identify statistically significant outliers from the baseline of inactive compounds.
Caption: Workflow for hit confirmation and validation, including orthogonal and counter-screens.
Hit Confirmation and Potency Determination
-
Re-acquire Compounds: Source fresh, powdered samples of the primary hits to rule out degradation or contamination in the original library plates.
-
IC₅₀ Determination: Test the confirmed pure compounds in the primary TR-FRET assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to generate a dose-response curve and determine the IC₅₀ value. True inhibitors will display a sigmoidal dose-response relationship.
Orthogonal and Counter-Screening
This step is crucial for eliminating false positives arising from assay-specific interference.
-
Orthogonal Assay: Confirm the IC₅₀ of the hits in a mechanistically distinct assay. For a primary TR-FRET screen, an excellent orthogonal assay is a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP depletion. This confirms that the inhibition is due to an effect on the kinase reaction itself, not the detection system. True hits should show comparable potency in both assays.
-
Counter-Screens for Oxazole-Specific Artifacts:
-
Fluorescence Interference Assay: Screen hits in a "buffer-only" plate (no enzyme or reagents) and read on the fluorescence plate reader with the same settings as the primary assay. Compounds that generate a signal are flagged as fluorescent and are likely false positives from the primary screen.
-
Luciferase Inhibition Assay: If a luminescence-based assay is used, it is critical to run a counter-screen with firefly luciferase alone to identify compounds that directly inhibit the reporter enzyme.
-
Conclusion and Future Directions
This application note provides a robust and reliable framework for conducting a high-throughput screen for oxazole-based kinase inhibitors. By integrating rigorous assay development, stringent quality control, and a multi-faceted hit validation strategy that specifically addresses the potential for compound interference, researchers can significantly increase the probability of identifying high-quality, tractable hits. Validated hits from this workflow form a solid foundation for subsequent lead optimization efforts, including selectivity profiling against a panel of other kinases and structure-activity relationship (SAR) studies to improve potency and drug-like properties.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
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National Center for Advancing Translational Sciences. (2023). Assay Guidance Manual. National Institutes of Health. Available at: [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Available at: [Link]
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National Center for Advancing Translational Sciences. (2021). Compound Management for Quantitative High-Throughput Screening. In Assay Guidance Manual. Available at: [Link]
-
Auld, D. S., Southall, N. T., & Inglese, J. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Methods in Enzymology, 515, 23-53. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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C-Tripathi, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 783-812. Available at: [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
- Kakkar, S., & Narasimhan, B. (2019).
-
Singh, N., et al. (2020). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Synthesis, 17(7), 521-546. Available at: [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Available at: [Link]
-
Molecular Devices. (2025). How to Set-up an AlphaScreen assay in SoftMax® Pro Data Acquisition and Analysis Software. YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be stable.)
-
National Center for Biotechnology Information. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information. (2012). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Available at: [Link]
-
National Center for Biotechnology Information. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]
-
National Center for Biotechnology Information. (2022). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Available at: [Link]
Sources
Application Notes and Protocols: N-Hydroxycytidine as a Key Intermediate in the Synthesis of the Antiviral Drug Molnupiravir
Introduction
The emergence of novel viral threats necessitates the rapid development and scalable production of effective antiviral therapeutics. Molnupiravir, an orally bioavailable ribonucleoside analog, has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1] The core of Molnupiravir's structure is derived from a key intermediate, N-hydroxycytidine (NHC). The efficient and high-purity synthesis of NHC is a critical determinant of the overall efficiency and cost-effectiveness of Molnupiravir production.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of Molnupiravir, with a focus on the preparation and utilization of the N-hydroxycytidine intermediate. We will explore both chemical and biocatalytic approaches to NHC synthesis, offering insights into the rationale behind experimental choices and providing detailed, validated protocols.
The Central Role of N-Hydroxycytidine (NHC)
N-hydroxycytidine is the direct precursor to Molnupiravir. The subsequent and final step in the synthesis is the selective esterification of the 5'-hydroxyl group of NHC.[1] Therefore, the purity and yield of NHC directly impact the quality and overall yield of the final active pharmaceutical ingredient (API). The synthetic routes to NHC primarily start from the readily available and inexpensive nucleoside, cytidine.[1][2]
Chemical Synthesis of N-Hydroxycytidine
The chemical synthesis of N-hydroxycytidine from cytidine typically involves the direct hydroxamination of the C4 position of the pyrimidine ring.
Rationale for Experimental Choices
The choice of hydroxylamine salt and solvent system is critical for reaction efficiency and product purity. Using hydroxylamine sulfate in an aqueous medium has been shown to improve yields and simplify purification by allowing for direct crystallization of the NHC hydrate, thus avoiding laborious chromatographic methods.[1]
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of N-Hydroxycytidine.
Detailed Protocol: Chemical Synthesis of N-Hydroxycytidine
Materials:
-
Cytidine
-
Hydroxylamine sulfate
-
Deionized water
-
Reaction vessel with temperature control and stirring
-
Filtration apparatus
Procedure:
-
To a reaction vessel, add cytidine and deionized water.
-
With stirring, add hydroxylamine sulfate to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and maintain for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, cool the reaction mixture to initiate crystallization.
-
Collect the crystalline product by filtration.
-
Wash the product with cold deionized water and dry under vacuum to yield N-hydroxycytidine hydrate.
| Parameter | Value | Reference |
| Starting Material | Cytidine | [1] |
| Reagent | Hydroxylamine Sulfate | [1] |
| Solvent | Water | [1] |
| Typical Yield | High | [1] |
| Purification | Crystallization | [1] |
Biocatalytic Synthesis of N-Hydroxycytidine
An alternative and increasingly attractive approach to NHC synthesis is through biocatalysis, utilizing enzymes such as cytidine deaminase (CD).[2]
Rationale for Experimental Choices
Biocatalytic methods offer several advantages, including high selectivity, milder reaction conditions, and reduced environmental impact. The use of cytidine deaminase allows for the direct conversion of cytidine to NHC.[2] Directed evolution of the enzyme can further enhance its activity and selectivity, minimizing the formation of byproducts like uridine.[2]
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of N-Hydroxycytidine.
Detailed Protocol: Biocatalytic Synthesis of N-Hydroxycytidine
Materials:
-
Cytidine
-
Hydroxylamine
-
Cytidine deaminase (wild-type or engineered)
-
Buffer solution (e.g., phosphate buffer)
-
Bioreactor with pH and temperature control
Procedure:
-
Prepare a solution of cytidine and hydroxylamine in the appropriate buffer within the bioreactor.
-
Introduce the cytidine deaminase enzyme to the reaction mixture.
-
Maintain the reaction at a controlled temperature and pH, with gentle agitation.
-
Monitor the conversion of cytidine to NHC using HPLC.
-
Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized).
-
The product, N-hydroxycytidine, can then be isolated from the reaction mixture, for instance, through crystallization.[2]
| Parameter | Value | Reference |
| Starting Material | Cytidine | [2] |
| Biocatalyst | Cytidine Deaminase (CD) | [2] |
| Co-substrate | Hydroxylamine | [2] |
| Key Advantage | High Selectivity | [2] |
| Potential | Scalable Manufacturing | [2] |
Synthesis of Molnupiravir from N-Hydroxycytidine
The final step in the synthesis of Molnupiravir is the selective acylation of the 5'-hydroxyl group of N-hydroxycytidine with isobutyric anhydride.[3]
Rationale for Experimental Choices
This esterification step can be achieved through chemical or enzymatic means. Enzymatic acylation using a lipase such as Novozyme 435 in a suitable organic solvent offers high selectivity for the primary 5'-hydroxyl group, preventing acylation of the secondary hydroxyls on the ribose ring and the N4-hydroxy group.[1] The choice of solvent is also critical to minimize byproduct formation and facilitate product isolation. 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a more environmentally benign and effective solvent than previously used options like 1,4-dioxane.[1]
Experimental Workflow: Synthesis of Molnupiravir
Caption: Workflow for the synthesis of Molnupiravir from NHC.
Detailed Protocol: Synthesis of Molnupiravir
Materials:
-
N-Hydroxycytidine (NHC)
-
Isobutyric anhydride
-
Immobilized lipase (e.g., Novozyme 435)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction vessel with temperature control and stirring
Procedure:
-
Suspend N-hydroxycytidine in 2-MeTHF in a reaction vessel.
-
Add the immobilized lipase to the suspension.
-
Add isobutyric anhydride to the reaction mixture.
-
Stir the mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Remove the enzyme by filtration.
-
The product, Molnupiravir, can be isolated by crystallization from the filtrate.[1]
| Parameter | Value | Reference |
| Starting Material | N-Hydroxycytidine | [1][3] |
| Acylating Agent | Isobutyric Anhydride | [3] |
| Catalyst | Lipase (e.g., Novozyme 435) | [1] |
| Solvent | 2-Methyltetrahydrofuran | [1] |
| Overall Yield (from Cytidine) | ~60% (improved process) | [1] |
Conclusion
The synthesis of Molnupiravir hinges on the efficient production of its key intermediate, N-hydroxycytidine. Both chemical and biocatalytic routes from cytidine offer viable pathways, with the biocatalytic approach presenting significant advantages in terms of selectivity and sustainability. The subsequent enzymatic acylation of NHC provides a direct and high-yielding route to the final Molnupiravir API. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this critical antiviral agent.
References
Sources
Scale-up synthesis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Application Note & Protocol
Scale-up Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate: From Bench to Pilot Plant
Abstract
This compound is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group imparts unique electronic properties, while the chloro and ester moieties provide versatile handles for further synthetic elaboration. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust laboratory-scale protocol and addressing the critical parameters required for successful scale-up. We focus on a strategy involving the deprotonation of an oxazole precursor followed by electrophilic chlorination, explaining the causal relationships behind experimental choices, process safety, and analytical controls to ensure a reliable and scalable process.
Introduction: Significance and Synthetic Challenges
Oxazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous natural products and bioactive molecules.[1] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. Consequently, molecules like this compound serve as valuable intermediates for creating complex chemical entities.
The synthesis of highly substituted oxazoles, particularly on an industrial scale, presents several challenges:
-
Ring Formation: Constructing the oxazole ring with the desired substitution pattern can require multi-step sequences.[2][3]
-
Regioselectivity: Controlling the position of substituents during ring formation or functionalization is critical.
-
Harsh Reagents: Many synthetic methods employ reagents that are not amenable to large-scale operations due to cost, safety, or environmental concerns.
-
Thermal Management: Key reaction steps, such as metalation, are often highly exothermic and require precise temperature control, a significant challenge in large reactors.
This guide outlines a practical and scalable approach, adapted from methodologies for similar structures, to overcome these challenges.[4]
Synthetic Strategy and Mechanism
The chosen synthetic route involves the direct chlorination of a precursor, Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, at the C2 position. This position is the most acidic proton on the oxazole ring, making it susceptible to deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic chlorine source to yield the target product.
Rationale for this approach:
-
Convergence: It allows for the late-stage introduction of the chlorine atom, a convergent approach that is often more efficient for scale-up.
-
Predictability: The acidity of the C2 proton on the oxazole ring is well-established, making the regioselectivity of the deprotonation highly predictable.
-
Precursor Accessibility: The starting material, Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate, can be synthesized from readily available materials.
Proposed Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: LDA, a bulky and strong base, selectively abstracts the proton from the C2 position of the oxazole ring, forming a stabilized organolithium intermediate. This step is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions and decomposition of the base.
-
Electrophilic Chlorination: The nucleophilic C2-lithio species attacks an electrophilic chlorine source. While sources like hexachloroethane or N-chlorosuccinimide (NCS) are common, carbon tetrachloride (CCl4) has been historically used, though its use is now highly restricted due to toxicity and environmental concerns. For a modern, scalable process, NCS or tetrachloroethylene are preferred alternatives.
Below is a diagram illustrating the proposed mechanism.
Caption: Proposed reaction mechanism for the synthesis.
Laboratory-Scale Protocol (10 g Scale)
This protocol is designed for execution in a standard laboratory fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (1 equiv.)
-
Diisopropylamine (1.2 equiv.), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv.)
-
N-Chlorosuccinimide (NCS) (1.2 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and nitrogen inlet
-
Addition funnel
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reactor Setup: Assemble a flame-dried 500 mL three-neck flask under a nitrogen atmosphere. Add anhydrous THF (200 mL) and cool the flask to -78 °C.
-
LDA Formation: To the cold THF, add diisopropylamine (1.2 equiv.). Then, add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Substrate Addition: Dissolve Ethyl 4-(trifluoromethyl)oxazole-5-carboxylate (10 g, 1 equiv.) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution over 20 minutes, ensuring the temperature does not exceed -70 °C. A color change to deep red or brown is typically observed. Stir for 1 hour at -78 °C.
-
Chlorination: Dissolve N-chlorosuccinimide (1.2 equiv.) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture. The color should fade. Stir for an additional 1-2 hours at -78 °C.
-
Reaction Quench: Slowly add saturated aqueous NH4Cl solution (50 mL) to quench the reaction, ensuring the temperature does not rise uncontrollably.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water (100 mL) and EtOAc (150 mL). Separate the layers. Wash the organic layer with water (2 x 100 mL) and then brine (100 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure product.
Scale-Up Protocol and Key Considerations (>1 kg)
Transitioning from bench to pilot scale requires a shift in methodology, with a primary focus on safety, thermal management, and material handling.
Critical Process Parameters
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reactor | Round-bottom flask | Glass-lined or stainless steel reactor | Durability, better heat transfer, and mechanical stirring. |
| Base Addition | Syringe (manual) | Dosing pump / pressure transfer | Controlled, consistent addition rate is critical for managing exotherm. |
| Temperature Control | Dry ice/acetone bath | Jacketed reactor with thermal fluid | Surface-to-volume ratio decreases on scale-up, requiring active cooling. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures proper mixing in a larger, more viscous volume. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) | NCS is a solid, making it safer to handle at scale than gaseous or highly toxic liquid chlorine sources. |
| Workup | Separatory funnel | Reactor-based extraction & phase separation | Minimizes manual handling and exposure. |
| Purification | Column chromatography | Recrystallization or distillation | Chromatography is generally not economically viable for multi-kilogram production. |
Scale-Up Workflow Visualization
Caption: General workflow for the scaled-up synthesis process.
Process Safety Assessment
Handling organolithium reagents at scale is a high-hazard operation. A thorough risk assessment is mandatory.
-
n-Butyllithium: Pyrophoric; reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon). Use dedicated charging lines and pumps. Ensure adequate fire suppression systems (e.g., Class D fire extinguisher) are available.
-
Cryogenic Temperatures: Operation at -78 °C poses risks of frostbite and material embrittlement. All personnel must wear appropriate cryogenic gloves and face shields.[5] Ensure reactor materials are rated for low-temperature service.
-
Exotherms: Both LDA formation and the subsequent deprotonation are highly exothermic. The rate of addition must be strictly controlled and tied to the cooling capacity of the reactor to prevent thermal runaway.
-
Quenching: The quench step can also be exothermic. The quenching agent must be added slowly to the cold reaction mixture before allowing it to warm.
-
General Handling: The final product and intermediates may cause skin and eye irritation.[6] Always handle chemicals in a well-ventilated area with appropriate PPE, including gloves, lab coats, and safety glasses.[5][7]
Analytical and Quality Control
Robust analytical monitoring is essential for a reproducible process.
| Analysis Stage | Method | Purpose | Acceptance Criteria |
| In-Process Control (IPC) | HPLC, TLC | Monitor reaction completion after chlorination. | Starting material < 2% remaining. |
| Workup IPC | pH, Karl Fischer | Ensure proper phase separation and water content. | pH of aqueous layer: 6-8. Water content in organic layer < 0.5%. |
| Final Product Release | HPLC, GC-MS | Purity and identity confirmation. | Purity ≥ 98.0%. Mass spectrum conforms to reference. |
| Final Product Release | ¹H NMR, ¹⁹F NMR | Structural confirmation. | Spectra consistent with the structure of this compound. |
| Final Product Release | Melting Point | Physical property confirmation. | Within ± 2 °C of reference value. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion / Incomplete Reaction | Inactive LDA (due to moisture). Insufficient reaction time. | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-BuLi. Increase reaction hold time and monitor by IPC. |
| Formation of Side Products | Temperature excursion during deprotonation. | Improve cooling efficiency. Slow down the rate of n-BuLi or substrate addition. |
| Difficult Phase Separation | Emulsion formation during workup. | Add brine to the aqueous layer to increase its density. Allow for a longer settling time. |
| Low Purity After Isolation | Inefficient purification. | Optimize recrystallization solvent system. Consider a pre-purification step like a charcoal treatment or a short silica plug filtration. |
Conclusion
The synthesis of this compound via C2-lithiation and chlorination is a viable and scalable route. The primary challenges in moving from the laboratory to a pilot-plant scale are centered on rigorous control of reaction temperature and the safe handling of pyrophoric reagents. By implementing the engineering controls, process parameters, and analytical checks outlined in this document, this valuable building block can be produced safely and efficiently in multi-kilogram quantities, facilitating its application in advanced drug discovery and development programs.
References
-
Shun-ichi, K., et al. (2010). Synthesis of 2-(Trifluoromethyl)oxazoles from β-Monosubstituted Enamines via PhI(OCOCF3)2-Mediated Trifluoroacetoxylation and Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Samimi, H. A., & Dadvar, F. (2015). Synthesis of 2‐(trifluoromethyl)oxazoles and 3‐(trifluoromethyl)‐1,2,4‐triazines via ring‐expansion reaction with 2H‐azirine. ResearchGate. Available at: [Link]
-
Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. National Institutes of Health (NIH). Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. PrepChem.com. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic-Chemistry.org. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet. Angene Chemical. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2024). Copper Loading-Controlled Selective Synthesis of 2,5-Bis(trifluoromethyl) and Monotrifluoromethyl-Substituted Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Georganics. Available at: [Link]
-
Sharma, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]
-
Padmavathi, V., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 7. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center dedicated to the synthesis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yields.
The synthesis of this compound presents unique challenges due to the presence of the electron-withdrawing trifluoromethyl group and the task of introducing a chlorine atom at the C2 position of the oxazole ring. This guide will walk you through a reliable synthetic pathway, highlighting critical steps and potential pitfalls, and offering evidence-based solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for synthesizing this compound?
A1: A robust and logical synthetic approach involves a multi-step sequence starting with the construction of the trifluoromethyl-substituted oxazole ring, followed by the introduction of the chloro substituent. A highly recommended pathway is the formation of a 2-aminooxazole intermediate, which can then be converted to the 2-chloro derivative via a Sandmeyer reaction. This method offers a more controlled and often higher-yielding alternative to direct chlorination of the oxazole ring, which can be challenging due to the deactivating effect of the trifluoromethyl group.
Q2: Why is direct chlorination of the ethyl 4-(trifluoromethyl)oxazole-5-carboxylate not the preferred method?
A2: Direct electrophilic chlorination of the oxazole ring at the C2 position is difficult due to the strong electron-withdrawing nature of the trifluoromethyl group at C4 and the carboxylate group at C5. These groups deactivate the ring towards electrophilic attack.[1] While methods using N-chlorosuccinimide (NCS) have been employed for the chlorination of some heterocycles, they often require specific activating groups on the ring or harsh reaction conditions, which can lead to low yields and side reactions.[2][3]
Q3: What are the critical parameters to control during the Sandmeyer reaction for the 2-aminooxazole intermediate?
A3: The Sandmeyer reaction is a powerful tool for converting aromatic and heteroaromatic amines to halides.[4] However, its success hinges on careful control of several parameters:
-
Temperature: Diazotization must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[5]
-
Acidity: A strong acidic medium is crucial for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the diazonium salt.
-
Purity of the Amine: The starting 2-aminooxazole should be of high purity, as impurities can interfere with the diazotization process.
-
Copper(I) Catalyst: The use of a stoichiometric amount of copper(I) chloride is essential for the efficient conversion of the diazonium salt to the chloride.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low yield in the initial oxazole ring formation.
Scenario: You are attempting to synthesize Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate from ethyl 3,3,3-trifluoro-2-oxopropanoate and urea, but the yield is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Recommendations | Expected Outcome |
| Incomplete Cyclization | The condensation of the α-ketoester with urea to form the 2-aminooxazole is a cyclization-dehydration reaction. Incomplete reaction can be due to insufficient heating or suboptimal reaction time. | Increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. Prolong the reaction time and monitor for the disappearance of starting materials. | Improved conversion of starting materials to the desired oxazole. |
| Side Reactions | The α-ketoester is susceptible to self-condensation or decomposition under harsh conditions. Urea can also decompose at high temperatures. | Maintain a moderate reaction temperature (e.g., 80-100°C). Consider using a milder base if one is employed in the specific protocol. | Reduced formation of byproducts and a cleaner reaction mixture. |
| Moisture in the Reaction | The presence of water can hydrolyze the starting ester or interfere with the dehydration step of the cyclization. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | Enhanced reaction efficiency and higher yield of the oxazole. |
Problem 2: The diazotization of the 2-aminooxazole intermediate is inefficient.
Scenario: During the diazotization of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate with sodium nitrite and a strong acid, you observe significant gas evolution (likely nitrogen) before the addition of the copper(I) chloride, and the final yield of the chloro-oxazole is low.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Recommendations | Expected Outcome |
| Decomposition of the Diazonium Salt | Heteroaromatic diazonium salts can be less stable than their aromatic counterparts. The electron-withdrawing trifluoromethyl group can further destabilize the diazonium salt. Premature decomposition leads to the formation of unwanted byproducts.[6] | Maintain a strict temperature control of 0-5°C throughout the diazotization and subsequent Sandmeyer reaction. Use a pre-cooled solution of copper(I) chloride. | Increased stability of the diazonium intermediate, leading to a higher yield of the desired product. |
| Insufficient Acidity | The formation of the active nitrosating agent (nitrosonium ion, NO+) requires a sufficiently acidic environment.[7] Inadequate acidity can lead to incomplete diazotization. | Ensure the use of a sufficient excess of a strong acid (e.g., HCl, H2SO4). The pH of the solution should be strongly acidic. | Complete formation of the diazonium salt and improved reaction efficiency. |
| Impure Starting Amine | Impurities in the 2-aminooxazole can consume the nitrous acid or interfere with the reaction in other ways. | Purify the 2-aminooxazole intermediate by recrystallization or column chromatography before proceeding to the diazotization step. | A cleaner reaction with fewer side products and a higher yield of the chloro-oxazole. |
Problem 3: Low conversion in the Sandmeyer reaction.
Scenario: After the addition of the diazonium salt solution to the copper(I) chloride solution, the reaction appears sluggish, and a significant amount of the starting amine or phenol byproduct is recovered.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Recommendations | Expected Outcome |
| Inactive Copper(I) Catalyst | Copper(I) salts can oxidize to copper(II) on exposure to air, which is less effective in the Sandmeyer reaction.[8] | Use freshly prepared or commercially available high-purity copper(I) chloride. Prepare the CuCl solution just before use. | Enhanced catalytic activity and improved conversion to the chloro-oxazole. |
| Suboptimal Reaction Temperature | While the diazotization requires low temperatures, the Sandmeyer reaction itself may require gentle warming to proceed at a reasonable rate after the diazonium salt has been added. | After the addition of the diazonium salt solution to the CuCl, allow the reaction mixture to slowly warm to room temperature, and if necessary, gently heat to 40-50°C. Monitor the reaction by TLC. | Increased reaction rate and improved yield of the final product. |
| Presence of Radical Scavengers | The Sandmeyer reaction proceeds via a radical mechanism.[9] The presence of radical scavengers in the reaction mixture can inhibit the reaction. | Ensure that all solvents and reagents are free from radical-scavenging impurities. | Uninhibited radical chain reaction leading to a higher yield. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
This protocol describes the formation of the key 2-aminooxazole intermediate.
Materials:
-
Ethyl 3,3,3-trifluoro-2-oxopropanoate
-
Urea
-
Ethanol, anhydrous
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3,3,3-trifluoro-2-oxopropanoate (1.0 eq) and urea (1.2 eq) in anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the conversion of the 2-aminooxazole to the final 2-chloro product.
Materials:
-
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C (ice-salt bath).
-
Dissolve sodium nitrite (1.1 eq) in cold deionized water and add it dropwise to the amine solution, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl, and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound.
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common issues in the synthesis.
References
-
Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). A practical Lewis base catalyzed electrophilic chlorination of arenes and heterocycles. Organic letters, 17(4), 1042-1045. Available at: [Link]
-
Al-Tel, T. H. (2010). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 15(11), 8137-8195. Available at: [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498-1517. Available at: [Link]
-
Maddox, S. M., et al. (2015). A practical Lewis base catalyzed electrophilic chlorination of arenes and heterocycles. Organic Letters. Available at: [Link]
-
Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). N-Chlorosuccinimide. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Uyanik, M., & Ishihara, K. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]
-
Al-Juboori, A. A. H. (2016). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Available at: [Link]
-
ChemEd DL. (n.d.). N-chlorosuccinimide. Illustrated Glossary of Organic Chemistry. Available at: [Link]
-
Galli, C., & Gentili, P. (2004). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 15(6), 813-836. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]
-
Hanson, P., et al. (2000). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Uyanik, M., & Ishihara, K. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]
-
Lakhan, R., & Ternai, B. (1977). New chemistry of oxazoles. Advances in Heterocyclic Chemistry, 21, 99-211. Available at: [Link]
-
Sharma, V., & Kumar, P. (2020). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Current Organic Synthesis, 17(6), 431-456. Available at: [Link]
-
Uyanik, M., & Ishihara, K. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Chlorination. Available at: [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. Available at: [Link]
-
Liebeskind, L. S., & Srogl, J. (2002). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. Organic Letters, 4(6), 979-981. Available at: [Link]
-
Ahmed, S. D., et al. (2024). Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity. Bulletin of the Chemical Society of Ethiopia, 38(6), 1667-1680. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Reddy, B. V. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
Wang, Q., et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1984). EP0097955B1 - Removal of oxazole from acetonitrile.
-
Suyama, T., et al. (1981). Chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1253-1256. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
- Google Patents. (1984). EP0097955B1 - Removal of oxazole from acetonitrile.
-
Wikipedia contributors. (2023). Oxazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
White, M. C., et al. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Journal of the American Chemical Society, 133(45), 18262-18265. Available at: [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
Sources
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- 3. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound. These properties dictate its behavior during chromatography and inform our purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₇H₅ClF₃NO₃ | --- |
| Molecular Weight | 242.99 g/mol | --- |
| Boiling Point | 280.734 °C at 760 mmHg[1] | Suitable for solvent evaporation post-chromatography without significant product loss. |
| Density | 1.473 g/cm³[1] | --- |
| Appearance | Likely a solid at room temperature | The physical state will influence the sample loading technique. |
| Polarity | Moderately polar | The trifluoromethyl and ester groups increase polarity, while the chloro- and oxazole core contribute to some lipophilicity. This moderate polarity is key for selecting an appropriate solvent system.[2][3][4] |
| Stability | N-trifluoromethyl azoles exhibit good aqueous stability.[2][5][6] The trifluoromethyl group generally enhances metabolic and chemical stability.[3][4] However, oxazoles can be sensitive to strong acids or bases. | Standard silica gel is generally suitable, but care should be taken to avoid highly acidic or basic mobile phase additives if not necessary. |
Experimental Workflow: From Crude to Pure
This section outlines the standard workflow for the purification of this compound by column chromatography.
Caption: A typical workflow for column chromatography purification.
Detailed Protocol: Step-by-Step Guide
1. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal mobile phase for separation.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).
-
Visualize the spots under UV light (if the compound is UV active) and/or by staining.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.
-
2. Solvent System Selection:
-
Based on the TLC analysis, select the eluent for the column. For this compound, a common starting point would be a hexane/ethyl acetate mixture.
3. Column Packing:
-
Objective: To create a uniform stationary phase for optimal separation.
-
Procedure:
-
Choose an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.[7]
-
Add another layer of sand on top of the silica gel.
-
4. Sample Loading:
-
Objective: To apply the sample to the column in a concentrated band.
-
Wet Loading:
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent to obtain a free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the column.[8]
-
5. Elution and Fraction Collection:
-
Objective: To pass the mobile phase through the column to separate the components and collect them in fractions.
-
Procedure:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect the eluate in a series of test tubes or flasks.
-
6. Fraction Analysis and Product Recovery:
-
Objective: To identify and combine the pure fractions and isolate the final product.
-
Procedure:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Caption: A decision-making diagram for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving off the baseline, even with a relatively polar solvent system. What should I do?
A1: This is a common issue that can arise from a few factors.[9]
-
Incorrect Solvent System: Double-check that you have prepared the eluent correctly. It's easy to mistakenly reverse the proportions of the polar and non-polar solvents.[9]
-
Insufficient Polarity: If the solvent system is correct, you will need to increase its polarity. You can do this by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). In some cases, a more polar solvent like dichloromethane or even a small percentage of methanol may be required.
-
Compound Adsorption: In rare cases, the compound may be irreversibly adsorbed onto the silica gel. You can test for this by performing a 2D TLC.[9]
Q2: I'm seeing poor separation between my product and an impurity, even though they have different Rf values on the TLC plate. Why is this happening?
A2: This can be frustrating, but there are several potential causes.
-
Column Overloading: If you load too much crude material onto the column, the bands will broaden and overlap, leading to poor separation. As a general rule, the amount of silica gel should be at least 20-50 times the weight of the crude material.
-
Improper Column Packing: An unevenly packed column with channels, cracks, or air bubbles will result in a non-uniform solvent front and poor separation.[7]
-
Sample Loading Technique: If the initial band of the sample is too diffuse, the separation will be compromised. Ensure you are using a minimal amount of solvent to dissolve the sample before loading.[8]
Q3: My product is coming off the column, but the fractions are showing significant tailing on the TLC. How can I fix this?
A3: Tailing is often caused by interactions between the compound and the stationary phase.
-
Acidic/Basic Nature of Compound: If your compound has acidic or basic functional groups, it can interact strongly with the slightly acidic silica gel, leading to tailing. Adding a small amount of a modifier to your eluent can help. For example, 0.1% triethylamine can help with basic compounds, while 0.1% acetic acid can help with acidic compounds.
-
Sample Overloading: As with poor separation, overloading the column can also cause tailing.
Q4: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are the alternatives?
A4: Decomposition on silica gel can occur with acid- or base-sensitive compounds.[10]
-
Confirmation: To check for decomposition, spot your compound on a TLC plate and let it sit for 15-30 minutes before developing. If you see new spots appear, your compound is likely decomposing on the silica.
-
Alternatives:
-
Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or Florisil.[9]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel may be a viable option.
-
Q5: My crude reaction mixture is not very soluble in the eluent. What is the best way to load it onto the column?
A5: This is a common challenge, especially with larger scale reactions.[9]
-
Dry Loading: This is the preferred method in this situation. Dissolving your crude mixture in a solvent in which it is soluble, adsorbing it onto a small amount of silica gel, and then evaporating the solvent allows you to load the sample onto the column as a solid. This prevents issues with poor solubility in the eluent.[8]
-
Minimal Volume of a Stronger Solvent: You can dissolve the sample in a very small amount of a more polar solvent (like dichloromethane or acetone) and carefully load it onto the column. However, this can sometimes disrupt the packing at the top of the column and should be done with care.[9]
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Retrieved from [Link]
-
Schiesher, M., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076–13089. Retrieved from [Link]
-
Roy, S., & Ghorai, P. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14, 17535-17548. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3809. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Trifluoromethyl Azoles - Enamine [enamine.net]
- 6. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Rookie Mistakes [chem.rochester.edu]
Common side products in 2-chlorooxazole synthesis and how to avoid them
Welcome to the technical support center for the synthesis of 2-chlorooxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthetic routes.
Introduction to 2-Chlorooxazole Synthesis
2-Chlorooxazoles are valuable intermediates in organic synthesis, serving as precursors to a wide range of functionalized oxazole derivatives. Their synthesis, however, can be accompanied by the formation of undesired side products, leading to reduced yields and complex purification procedures. This guide focuses on the two most common synthetic strategies and the typical side products associated with each, providing expert advice on how to mitigate these issues.
Troubleshooting Guide 1: Chlorination of 2-Oxazolones (2-Hydroxyoxazoles)
One of the most direct methods for synthesizing 2-chlorooxazoles is the chlorination of the corresponding 2-oxazolone, which exists in tautomeric equilibrium with the 2-hydroxyoxazole form. The most commonly employed chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). While effective, this reagent is highly reactive and can lead to several side products if not used under carefully controlled conditions.
dot
Caption: Synthetic pathways in the chlorination of 2-oxazolones.
Frequently Asked Questions (FAQs)
Q1: My reaction with POCl₃ is giving a complex mixture of products, and the yield of 2-chlorooxazole is very low. What are the likely side products?
A1: When using phosphorus oxychloride, several side reactions can occur, leading to a complex product mixture. The most common side products include:
-
Ring-Cleavage Products: The oxazole ring is susceptible to cleavage under harsh conditions.[1] With POCl₃, particularly at elevated temperatures, the ring can open to form various acyclic nitriles.
-
Phosphorylated Oxazoles: Excess POCl₃ can react with the hydroxyl group of the 2-hydroxyoxazole tautomer to form a phosphate ester. These phosphorylated intermediates may be stable or undergo further reactions.
-
Unreacted Starting Material: Incomplete reaction is a common issue, often due to insufficient heating or deactivation of the POCl₃ by moisture.
Q2: I observe the formation of my desired 2-chlorooxazole by TLC, but I lose it during aqueous workup. What is happening?
A2: 2-Chlorooxazoles can be sensitive to hydrolysis, especially under basic or strongly acidic conditions.[2] During a typical aqueous workup, the 2-chloro group can be hydrolyzed back to the 2-hydroxy group, regenerating the starting 2-oxazolone. This is a frequent cause of low isolated yields despite good initial conversion.
Q3: How can I minimize the formation of these side products and improve the yield of my 2-chlorooxazole?
A3: To improve the outcome of your chlorination reaction, consider the following optimization strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature. Start at 0°C and slowly warm up. Avoid excessive heating. | Higher temperatures promote ring cleavage and other decomposition pathways. |
| Reagent Stoichiometry | Use a minimal excess of POCl₃ (typically 1.1-1.5 equivalents). | A large excess of POCl₃ can lead to the formation of phosphorylated byproducts and more vigorous, less selective reactions. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. | Prolonged reaction times, especially at elevated temperatures, can increase the formation of degradation products. |
| Solvent | Use an inert, anhydrous solvent such as acetonitrile or dichloromethane. | POCl₃ reacts violently with water. The presence of moisture will consume the reagent and can lead to the formation of phosphoric acid, which can catalyze side reactions. |
| Workup | Quench the reaction carefully by pouring it onto ice-water. Extract the product quickly with a non-polar organic solvent. Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid. | A rapid and cold workup will minimize the hydrolysis of the 2-chlorooxazole product.[3] |
Experimental Protocol: Chlorination of a 2-Oxazolone with POCl₃
-
To a stirred solution of the 2-oxazolone (1.0 eq) in anhydrous acetonitrile (0.5 M) under a nitrogen atmosphere at 0°C, add phosphorus oxychloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Sandmeyer Reaction of 2-Aminooxazoles
The Sandmeyer reaction is a classical method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide. This involves the formation of a diazonium salt from the 2-aminooxazole, followed by its decomposition in the presence of a copper(I) chloride catalyst to yield the 2-chlorooxazole.
dot
Caption: Synthetic pathways in the Sandmeyer reaction of 2-aminooxazoles.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction is not working well; I'm getting a lot of dark, insoluble material and very little of my desired 2-chlorooxazole. What are these side products?
A1: The Sandmeyer reaction of heteroaromatic amines can be challenging. The dark, often polymeric material you are observing is likely due to a combination of side reactions:
-
Azo-Coupled Dimers: The highly reactive diazonium salt can couple with the starting 2-aminooxazole to form colored azo compounds. This is a common side reaction if the diazotization is not complete or if the local concentration of the diazonium salt is too high.
-
Phenolic Byproducts (2-Hydroxyoxazoles): The diazonium salt can react with water to produce the corresponding 2-hydroxyoxazole (2-oxazolone).[4] This is often a major byproduct if the reaction is not carried out under strictly anhydrous conditions (where possible) or if the temperature is not well-controlled.
-
Decomposition Products: Heteroaromatic diazonium salts can be unstable, and under the strongly acidic and oxidative conditions of the reaction, the oxazole ring itself can decompose.[5]
Q2: How can I improve the yield and purity of my 2-chlorooxazole from the Sandmeyer reaction?
A2: Optimizing the Sandmeyer reaction requires careful control of the reaction parameters. Here are some key recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Perform the diazotization at low temperatures (typically 0-5°C). The subsequent reaction with CuCl should also be kept cold initially and then warmed gently. | Diazonium salts are often unstable at higher temperatures and can decompose or undergo side reactions. |
| Acid Concentration | Use a sufficient excess of acid (e.g., HCl) to ensure complete diazotization and to maintain a low pH. | Inadequate acidity can lead to incomplete diazotization and promote the formation of diazoamino compounds. |
| Addition of NaNO₂ | Add the sodium nitrite solution slowly and dropwise to the solution of the 2-aminooxazole in acid. | This helps to control the exotherm of the reaction and prevents a buildup of nitrous acid, which can lead to side reactions. |
| Catalyst | Use freshly prepared copper(I) chloride for the best results. | The activity of the copper catalyst is crucial for the efficient conversion of the diazonium salt to the chloride. |
| Purity of Starting Material | Ensure the 2-aminooxazole is pure. | Impurities can interfere with the diazotization step and lead to the formation of colored byproducts. |
Experimental Protocol: Sandmeyer Reaction of a 2-Aminooxazole
-
Dissolve the 2-aminooxazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the reaction mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
General Stability and Handling of 2-Chlorooxazoles
2-Chlorooxazoles are reactive intermediates and should be handled with care. They are generally sensitive to:
-
Strong Nucleophiles: Can lead to substitution of the chlorine atom or ring opening.
-
Strong Acids and Bases: Can cause hydrolysis or decomposition.[2]
-
Elevated Temperatures: Can lead to decomposition over time.
It is recommended to use 2-chlorooxazoles in subsequent reactions as soon as possible after their synthesis and purification. For storage, keep them in a cool, dry, and dark place under an inert atmosphere.
References
- The oxazole ring system: A comprehensive guide to its fundamental reactivity. Benchchem.
- Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
- Stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
- Vilsmeier–Haack reaction. Wikipedia.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- POCl3 chlorination of 4-quinazolones. Semantic Scholar.
- Reactions of Diazonium Salts: Sandmeyer And Rel
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- How should I proceed in Chlorination using POCl3?
- Vilsmeier–Haack reaction condition for the synthesis of products 140.
- Deaminative chlorin
- Applications of the Vilsmeier reaction in heterocyclic chemistry. Request PDF.
- Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions.
- How should I proceed in Chlorination using POCl3?
- Sandmeyer Chlorosulfonylation of (Hetero)
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Chemical biology of cyclization reactions by using POCL3.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Sandmeyer Chlorosulfonylation of (Hetero)
- Disinfection By-Products Troubleshooting Guide. Novi AMS.
- Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. MDPI.
- Water Treatment Process Troubleshooting Guide. Novi AMS.
- Synthesis of optically active folded cyclic dimers and trimers. Beilstein Journals.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
- Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical w
- 1,2,3-Triazole-based sequence-defined oligomers and polymers. Request PDF.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature for reactions with Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Technical Support Center: Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with this compound (CAS No. 78451-14-6).[1][2][3] As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to help you overcome common challenges and optimize your reaction outcomes. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios.
Section 1: Foundational Knowledge & Key Considerations
Before diving into specific troubleshooting, it's crucial to understand the inherent properties of this reagent. The molecule contains several key features that dictate its reactivity and stability: an oxazole core, a reactive C2-chloro leaving group, and a strongly electron-withdrawing C4-trifluoromethyl group. The trifluoromethyl group (-CF3) is well-known for enhancing the thermal stability of heterocyclic compounds due to the strength of the carbon-fluorine bonds.[4][5] This stability is a significant advantage, but it does not make the molecule inert; rather, it influences the energy requirements of its reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Suzuki coupling reaction is showing low yield. How should I approach temperature optimization?
Answer: This is a common challenge. A low yield in a Suzuki coupling can stem from either insufficient activation (reaction too cold) or degradation of the catalyst, ligand, or substrate (reaction too hot). The key is to find the "sweet spot."
Causality Explained: The Suzuki-Miyaura coupling mechanism involves several steps, including oxidative addition of the palladium catalyst to the C-Cl bond. This is often the rate-limiting step and requires thermal energy. However, excessive heat can lead to catalyst decomposition (e.g., formation of palladium black), degradation of phosphine ligands, or unwanted side reactions with the oxazole ring. Given the electron-deficient nature of the oxazole ring, it is susceptible to nucleophilic attack under harsh conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Recommended Starting Conditions & Optimization Protocol:
For many cross-coupling reactions involving chloro-heterocycles, a temperature range of 80-120°C is typical.[6] A good starting point is often around 90-100°C for 12-24 hours.[7]
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | 90 °C | 70 - 120 °C | Balances the need for C-Cl bond activation with the thermal stability of the catalyst and substrate. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | PdCl₂(dppf), Pd(OAc)₂ + Ligand | Choice depends on the boronic acid partner; phosphine ligands are standard. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ | A strong inorganic base is necessary for the transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene, DMF | A polar aprotic solvent system is generally effective. |
Step-by-Step Temperature Screening Protocol:
-
Setup: Prepare three identical reaction vials under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To each vial, add this compound (1 equiv.), your boronic acid partner (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2 equiv.).
-
Solvent: Add the chosen solvent system (e.g., Dioxane/H₂O).
-
Heating: Place each vial in a separate heating block or oil bath set to different temperatures: 80°C, 100°C, and 120°C.
-
Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the conversion rate and impurity profile.
-
Analysis: Compare the results. If the 80°C reaction shows little conversion but is clean, while the 120°C reaction shows significant byproduct formation, the optimal temperature likely lies between 80°C and 100°C. This data-driven approach is far more efficient than random trial-and-error.[8]
FAQ 2: I am performing a nucleophilic aromatic substitution (SNAr) with an amine. The reaction is sluggish at room temperature. How high can I heat it?
Answer: The reactivity of the C2-chloro group is significantly enhanced by the electron-withdrawing nature of both the oxazole ring and the trifluoromethyl group, making SNAr reactions feasible. While some highly nucleophilic amines might react at ambient temperatures, heating is typically required.
Causality Explained: SNAr reactions proceed through a Meisenheimer complex, a charged intermediate whose formation is the rate-determining step. Increasing the temperature provides the necessary activation energy to form this complex. The high thermal stability conferred by the -CF3 group is advantageous here, allowing for a wider operational temperature window compared to more sensitive heterocycles.[4] You can generally heat these reactions to between 60°C and 100°C with confidence. Temperatures exceeding 120°C should be approached with caution as this may lead to decomposition or side reactions, such as ester hydrolysis, especially if aqueous bases are present.
Recommended Protocol:
-
Reactants: Substrate (1 equiv.), Amine (1.5-2.0 equiv.).
-
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is ideal as it can stabilize the charged intermediate.
-
Base (Optional but Recommended): An organic base like DIPEA or Et₃N (2.0 equiv.) can be used to scavenge the HCl byproduct. For less nucleophilic amines, a stronger base like K₂CO₃ may be required.
-
Temperature: Start at 60°C and monitor the reaction. If conversion is slow after 2-4 hours, incrementally increase the temperature to 80°C, and then to 100°C if necessary, monitoring for byproduct formation at each stage.
FAQ 3: Can high temperatures cause the trifluoromethyl group to decompose?
Answer: This is a valid concern for many fluorinated compounds, but it is generally not an issue for this specific molecule under typical synthetic conditions (i.e., below 150°C).
Causality Explained: The trifluoromethyl group is one of the most stable functional groups in organic chemistry.[9] The C-F bonds are exceptionally strong, and the group's high electronegativity also lends stability to the adjacent C-C bond on the oxazole ring.[5] While extreme conditions (very high heat, strong reducing agents) can degrade a -CF3 group, it is highly unlikely in the context of standard cross-coupling or substitution reactions. You are far more likely to observe degradation of other parts of the molecule or the catalyst system before the -CF3 group is affected. Studies on various trifluoromethylated heterocycles have consistently shown high thermal stability, with decomposition temperatures often well above 200-250°C.[4]
References
-
This compound. LookChem.[Link]
-
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Georganics.[Link]
-
ethyl-2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. Weifang Yangxu Group Co., Ltd.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.[Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health (NIH).[Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.[Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.[Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.[Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Publications.[Link]
-
The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Taylor & Francis Online.[Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS.[Link]
-
ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate. Molport.[Link]
-
This compound. Amerigo Scientific.[Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Royal Society of Chemistry.[Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. ResearchGate.[Link]
-
Design, synthesis, and biological evaluation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. PubMed.[Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.[Link]
-
Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA.[Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE, CasNo.78451-14-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. ETHYL-2-CHLORO-4-(TRIFLUOROMETHYL)OXAZOLE-5-CARBOXYLATE CAS#: 78451-14-6 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in Suzuki coupling of 2-chlorooxazoles
Technical Support Center: Suzuki Coupling of 2-Chlorooxazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of 2-chlorooxazoles. The electron-deficient nature of the oxazole ring, combined with the relative inertness of the C-Cl bond, makes this transformation non-trivial. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve successful outcomes in your experiments.
Troubleshooting Guide: From Low Conversion to No Reaction
This section addresses the most common and frustrating issues encountered during the Suzuki coupling of 2-chlorooxazoles. The advice provided is based on established mechanistic principles and field-proven optimization strategies.
Q1: My reaction shows very low or no conversion to the desired product. What are the first and most critical parameters to check?
This is the most frequent issue, and it almost always points to a problem with the catalytic system's ability to overcome the high activation barrier of the oxidative addition step involving the electron-deficient 2-chlorooxazole.
Core Insight: The rate-limiting step for aryl chlorides, especially electron-deficient ones, is the oxidative addition of the C-Cl bond to the Pd(0) center.[1] Your entire setup must be geared towards generating and maintaining a highly active, electron-rich Pd(0) catalyst.
Troubleshooting Workflow:
-
Evaluate the Catalyst System (Palladium Source & Ligand): This is the heart of the reaction.
-
Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, but they require in situ reduction to the active Pd(0) species.[2] If you suspect inefficient catalyst activation, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more effectively, a modern, well-defined Pd(II) precatalyst that rapidly forms the active Pd(0) species.[3][4][5]
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for activating aryl chlorides.[1][2] You require a ligand that increases the electron density on the palladium center, thereby promoting the oxidative addition step.
-
Recommendation: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). Ligands like SPhos , XPhos , or RuPhos are specifically designed for challenging cross-couplings involving aryl chlorides.[6][7][8] They create a sterically hindered and highly electron-rich palladium center that is primed for reactivity.[6]
-
Alternative: N-Heterocyclic Carbenes (NHCs) are also excellent, strongly electron-donating ligands that can promote the coupling of aryl chlorides.[2][9]
-
-
-
Re-evaluate Your Base and Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid.
-
Base Strength & Solubility: A weak or poorly soluble base will lead to a low concentration of the active boronate species required for transmetalation.[10]
-
Solvent and Water: The solvent must solubilize all components. Anhydrous conditions can sometimes work, but a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[10][13]
-
-
Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Degassing is Non-Negotiable: Oxygen will oxidize and deactivate your catalyst, leading to the formation of palladium black and a stalled reaction.[10]
-
Recommendation: Degas your solvent thoroughly (15-30 minutes) by bubbling argon or nitrogen through it.[11] Assemble your reaction under a positive pressure of inert gas. The "freeze-pump-thaw" method is even more effective for removing dissolved oxygen.
-
-
Q2: My reaction is messy. I see my starting materials disappearing, but I'm getting byproducts instead of my desired product. What are these side reactions and how can I stop them?
Byproduct formation indicates that while your catalyst might have some activity, competing degradation pathways are out-pacing the desired cross-coupling.
Core Insight: The primary culprits are protodeboronation of the boronic acid and dehalogenation of the 2-chlorooxazole.
Common Side Reactions and Solutions:
-
Protodeboronation (Loss of the Boronic Acid):
-
What it is: The boronic acid reacts with a proton source (often water or solvent under harsh basic conditions) to replace the -B(OH)₂ group with a hydrogen atom.[10][11] This is especially problematic for electron-deficient or heteroaromatic boronic acids.
-
How to fix it:
-
Use a Milder Base: If you suspect protodeboronation is a major issue, consider using Potassium Fluoride (KF) as the base. It is known to minimize this side reaction.[11][15]
-
Protect the Boronic Acid: Convert the boronic acid into a more stable derivative like a pinacol ester (Bpin) , MIDA ester , or potassium trifluoroborate salt . These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[2][11][16]
-
Control Water Content: While some water is helpful, excess water combined with a strong base and high temperature can accelerate decomposition.
-
-
-
Dehalogenation (Loss of the Chlorine):
-
What it is: Your 2-chlorooxazole is reduced to the parent oxazole. This occurs when the palladium intermediate reacts with a hydride source in the reaction mixture (e.g., from the solvent or base).[10][17]
-
How to fix it:
-
Ensure Inert Atmosphere: This minimizes potential side reactions that could generate hydride sources.
-
Solvent Choice: Use high-purity, well-degassed solvents. Some solvents are more prone to acting as hydride donors than others.
-
-
-
Homocoupling (Boronic Acid Dimerization):
Visualizing the Process
Understanding the underlying mechanisms and workflows is key to effective troubleshooting.
Caption: The catalytic cycle, highlighting the difficult oxidative addition step.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safe handling and storage procedures for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Technical Support Center: Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center for this compound (CAS No: 78451-14-6). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive information on the safe handling, storage, and troubleshooting for experiments involving this compound. The protocols and advice provided are designed to ensure both the integrity of your research and the safety of your laboratory personnel.
Safety at a Glance: Understanding the Risks
This compound is a halogenated heterocyclic compound. Its structure, featuring a chloro group, a trifluoromethyl group, and an oxazole ring, contributes to its utility in synthesis but also necessitates careful handling due to its potential reactivity and biological effects.
GHS Hazard Identification:
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
| Acute toxicity, oral | 4 | Harmful if swallowed[2] |
GHS Pictogram:
-
Signal Word: Warning[1]
Causality Insight: The trifluoromethyl group can enhance the electrophilicity of the oxazole ring, while the chloro substituent provides a leaving group for nucleophilic substitution reactions. These features, beneficial for synthesis, also underlie its irritant properties, as the compound can react with biological nucleophiles like proteins and enzymes on the skin, in the eyes, or in the respiratory tract.
Frequently Asked Questions (FAQs)
Q1: What is the proper personal protective equipment (PPE) for handling this compound?
A1: A multi-layered approach to PPE is mandatory to minimize exposure.[3] Always handle this compound in a certified chemical fume hood.
-
Eye Protection: Chemical splash goggles and a face shield are required.[3][4]
-
Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[3] Gloves must be inspected before use and disposed of after handling the material.
-
Body Protection: A flame-resistant lab coat should be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[2][4]
Caption: PPE selection workflow for handling the compound.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the compound's purity and preventing degradation.
-
Temperature: Store in a cool, dry, and well-ventilated place.[2] Some suppliers recommend refrigeration at 2-8°C.[4][5]
-
Atmosphere: For long-term storage, it is best to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5]
-
Container: Keep the container tightly closed.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]
Q3: What are the signs of decomposition I should look for?
A3: The compound should be a light yellow to yellow solid.[5] Signs of decomposition may include:
-
A change in color (e.g., darkening to brown).
-
A change in physical state (e.g., becoming gummy or oily).
-
An unusual odor.
If you observe any of these signs, it is advisable to re-analyze the compound for purity before use.
Troubleshooting Guides
Scenario 1: Accidental Spill in the Lab
Problem: A small amount of the solid compound has been spilled inside the chemical fume hood.
Solution: Do not panic. Follow a systematic cleanup procedure.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is kept at a safe working height.
-
Containment: If the spill is a liquid solution, cover it with an inert absorbent material (e.g., vermiculite, dry sand).
-
Neutralization (if applicable): For this compound, avoid using reactive neutralizing agents.
-
Cleanup:
-
Decontamination:
-
Reporting: Report the incident to your lab manager or safety officer.
Caption: Step-by-step spill response workflow.
Scenario 2: Skin or Eye Exposure
Problem: Accidental contact with the skin or eyes during handling.
Solution: Immediate and thorough rinsing is critical.
First-Aid Protocol:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Clean the mouth with water and drink plenty of water afterward.[2]
-
Seek immediate medical attention.
-
Scenario 3: Unexpected Reaction Outcome
Problem: A reaction involving this compound is giving low yields or unexpected byproducts.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Has the compound been stored correctly? Improper storage can lead to degradation.
-
Run a purity analysis (e.g., NMR, LC-MS) on the starting material to confirm its identity and purity.
-
-
Check for Incompatible Reagents:
-
Are there any strong bases or oxidizing agents in your reaction mixture that could be reacting with your starting material?
-
The ester and chloro functionalities can be sensitive to strong nucleophiles and bases.
-
-
Consider Moisture Sensitivity:
-
Although not always reported as highly moisture-sensitive, the presence of water could potentially lead to slow hydrolysis of the ester or reaction at the oxazole ring.
-
Ensure you are using anhydrous solvents and an inert atmosphere if your reaction is sensitive to water.
-
-
Review Reaction Temperature:
-
Excessive heat could cause decomposition. Consider running the reaction at a lower temperature.
-
References
- Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate.
- Fisher Scientific. (2009, March 16). Safety Data Sheet.
- PubChem. (n.d.). Ethyl 2-chloro-1,3-oxazole-5-carboxylate.
- ChemicalBook. (n.d.). ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.
- LookChem. (n.d.). This compound.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Angene Chemical. (2024, August 27). Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
Sources
- 1. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. ETHYL 2-CHLORO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE CAS#: 72850-52-3 [amp.chemicalbook.com]
How to prevent hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate during workup
Welcome to the dedicated support center for handling Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile but sensitive building block. Here, we address the critical challenge of preventing its hydrolysis during reaction workup, providing in-depth, field-tested solutions to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The susceptibility of this molecule to hydrolysis stems from the electron-deficient nature of the oxazole ring, which makes it prone to nucleophilic attack.[1][2] This reactivity is significantly amplified by the presence of two strong electron-withdrawing groups: the trifluoromethyl group at the C4 position and the ester group at the C5 position. These groups increase the electrophilicity of the ring, particularly at the C2 and C5 positions. Water, acting as a nucleophile, can attack these sites, leading to ring opening.[3] Furthermore, the chloro-substituent at the C2 position is a good leaving group, facilitating nucleophilic substitution by water or hydroxide ions.
Q2: What are the primary products of hydrolysis?
A2: Hydrolysis can occur at two primary sites: the ethyl ester and the oxazole ring itself.
-
Ester Hydrolysis: Under either acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, forming 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylic acid.[4]
-
Oxazole Ring Opening: More detrimental is the hydrolytic cleavage of the oxazole ring. This typically proceeds via nucleophilic attack, leading to a complex mixture of degradation products that are often difficult to separate from the desired compound.[3]
Q3: Under what specific pH conditions is hydrolysis most likely to occur?
A3: The molecule is highly sensitive to both strongly acidic and, most significantly, basic conditions.
-
Basic Conditions (pH > 8): Hydroxide ions are potent nucleophiles that readily attack the electrophilic oxazole ring and the ester group. Even mildly basic conditions, such as those from a sodium bicarbonate wash, can initiate rapid hydrolysis, especially with prolonged contact time or at elevated temperatures.[5]
-
Acidic Conditions (pH < 4): Strong acids can protonate the oxazole nitrogen, activating the ring towards nucleophilic attack by water.[6] While generally more stable under weakly acidic conditions compared to basic ones, prolonged exposure to strong aqueous acids should be avoided.
A neutral to slightly acidic pH range (approximately 5-7) is the safest for workup procedures.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides a systematic approach to navigating the critical steps of a typical reaction workup to minimize or eliminate hydrolysis of this compound.
Issue 1: Degradation During Reaction Quenching
Root Cause: The quenching step introduces an aqueous phase, often with a significant pH change, creating a prime environment for hydrolysis. The heat generated from quenching an exothermic reaction, such as one involving organometallic reagents, can further accelerate this degradation.[7][8]
Preventative Protocol:
-
Pre-cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0-5 °C in an ice bath. This significantly reduces the rate of any potential hydrolytic side reactions.[8]
-
Use a Buffered or Weakly Acidic Quench: Instead of quenching with water or a strong base, use a pre-cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[7][9] This reagent will neutralize excess base or unreacted organometallics while maintaining a pH in the safer, slightly acidic range.
-
Controlled Addition: Add the quenching solution slowly to the reaction mixture with vigorous stirring to ensure efficient heat dissipation and to avoid localized pH spikes.[7]
Workflow for Optimal Quenching:
Caption: Controlled quenching workflow to minimize hydrolysis.
Issue 2: Hydrolysis During Aqueous Extraction and Washing
Root Cause: Prolonged contact with an aqueous phase, especially if it is basic, is a major cause of product loss. Standard protocols often involve a wash with sodium bicarbonate to remove acidic impurities, which is particularly risky for this substrate.[10]
Preventative Protocol:
-
Minimize Contact Time: Perform extractions and washes as quickly as possible. Do not allow the biphasic mixture to sit for extended periods.
-
Avoid Strong and Weak Bases: Do not use sodium bicarbonate (NaHCO₃) or stronger bases like sodium carbonate (Na₂CO₃) or hydroxides (NaOH) for washing. [10][11] These will cause rapid degradation.
-
Use pH-Neutral or Buffered Washes:
-
To remove acidic impurities, a wash with a saturated solution of ammonium chloride can be effective.[7]
-
For general washing, use brine (saturated aqueous NaCl). Brine reduces the solubility of the organic product in the aqueous layer ("salting out") and helps to remove the bulk of dissolved water from the organic phase, speeding up the subsequent drying step.[12][13][14]
-
-
Temperature Control: If possible, perform extractions using pre-cooled solutions to keep the separatory funnel cool.
Comparative Summary of Washing Agents:
| Washing Agent | Approximate pH | Risk of Hydrolysis | Recommended Use Case |
| Deionized Water | ~7 | Low | General washing, if phase separation is rapid.[14] |
| Sat. aq. NaHCO₃ | ~8.4 | High | Not Recommended. [10] |
| Sat. aq. NH₄Cl | ~4.5-5.5 | Very Low | Neutralizing basic impurities; quenching.[7] |
| Brine (Sat. aq. NaCl) | ~7 | Low | Final wash to remove water and break emulsions.[12][13] |
Issue 3: Product Degradation During Drying and Concentration
Root Cause: Residual water or acidic/basic impurities co-concentrating with the product can lead to hydrolysis, especially upon heating. Certain drying agents can also be problematic.
Preventative Protocol:
-
Choose an Appropriate Drying Agent:
-
Recommended: Use anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These are neutral and efficient.[13]
-
Avoid: Do not use calcium chloride (CaCl₂), as it can complex with esters. Potassium carbonate (K₂CO₃) is basic and must be avoided.
-
-
Ensure Thorough Drying: After separating the organic layer, add a suitable amount of the drying agent and swirl. If the agent clumps together, add more until some remains free-flowing, indicating that all water has been absorbed.[13]
-
Concentration Under Reduced Pressure:
-
Use a rotary evaporator to remove the solvent.
-
Crucially, do not overheat the sample. Keep the water bath temperature as low as possible, ideally not exceeding 35-40 °C. The high volatility of common organic solvents (e.g., ethyl acetate, dichloromethane) allows for efficient removal at these temperatures under reduced pressure.
-
Decision Tree for a Hydrolysis-Free Workup:
Caption: Decision-making process for a hydrolysis-sensitive workup.
References
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726. ResearchGate. Retrieved from [Link]
- Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
Dr MSH FAIZI SIR. (2023, February 27). OXAZOLE [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Acid-Base Extraction. Retrieved from [Link]
-
Sarpong, R. (2016, November 22). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). Common Extraction Washes. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epfl.ch [epfl.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Substituted Oxazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the strategic selection of catalysts for the cross-coupling of substituted oxazoles. The oxazole motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1][2] Efficiently functionalizing the oxazole core via cross-coupling is crucial for late-stage diversification in drug discovery programs.[1]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the fundamental principles governing success in this challenging area of synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the strategic approach to oxazole cross-coupling.
Q1: Which cross-coupling reactions are most effective for functionalizing substituted oxazoles?
A1: Palladium-catalyzed cross-coupling reactions have become the dominant and most versatile methods for functionalizing the oxazole ring.[3] The choice of reaction depends on the desired bond formation (C-C, C-N, C-S, etc.) and the available starting materials. The most widely employed and effective reactions include:
-
Suzuki-Miyaura Coupling: This is a highly versatile method for forming C-C bonds by coupling halo- or triflyloxy-oxazoles with organoboron reagents (boronic acids or esters). It is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][4][5]
-
Stille Coupling: This reaction forms C-C bonds using organostannane reagents. Oxazol-2-ylstannanes are well-established nucleophilic partners and are particularly useful when borylation of the oxazole ring proves difficult.[3] However, the toxicity and removal of tin byproducts are significant drawbacks.
-
Sonogashira Coupling: This is the premier method for installing alkynyl groups (C-C sp²-sp bonds) onto the oxazole core, typically by coupling a halo-oxazole with a terminal alkyne.[6][7] The reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst.[8]
-
Buchwald-Hartwig Amination: This is the state-of-the-art method for forming C-N bonds, allowing for the coupling of halo-oxazoles with a wide range of primary and secondary amines, including anilines and heterocycles.[9][10] This reaction has largely replaced harsher classical methods like the Goldberg reaction.[10]
-
Direct C-H Arylation: As a more atom-economical alternative, direct arylation couples an oxazole C-H bond with an aryl halide. This approach avoids the pre-functionalization of the oxazole ring, saving synthetic steps.[11] However, controlling regioselectivity between the C2 and C5 positions can be a significant challenge.[11][12]
Q2: What are the key factors to consider when selecting a palladium catalyst system (precatalyst and ligand)?
A2: The success of an oxazole cross-coupling reaction is critically dependent on the synergy between the palladium source and the ancillary ligand.
-
Palladium Source (Precatalyst): The choice of palladium source dictates how efficiently the active Pd(0) catalyst is generated.[13]
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common, inexpensive, and often air-stable. However, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to higher catalyst loadings.[14]
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources do not require a reduction step but can be sensitive to air and may decompose, forming inactive palladium black.[15] The presence of dba or PPh₃ ligands can also influence the reaction.[13]
-
Palladium Precatalysts (e.g., Buchwald Palladacycles, PEPPSI™ catalysts): These are well-defined, air- and moisture-stable Pd(II) complexes that rapidly and cleanly generate the active, monoligated Pd(0) species upon activation with a base.[13][16] They are highly recommended for ensuring reliable catalyst activation, especially in complex systems.[13][17]
-
-
Ligand Selection: The ligand is arguably the most critical component, as it modulates the stability, reactivity, and selectivity of the palladium center.[18]
-
Electron-rich and Bulky Ligands: Ligands such as trialkylphosphines (e.g., P(t-Bu)₃) and biaryl phosphines (e.g., Buchwald's SPhos, XPhos, RuPhos) are essential.[5][19] The high electron density on the phosphorus atom promotes the oxidative addition step (the insertion of Pd(0) into the C-X bond), which is often the rate-limiting step, especially with less reactive aryl chlorides.[15][19] The steric bulk of these ligands facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[15]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium.[17] They are excellent alternatives to phosphine ligands, often providing high stability and activity, particularly in challenging couplings. PEPPSI™-type precatalysts are commonly used for NHC-ligated systems.[15][17]
-
Q3: How does the substitution pattern on the oxazole ring (C2, C4, C5) influence catalyst selection and reactivity?
A3: The electronic properties and steric environment of each position on the oxazole ring are distinct, dictating the ease of coupling.
-
Reactivity Order: The general order of acidity for the C-H bonds is C2 > C5 > C4.[4] This influences metallation and direct C-H activation strategies. For coupling reactions involving halo-oxazoles, the reactivity towards nucleophilic substitution follows the order C2 >> C4 > C5.[2][4]
-
C2 Position: This position is the most electrophilic due to the proximity of both the nitrogen and oxygen atoms.[3] Oxidative addition at a C2-halide is generally favorable.
-
C5 Position: This position is more nucleophilic and is the typical site for electrophilic substitution.[2][4]
-
C4 Position: Functionalizing the C4 position can be challenging. Halogenation at C4 is often less straightforward than at C2 or C5.[3] However, Suzuki-Miyaura coupling of 4-trifloyloxazoles is an effective strategy.[1]
-
Regioselectivity in C-H Activation: For direct arylation of unsubstituted oxazole, regioselectivity is a major hurdle. However, it can be controlled by judicious choice of reaction conditions. For example, C-5 arylation is often favored in polar solvents, while C-2 arylation can be achieved in nonpolar solvents with specific phosphine ligands.[12]
Q4: What is the role of the base and solvent, and how should they be chosen?
A4: The base and solvent are not passive components; they are integral to the catalytic cycle and can dramatically influence yield and selectivity.
-
Base: The primary role of the base is to activate the nucleophilic partner (e.g., deprotonating an amine in Buchwald-Hartwig, or forming the active boronate species in Suzuki coupling).[14]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): Often required for challenging couplings, such as Buchwald-Hartwig aminations or couplings of electron-rich aryl chlorides.[14][20] However, their high basicity can be incompatible with sensitive functional groups on the substrates.
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): Commonly used in Suzuki-Miyaura couplings. They offer broader functional group tolerance.[14] Cs₂CO₃ is often effective due to its good solubility in organic solvents.[14] The presence of water with bases like K₃PO₄ can be crucial for efficient transmetalation in Suzuki reactions.[21]
-
-
Solvent: The solvent must solubilize the reactants and catalyst, but it also influences catalyst activity and selectivity.
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DME): These are common choices for many cross-coupling reactions. They generally have good solvating properties for both organic substrates and inorganic bases.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Xylenes): Often used for higher temperature reactions. As mentioned, switching to a nonpolar solvent like toluene can favor C2-selectivity in direct arylation.[12]
-
Protic Solvents (e.g., t-BuOH, water mixtures): Sometimes used, particularly in Suzuki couplings, to aid in the dissolution of the inorganic base and facilitate the transmetalation step.
-
Q5: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A5: While in situ generation from simple Pd(II) or Pd(0) salts is common, using a well-defined precatalyst is highly advantageous for robustness and reproducibility.[13]
-
Use a Pre-catalyst when:
-
Reproducibility is critical: Pre-catalysts ensure the clean and quantitative generation of the active LPd(0) species, removing a major source of variability.[13]
-
Substrates are complex or sensitive: With valuable, multi-functional substrates, minimizing side reactions and ensuring high conversion is paramount. The efficient catalyst generation from a precatalyst often allows for lower catalyst loadings and milder conditions.[13][16]
-
Troubleshooting other variables: Using a precatalyst eliminates "inefficient catalyst activation" as a potential cause of failure, allowing you to focus on optimizing other parameters like ligand, base, or solvent.[13]
-
-
Consider in situ generation when:
-
Initial screening: For rapid screening of various ligands with a single palladium source (e.g., Pd₂(dba)₃), in situ generation can be more convenient.
-
Cost is a primary driver on a very large scale: For very simple, robust couplings, the lower cost of bulk Pd(OAc)₂ might be attractive, although this can be a false economy if it leads to lower yields or reproducibility issues.
-
Section 2: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses specific issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low or No Conversion / Sluggish Reaction | A. Inefficient Catalyst Activation or Decomposition | Solution: Switch to a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[13] This ensures rapid and reliable formation of the active LPd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand can act as a reductant or that the reaction conditions facilitate reduction.[14] Catalyst decomposition to palladium black indicates the active species is not stable; screen more robust ligands (e.g., bulky biarylphosphines or NHCs) or use a slightly higher ligand:Pd ratio (e.g., 1.2:1).[13][21] |
| B. Poor Oxidative Addition | Rationale: Oxidative addition (OA) is often rate-limiting, especially with C-Cl bonds or electron-rich oxazoles.[15][21] Solution: Use a more electron-rich ligand to accelerate OA.[15] Ligands like Buchwald's SPhos, XPhos, or bulky trialkylphosphines are designed for this purpose.[19] If coupling an aryl chloride, ensure the chosen ligand is explicitly proven for this purpose. Switching the leaving group from Cl to Br, I, or OTf will also dramatically increase reactivity (Reactivity: I > Br > OTf > Cl).[6][14] | |
| C. Catalyst Inhibition by Oxazole Nitrogen | Rationale: The basic nitrogen atom of the oxazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a common issue with nitrogen-rich heterocycles.[19][22] Solution: Use sterically bulky ligands. The ligand's bulk can create a coordination environment that disfavors binding of the oxazole nitrogen. Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[23] | |
| D. Reagent Purity or Quality | Solution: Assess the purity of starting materials. Boronic acids can degrade over time; use fresh or purified material. Amines can oxidize; distill or filter through a plug of alumina.[13] Ensure solvents are anhydrous and reactions are run under a strictly inert atmosphere (N₂ or Ar), as oxygen can deactivate the catalyst.[24] | |
| 2. Poor Regioselectivity (e.g., in Direct C-H Arylation) | A. Incorrect Solvent/Ligand/Base Combination | Rationale: The mechanism of C-H activation (concerted metalation-deprotonation vs. proton abstraction) can be influenced by reaction parameters, leading to different regiochemical outcomes.[12] Solution: To favor C-5 arylation , use a polar solvent (e.g., DMA, NMP) with a suitable phosphine ligand. To favor C-2 arylation , switch to a non-polar solvent (e.g., toluene, mesitylene) and a different class of phosphine ligand. Changing the base from K₂CO₃ to Cs₂CO₃ has also been shown to switch selectivity.[12] A systematic screening of these parameters is essential. |
| 3. Formation of Side Products | A. Protodeborylation (in Suzuki Coupling) | Rationale: This is the cleavage of the C-B bond by a proton source, destroying the nucleophile. It is competitive with transmetalation and is often accelerated by heat and aqueous conditions.[25] Solution: Use rigorously anhydrous conditions and a base like K₃PO₄. Ensure the chosen catalyst system is highly active to ensure the rate of cross-coupling is much faster than the rate of protodeborylation. Sometimes, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue. |
| B. Homocoupling (Glaser coupling of alkynes or coupling of boronic acids) | Rationale: Homocoupling is typically promoted by the presence of oxygen, which can facilitate oxidative coupling pathways.[6] Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles).[21] For Sonogashira reactions, using a copper-free protocol can sometimes reduce alkyne homocoupling.[8] | |
| C. Hydrodehalogenation | Rationale: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via β-hydride elimination pathways if the organometallic partner has β-hydrogens, or via other decomposition pathways. Solution: Select ligands that promote reductive elimination over side reactions. For couplings with alkyl nucleophiles, bidentate ligands like DPPF are sometimes used to suppress β-hydride elimination.[10] | |
| 4. Low Yield with Sterically Hindered Substrates | A. Steric Hindrance Impedes Reductive Elimination | Rationale: The final, product-forming step can be slow if the two groups on the palladium are very bulky, preventing them from adopting the required cis orientation for elimination.[15] Solution: Use ligands with a very large "bite angle" or significant steric bulk, which are specifically designed to promote reductive elimination. Buchwald-type biaryl phosphine ligands are excellent for this purpose.[14] Increasing the reaction temperature can also provide the necessary energy to overcome this barrier. |
Section 3: Key Experimental Protocols
These protocols provide robust starting points for common transformations. Note: All procedures should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of a 4-Aryl-2-chlorooxazole
This protocol is adapted from methodologies effective for coupling less reactive heteroaryl chlorides.[1][19]
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-aryl-2-chlorooxazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the SPhos ligand (2 mol%) if not already part of the precatalyst. Add this catalyst mixture to the reaction vial.
-
Solvent Addition & Degassing: Add the solvent (e.g., Toluene/H₂O 10:1, 0.1 M concentration relative to the oxazole). Seal the vial and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromo-5-phenyloxazole
This protocol utilizes a modern catalyst system known for its high activity with heteroaryl halides.[9][14]
-
Reagent Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-5-phenyloxazole (1.0 equiv) and the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the amine (1.2 equiv), the base (NaOt-Bu, 1.3 equiv), and the solvent (e.g., Toluene, 0.2 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Section 4: Data Tables & Visualizations
Table 1: Comparison of Common Ligand Classes for Oxazole Cross-Coupling
| Ligand Class | Example(s) | Key Strengths | Common Applications | Considerations |
| Bulky, Electron-Rich Monophosphines | XPhos, SPhos, RuPhos, P(t-Bu)₃ | Excellent for activating C-Cl bonds; promotes fast reductive elimination.[19][20] | Suzuki, Buchwald-Hartwig, especially with challenging substrates. | Can be air-sensitive; often used with specialized precatalysts. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High thermal stability; strong σ-donors, resistant to oxidation.[17] | Suzuki, Sonogashira; useful in high-temperature reactions. | Often used with PEPPSI-type precatalysts. |
| Bidentate Phosphines | DPPF, BINAP, XantPhos | Can stabilize the catalyst; may prevent β-hydride elimination.[10] | Suzuki, Buchwald-Hartwig with primary amines. | Can sometimes slow down reductive elimination compared to bulky monophosphines.[10] |
| Simple Triarylphosphines | PPh₃ | Inexpensive, readily available. | Sonogashira, some Suzuki couplings with reactive (I, Br) substrates. | Generally not active enough for aryl chlorides or challenging substrates. |
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for a Failed Oxazole Coupling
Caption: A decision tree for troubleshooting failed oxazole cross-coupling reactions.
References
-
Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
-
Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate.
-
Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). ResearchGate.
-
Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a a. ResearchGate.
-
Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. Benchchem.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Thieme Connect.
-
Palladium Cross-Couplings of Oxazoles. Semantic Scholar.
-
An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. ACS Publications.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
-
Buchwald–Hartwig amination. Wikipedia.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
-
Synthesis of new 2-substituted pyrazolo[5,1- b ][3][11]oxazoles via Sonogashira coupling reactions in water. ResearchGate.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
-
Optimization of Reaction Conditions. ResearchGate.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing.
-
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions. Benchchem.
-
Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. ACS Publications.
-
Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. De Gruyter.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. ResearchGate.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. ACS Publications.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Taylor & Francis Online.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Guideline for Elucidating Catalysts. ChemRxiv.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine.
-
How to approach choosing reaction conditions for Suzuki? Reddit.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 4. tandfonline.com [tandfonline.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 21. reddit.com [reddit.com]
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- 24. quora.com [quora.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Purifying Crude Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. Here, we will address common issues and provide detailed, field-proven troubleshooting strategies and purification protocols in a direct question-and-answer format.
Troubleshooting Common Impurities
This section addresses the identification and removal of stubborn impurities frequently encountered during the synthesis of this compound.
Question 1: My final product is a persistent oil or waxy solid with a low melting point. What are the likely impurities?
Answer:
This is a common issue that typically points to the presence of unreacted starting materials or low-molecular-weight byproducts. The most probable culprits are:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include ethyl 2-isocyanoacetate or reagents used for the chlorination and trifluoromethylation steps.
-
Solvent Residues: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove completely and can result in an oily product.
-
Over-chlorinated or Incompletely Reacted Intermediates: The synthesis of halogenated heterocycles can sometimes yield a mixture of products with varying degrees of halogenation.
Recommended Action:
A primary purification technique for such mixtures is column chromatography . For many trifluoromethylated heterocyclic compounds, this is the preferred method, especially for liquid compounds or solids with significant impurities.[1]
Question 2: After purification, I'm observing a gradual degradation of my product, indicated by discoloration or the appearance of new spots on TLC. What could be the cause?
Answer:
The 2-chloro-oxazole moiety can be susceptible to hydrolysis, especially if exposed to moisture or acidic/basic conditions. The trifluoromethyl group can also influence the stability of the molecule. The degradation products are likely:
-
Hydrolyzed Product: The chloro group at the 2-position can be displaced by a hydroxyl group, forming the corresponding 2-hydroxy-oxazole derivative.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if trace amounts of acid or base are present.[2][3]
-
Decarboxylation: Oxazole-5-carboxylates can undergo decarboxylation under certain conditions, leading to the loss of the carboxylate group.[4][5]
Recommended Action:
-
Anhydrous Conditions: Ensure all solvents and reagents for purification and storage are scrupulously dry.
-
Neutral pH: If performing an aqueous workup, use a buffered solution to maintain a neutral pH.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to minimize degradation.
Question 3: My NMR spectrum shows a complex mixture of aromatic signals that I can't attribute to my desired product. What are these?
Answer:
Complex aromatic signals often arise from side reactions during the oxazole ring formation. Potential side products include:
-
Isomeric Byproducts: Depending on the precursors and reaction conditions, regioisomers of the desired oxazole may form.
-
Products of Ring-Opening/Rearrangement: Oxazole rings can be unstable under harsh reaction conditions and may undergo rearrangement or cleavage to form open-chain products.[6]
Recommended Action:
-
High-Resolution Mass Spectrometry (HRMS): This can help in identifying the molecular formulas of the unknown impurities.
-
2D NMR Spectroscopy (COSY, HMBC, HSQC): These techniques can help in elucidating the structures of the major byproducts.
-
Re-optimization of Reaction Conditions: If significant byproduct formation is observed, it may be necessary to revisit the synthetic protocol to improve selectivity.
Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification techniques for this compound.
Method 1: Flash Column Chromatography
This is often the most effective method for removing a wide range of impurities.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of varying polarity (e.g., mixtures of hexane and ethyl acetate). A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.
-
Visualize the spots under UV light. The goal is to find a solvent system that gives good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the low-polarity eluent chosen from the TLC analysis.[1][7]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring no air bubbles are trapped.[7][8]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.[7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system identified in the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes and monitor their composition by TLC.[9]
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent polarity based on TLC analysis. |
| Compound Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~0.5-1%).[1] 2. Consider using an alternative stationary phase like neutral alumina.[1] |
| Co-elution of Impurities | Impurities have very similar polarity to the product. | 1. Use a shallower solvent gradient. 2. Consider using a different stationary phase (e.g., reversed-phase C18 silica). |
Workflow for Flash Column Chromatography ```dot
Caption: Decision-making process for selecting the primary purification technique.
Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify this compound?
A1: While distillation is a viable technique for purifying liquids, its applicability to this compound depends on its boiling point and thermal stability. Given the presence of the trifluoromethyl and chloro groups, the molecule may be susceptible to decomposition at high temperatures. It is advisable to first attempt purification by column chromatography, which is a milder technique.
Q2: Are there any specific safety precautions I should take when handling this compound?
A2: Yes. As with any halogenated organic compound, it is crucial to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. [10] Q3: My compound appears pure by TLC, but the NMR still shows minor impurities. What should I do?
A3: If TLC indicates high purity but NMR reveals persistent minor impurities, consider preparative High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC can offer very high resolution for separating closely related compounds. [1] Q4: Can the ester group be saponified during an aqueous workup?
A4: Yes, if the aqueous workup is performed under basic conditions (e.g., using sodium bicarbonate or carbonate washes), there is a risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid. [2][3]It is recommended to use a saturated sodium chloride (brine) wash to remove water-soluble impurities while minimizing the risk of saponification. If a basic wash is necessary, it should be performed quickly and at low temperatures.
References
- Technical Support Center: Purification of Trifluoromethylated Pyrazoles - Benchchem. (n.d.).
- Ma, Y., Yan, Z., Bian, C., Li, K., Zhang, X., Wang, M., Gao, X., Zhang, H., & Lei, A. (2015). Synthesis of oxazoles by silver catalysed oxidative decarboxylation–cyclization of a-oxocarboxylates and isocyanides. Chemical Communications, 51(52), 10524–10527.
- How to hydrolyze ester in presence of isoxazole moiety? (2017).
- Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. (n.d.). PrepChem.com.
- WO2000053589A1 - Process for preparing oxazole derivatives. (n.d.). Google Patents.
- Ma, Y., Yan, Z., Bian, C., Li, K., Zhang, X., Wang, M., Gao, X., Zhang, H., & Lei, A. (2015). Synthesis of oxazoles by silver catalysed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides.
- Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. (n.d.). Georganics.
- Column Chromatography. (n.d.). Magritek.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Column Chromatography (Purification). (2013, October 22). YouTube.
- Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. (2020, January 16). YouTube.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302.
Sources
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- 4. Synthesis of oxazoles by silver catalysed oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Synthesis of oxazoles by silver catalysed oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. | Semantic Scholar [semanticscholar.org]
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- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate - High purity | EN [georganics.sk]
Solvent effects on the reactivity of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
This guide is designed for researchers, medicinal chemists, and process development scientists utilizing Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate. As a highly functionalized and reactive building block, its successful application is critically dependent on understanding and controlling reaction parameters, with solvent choice being paramount. This document provides in-depth troubleshooting advice and foundational knowledge to address common challenges encountered during its use, particularly in nucleophilic substitution reactions.
Section 1: Foundational Concepts: Understanding Substrate Reactivity
This section addresses the inherent chemical properties of the target molecule that dictate its reactivity.
Q1: What are the key reactive sites on this compound?
The primary site of reactivity is the carbon atom at the C2 position of the oxazole ring, which is bonded to the chlorine atom. Several structural features synergize to make this position highly electrophilic and susceptible to nucleophilic attack:
-
Inductive Effects: The trifluoromethyl (-CF₃) group and the ethyl carboxylate (-COOEt) group are both powerful electron-withdrawing groups. They pull electron density away from the oxazole ring, making the entire ring system electron-deficient.
-
Heteroatom Influence: The ring nitrogen, being pyridine-like, also acts as an electron sink, further deactivating the ring towards electrophilic attack but activating it towards nucleophilic attack.[1]
-
Leaving Group: The chlorine atom at the C2 position is a good leaving group, facilitating substitution reactions. The C2 proton is typically the most acidic on an oxazole ring, indicating the electrophilicity of this position.[1][2]
Collectively, these features prime the C2 position for facile displacement of the chloride by a wide range of nucleophiles.
Q2: What is the expected reaction mechanism for nucleophilic substitution on this molecule?
Given the aromatic-like nature of the oxazole ring, the reaction is best described as a Nucleophilic Aromatic Substitution (SₙAr) or a related addition-elimination mechanism. This is distinct from Sₙ1 or Sₙ2 reactions seen in aliphatic systems.
The general pathway involves two key steps:
-
Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the π-bond and forming a high-energy, negatively charged intermediate (a Meisenheimer-like complex).
-
Elimination: The aromaticity of the oxazole ring is restored by the expulsion of the chloride leaving group.
The choice of solvent is critical as it can dramatically stabilize or destabilize the charged intermediate, thereby influencing the overall reaction rate and outcome.
Section 2: Troubleshooting Guide: Solvent-Related Issues
This section provides direct, actionable advice for common experimental problems.
Q3: Problem: My reaction is extremely slow or stalls completely. What is a likely solvent-related cause?
Answer: The most common cause of a slow nucleophilic substitution on this substrate is the use of an inappropriate solvent, particularly a polar protic solvent (e.g., methanol, ethanol, water).
Causality: Polar protic solvents contain O-H or N-H bonds and are capable of hydrogen bonding.[3] While they can dissolve ionic nucleophiles, they form a "solvation shell" or cage around the anion through strong hydrogen bonds.[3][4] This has two negative consequences:
-
Reduced Nucleophilicity: The solvated nucleophile is stabilized and sterically hindered, making it significantly less reactive and less available to attack the electrophilic C2 carbon.[3][5]
-
Energy Barrier: Energy must be expended to strip these solvent molecules away before the nucleophile can react, increasing the activation energy of the rate-determining step.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately change the reaction solvent to a polar aprotic type, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF). These solvents lack O-H or N-H bonds and do not hydrogen bond with the nucleophile.[5]
-
"Naked" Nucleophile Effect: Polar aprotic solvents solvate the accompanying cation (e.g., Na⁺, K⁺) but leave the nucleophilic anion relatively "naked" and highly reactive. This dramatically increases the rate of SₙAr reactions.[5]
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your chosen aprotic solvent and glassware are dry, as even small amounts of moisture can impede the reaction.
Q4: Problem: I am observing significant byproduct formation, including decomposition of my starting material. Could the solvent be the culprit?
Answer: Yes, the solvent can play a direct role in substrate or product instability, leading to byproducts. Oxazole rings, while aromatic, can be sensitive to certain conditions.[6][7]
Causality & Troubleshooting:
-
Nucleophilic Solvents: Solvents that are also nucleophiles (e.g., alcohols, water) can compete with your intended nucleophile, leading to byproducts like C2-methoxy or C2-hydroxy species, especially at elevated temperatures. If you must use an alcohol, consider a more sterically hindered one like tert-butanol.
-
Ring Instability: While generally stable, the electron-deficient oxazole ring can be susceptible to cleavage under harsh conditions (e.g., strong nucleophiles in combination with high temperatures). A less polar or more coordinating solvent might temper the reactivity of the nucleophile.
-
Solvent Purity: Impurities in the solvent (e.g., amines in old DMF, water) can act as unintended nucleophiles. Always use high-purity, anhydrous grade solvents.
Solvent Selection for Stability: If decomposition is an issue, consider a less polar aprotic solvent like THF or 1,4-Dioxane . These are less aggressive than DMSO or DMF and can provide a more controlled reaction environment, albeit potentially requiring longer reaction times or higher temperatures.
Section 3: Practical Protocols & Data
Protocol: General Procedure for Nucleophilic Substitution
This is a representative protocol for reacting this compound with a generic sodium salt of a nucleophile (Na-Nu).
Materials:
-
This compound (1.0 eq)
-
Nucleophile salt (e.g., Sodium Azide, Sodium Phenoxide) (1.1 - 1.5 eq)
-
Anhydrous DMF (or other selected aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add the nucleophile salt.
-
Add anhydrous DMF to dissolve or suspend the nucleophile.
-
With stirring, add the this compound, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into cold water or a saturated ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Table 1: Impact of Solvent Choice on Relative Reaction Rate
The following table provides a qualitative comparison of expected reaction rates for a typical nucleophilic substitution on the title compound.
| Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very Fast | Poorly solvates the nucleophile, leaving it "naked" and highly reactive. Stabilizes the SₙAr intermediate.[5] |
| Polar Aprotic | Acetonitrile (MeCN) | Fast | Effective, but generally less polar than DMSO/DMF. |
| Ethereal Aprotic | THF, 1,4-Dioxane | Moderate | Less polar; good for controlling reactivity and preventing decomposition.[8] |
| Non-Polar | Toluene, Hexane | Very Slow / No Reaction | Poor solubility of the nucleophile salt. Does not stabilize the charged intermediate. |
| Polar Protic | Methanol, Ethanol | Very Slow | Strong solvation of the nucleophile via hydrogen bonding drastically reduces its reactivity.[3][4] |
| Polar Protic | Water | Very Slow / Insoluble | Strong H-bonding and potential for insolubility of the organic substrate. |
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the single best starting solvent for screening reactions with this substrate? For most nucleophiles, anhydrous DMF or anhydrous DMSO are excellent starting points due to their ability to dissolve a wide range of nucleophiles and dramatically accelerate SₙAr reactions.
Q6: Can I use a phase-transfer catalyst (PTC) with a non-polar solvent? Yes, this is a viable strategy if your nucleophile is an inorganic salt. A PTC (e.g., a quaternary ammonium salt) can shuttle the nucleophile anion from a solid phase or aqueous phase into a non-polar organic phase (like toluene), allowing the reaction to proceed. This can be useful if your substrate or product is sensitive to highly polar solvents like DMSO.
Q7: How does temperature interact with solvent choice? Higher temperatures increase reaction rates but also increase the risk of side reactions and decomposition. If a reaction is slow in a moderate solvent like THF at room temperature, it is often better to switch to a more effective solvent like DMF before significantly increasing the heat. Heating a reaction in a protic solvent is generally inefficient and may promote solvent-related side reactions.
References
-
PrepChem. (n.d.). Synthesis of ethyl 2-chloro-4-methyl-5-oxazolecarboxylate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Nucleophilic Substitution Reaction (PART-2) Solvent Effects. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
ChemistryConnected. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Oxazole – Knowledge and References. Retrieved from [Link]
-
Georganics. (n.d.). Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Sources
Technical Support Center: Challenges in the N-Alkylation of Oxazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-alkylation of oxazole derivatives. This resource is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The formation of N-alkylated oxazolium salts is a critical step in the synthesis of various organocatalysts, ionic liquids, and biologically active molecules.[1][2] However, the reaction is often plagued by challenges ranging from low reactivity to product instability.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of oxazoles inherently challenging?
The primary challenge stems from the electronic nature of the oxazole ring. Oxazole is a relatively weak base, with a conjugate acid pKa of approximately 0.8.[3] This is significantly less basic than imidazole (pKa ≈ 7), meaning the lone pair of electrons on the nitrogen atom is less available for nucleophilic attack. This poor nucleophilicity means that forcing conditions (e.g., high temperatures, highly reactive alkylating agents) are often required, which can lead to side reactions and degradation.
Q2: What is the general mechanism for the N-alkylation of an oxazole?
The reaction typically proceeds via a direct bimolecular nucleophilic substitution (SN2) mechanism. The pyridine-type nitrogen atom at the 3-position of the oxazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.[4][5] This one-step process forms a new C-N bond and results in a positively charged quaternary oxazolium salt.
Caption: General SN2 mechanism for oxazole N-alkylation.
Q3: How do substituents on the oxazole ring affect the reaction?
Substituents play a crucial role by modifying the electron density of the ring:
-
Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups at the C2, C4, or C5 positions increase the electron density on the nitrogen atom, enhancing its nucleophilicity and facilitating the alkylation.
-
Electron-Withdrawing Groups (EWGs) like nitro, cyano, or ester groups decrease the nitrogen's nucleophilicity, making the reaction significantly more difficult. In these cases, more reactive alkylating agents or harsher conditions may be necessary.
Troubleshooting Guide
Problem 1: My reaction yield is very low, or the reaction is not proceeding to completion.
This is the most common issue and can be attributed to several factors. A systematic approach is best for troubleshooting.
Caption: Systematic workflow for troubleshooting low-yield reactions.
Answer:
Low conversion is typically a result of insufficient reactivity in the system.
-
Re-evaluate Your Alkylating Agent: The reactivity of the leaving group is paramount. For sluggish reactions, simply changing the leaving group can lead to dramatic improvements. The general order of reactivity is: Triflates (OTf) > Iodides (I) > Bromides (Br) > Tosylates (OTs) >> Chlorides (Cl) . If you are using an alkyl bromide with an electron-poor oxazole and seeing no reaction, switching to the corresponding alkyl iodide is a logical first step.
-
Increase Reaction Temperature: Many N-alkylations of oxazoles are performed under reflux conditions in solvents like acetonitrile or DMF.[6] If you are running the reaction at room temperature, a gradual increase in heat is recommended. Monitor the reaction by TLC or LCMS to check for product formation versus decomposition.
-
Solvent Choice is Critical: The solvent must be able to dissolve your oxazole derivative while promoting an SN2 pathway.
-
Recommended: Polar aprotic solvents like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are ideal. They solvate the cation effectively without strongly solvating the nucleophilic nitrogen.
-
Avoid: Protic solvents like ethanol or water should generally be avoided as they can solvate the oxazole's nitrogen, dampening its nucleophilicity, and may react with highly reactive alkylating agents.
-
-
Consider the Use of a Base (for N-H containing precursors): While oxazole itself does not require deprotonation, if your starting material is an oxazolone or contains other acidic protons, a base is necessary. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (THF, DMF) can ensure complete deprotonation without competing in the alkylation.[7][8] For less sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective.[9]
| Alkylating Agent Type | Relative Reactivity | Typical Conditions | Considerations |
| Alkyl Iodides (R-I) | Very High | MeCN or DMF, 50°C to Reflux | Often the best choice for unreactive oxazoles. Can be light-sensitive. |
| Alkyl Bromides (R-Br) | High | MeCN or DMF, 80°C to Reflux | Good balance of reactivity and stability. Widely available. |
| Alkyl Triflates (R-OTf) | Extremely High | CH₂Cl₂ or MeCN, 0°C to RT | Highly effective but can be expensive and moisture-sensitive. |
| Alkyl Tosylates (R-OTs) | Moderate | DMF or DMSO, >100°C | Less reactive than halides; requires higher temperatures. Stable and easy to handle. |
| Alkyl Chlorides (R-Cl) | Low | High temp (>120°C), often neat or in high-boiling solvents | Generally not reactive enough for most oxazole N-alkylations. |
Problem 2: My reaction is messy, with multiple side products observed.
Answer:
The formation of side products often indicates that the reaction conditions are too harsh, leading to decomposition of the starting material or the desired oxazolium salt.
-
Oxazole Ring Instability: Oxazolium salts, while generally stable, can be susceptible to nucleophilic attack and ring-opening, especially under strongly basic conditions.[10] The C2 position is the most electron-deficient and prone to attack.[3][5] If you are using a strong base like NaH, ensure the temperature is controlled and that the base is used only when necessary for deprotonation of another site, not just to "activate" the oxazole.
Caption: Potential base-mediated ring-opening of the oxazolium product.
-
Thermal Decomposition: Extended heating at very high temperatures can cause degradation. If you suspect this, try running the reaction at a slightly lower temperature for a longer period. Alternatively, switching to a more reactive alkylating agent (e.g., from R-Br to R-I) may allow you to achieve full conversion at a lower temperature.
-
Over-alkylation: If your oxazole derivative contains other nucleophilic sites (e.g., an amino group), multiple alkylations can occur. This is a problem of chemoselectivity. Protecting other nucleophilic groups before the N-alkylation step is a standard strategy to avoid this.
Problem 3: I'm struggling to isolate and purify my N-alkylated oxazolium salt.
Answer:
The ionic nature of oxazolium salts makes their purification different from neutral organic compounds.
-
Isolation: Since these salts are often insoluble in non-polar organic solvents, a common and effective technique is precipitation. After the reaction is complete (and the solvent, like MeCN or DMF, has been concentrated), add a large volume of a non-polar solvent like diethyl ether , ethyl acetate , or hexanes . The oxazolium salt should precipitate as a solid, which can then be collected by filtration.
-
Hygroscopic Nature: Many quaternary ammonium salts, including oxazoliums, are hygroscopic. They readily absorb moisture from the air, which can make them appear as oils or gums instead of crystalline solids. Always handle the purified product under an inert atmosphere (N₂ or Ar) and dry it thoroughly under high vacuum.
-
Purification Techniques:
-
Recrystallization/Trituration: If the initial precipitate is impure, try recrystallizing it from a polar solvent system (e.g., dichloromethane/diethyl ether, ethanol/ethyl acetate) or triturating (washing the solid) with a solvent that dissolves the impurities but not the product.
-
Column Chromatography: Using silica gel is generally not recommended for these polar, ionic salts as they tend to streak or stick irreversibly to the column. If chromatography is necessary, consider using reverse-phase silica (C18) or alumina (neutral or basic).
-
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of 2,5-Diphenyloxazole with Iodomethane
This protocol provides a representative example for the synthesis of an oxazolium salt.
Materials:
-
2,5-Diphenyloxazole
-
Iodomethane (MeI)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,5-diphenyloxazole (1.0 eq).
-
Dissolve the oxazole in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add iodomethane (1.5 - 2.0 eq) to the solution via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours. A new, more polar spot corresponding to the ionic product should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo to about one-third of the original volume.
-
Add diethyl ether (approx. 10-20 times the volume of the remaining MeCN) to the concentrated mixture with vigorous stirring.
-
The N-methylated oxazolium iodide salt will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under high vacuum to yield the final product.
References
-
11 Journal of the Chemical Society, Perkin Transactions 1.
-
12 ResearchGate.
-
4 Taylor & Francis Online.
-
5 Pharmaguideline.
-
13 Organic Chemistry Portal.
-
2 ResearchGate.
-
14 ACS Publications.
-
15 Semantic Scholar.
-
16 Benchchem.
-
17 National Institutes of Health.
-
18 ResearchGate.
-
7 National Institutes of Health.
-
19 MDPI.
-
6 SciSpace.
-
20 PubMed Central.
-
10 CUTM Courseware.
-
21 Organic Chemistry Portal.
-
23 Royal Society of Chemistry.
-
9 Benchchem.
-
8 Beilstein Journals.
Sources
- 1. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. scispace.com [scispace.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. The synthesis of thiophenium and of oxazolium salts from diazoketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Oxazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. DDQ-promoted direct C5-alkylation of oxazoles with alkylboronic acids via palladium-catalysed C–H bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. d-nb.info [d-nb.info]
Technical Support Center: Improving the Regioselectivity of Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation during the synthesis of substituted oxazoles. Achieving high regioselectivity is paramount for efficient drug discovery and development pipelines, ensuring pure compounds and reliable biological data.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of oxazole synthesis and why are they a problem?
A: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the oxazole ring. This issue typically arises when using unsymmetrical starting materials.[1] For example, the reaction of an unsymmetrical α-acylamino ketone can potentially yield two different oxazole products. The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1]
Q2: Which common oxazole synthesis methods are prone to regioisomer formation?
A: Several classical methods can lead to regiomeric mixtures if the precursors are not symmetrical:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones.[1][2] If the ketone and acyl portions are different and unsymmetrical, two different enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]
-
Fischer Oxazole Synthesis: This synthesis uses a cyanohydrin and an aldehyde.[1][3] While often used for symmetrical 2,5-disubstituted oxazoles, using different aromatic groups on the cyanohydrin and aldehyde can lead to regiochemical challenges.[1][3]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]
-
Metal-Catalyzed Reactions: Modern methods using catalysts like palladium or copper can face regioselectivity issues depending on the substrate, ligands, and reaction conditions.[1][4][5]
Q3: What are the primary factors that influence regioselectivity in oxazole synthesis?
A: The regiochemical outcome is typically governed by a combination of electronic and steric factors, as well as reaction conditions:[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to occur at a specific position.[1] For instance, in reactions involving enolates, the more electronically stabilized enolate is often favored.[1]
-
Steric Hindrance: Bulky substituents can sterically hinder a reaction at a nearby position, thus directing the synthesis towards the less sterically hindered regioisomer.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst or reagent can significantly influence the regiochemical outcome. For example, lower temperatures often favor the kinetically controlled, less stable product.[1]
Troubleshooting Guides: Common Scenarios
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable protocols.
Scenario 1: My Robinson-Gabriel synthesis of a 2,4,5-trisubstituted oxazole is yielding a mixture of regioisomers.
Question: How can I favor the formation of one regioisomer over the other?
Answer: The regioselectivity in the Robinson-Gabriel synthesis is determined by which carbonyl group of the α-acylamino ketone is enolized or activated, followed by cyclization. The key is to control this initial step.
Causality: The cyclization mechanism involves the nucleophilic attack of the amide oxygen onto one of the two carbonyl carbons. This process is preceded by enolization, which is influenced by both the electronic nature of the substituents and the choice of dehydrating agent. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in Robinson-Gabriel synthesis.
Detailed Protocols:
Protocol 1.1: Modifying the Dehydrating Agent
-
Objective: To alter the reaction pathway by changing the activation mechanism.
-
Procedure:
-
Dissolve the α-acylamino ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).
-
Add the dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
-
Table 1: Effect of Dehydrating Agent on Regioselectivity
| Dehydrating Agent | Temperature (°C) | Typical Regioisomeric Ratio (A:B) | Notes |
| H₂SO₄ | 100 | Varies | Harsh conditions, may lead to decomposition. |
| POCl₃ | 80-110 | Varies | Common, but can be aggressive. |
| PPA | 120-160 | Varies | Often favors the thermodynamically more stable product. |
| TFAA | 0 to RT | Can be highly selective | Milder conditions, may favor the kinetically controlled product. |
Scenario 2: My van Leusen oxazole synthesis is giving low yields and side products.
Question: How can I optimize the reaction to favor the desired 5-substituted oxazole?
Answer: The van Leusen synthesis, which forms 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), is generally very reliable.[7][8] However, issues can arise from the base, temperature, or the stability of the aldehyde. The mechanism proceeds through a [3+2] cycloaddition after deprotonation of TosMIC.[7]
Causality: The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde.[9] The choice of base is critical; it must be strong enough to deprotonate TosMIC but not so strong as to cause side reactions with the aldehyde (e.g., Cannizzaro reaction for aldehydes without α-protons).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for van Leusen oxazole synthesis.
Detailed Protocols:
Protocol 2.1: Standard van Leusen Protocol with K₂CO₃
-
Objective: A robust method for many aromatic and aliphatic aldehydes.
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Scenario 3: I need to control the regioselectivity in a modern, metal-catalyzed C-H functionalization/cyclization to form an oxazole.
Question: How can I direct the arylation to a specific position on the oxazole ring (e.g., C2 vs. C5)?
Answer: Modern palladium-catalyzed direct arylation methods offer powerful ways to form substituted oxazoles, but regioselectivity between the C2 and C5 positions can be a challenge.[5][10] The outcome is highly dependent on the choice of ligand, solvent, and additives.
Causality: The regioselectivity in Pd-catalyzed direct arylations of oxazoles is often controlled by the mechanism of C-H activation. This can be influenced by the acidity of the C-H protons (C2-H is generally more acidic) and the coordination of the catalyst, which is dictated by the ligands and solvent.[4][11]
Table 2: Ligand and Solvent Effects in Pd-Catalyzed Direct Arylation of Oxazoles
| Target Position | Ligand | Solvent | Base | Additive | Typical Outcome |
| C5-Arylation | Bulky, electron-rich phosphines (e.g., SPhos) | Polar (e.g., DMA, NMP) | K₂CO₃ | PivOH | High selectivity for C5 |
| C2-Arylation | Less bulky phosphines (e.g., P(t-Bu)₃) | Nonpolar (e.g., Toluene, Dioxane) | K₃PO₄ | None | High selectivity for C2 |
Detailed Protocols:
Protocol 3.1: Selective C5-Arylation of Oxazole
-
Objective: To achieve high regioselectivity for the C5 position.
-
Procedure:
-
In a glovebox, charge a reaction vessel with Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), K₂CO₃ (2.0 eq), and PivOH (30 mol%).
-
Add the oxazole (1.0 eq) and the aryl halide (1.2 eq).
-
Add anhydrous DMA as the solvent.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Analyze the regioisomeric ratio and purify by column chromatography.
-
References
-
Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. Available at: [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. Available at: [Link]
-
van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]
-
Wikipedia. (2023). Van Leusen reaction. Available at: [Link]
-
Wikipedia. (2023). Robinson–Gabriel synthesis. Available at: [Link]
-
Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1517. Available at: [Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for the Regioselective Direct Arylation of Oxazoles at C5 and C2. Organic Letters, 12(16), 3578–3581. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
Sources
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- 5. BJOC - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series [beilstein-journals.org]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing tar formation in high-temperature oxazole reactions
Technical Support Center: High-Temperature Oxazole Reactions
Welcome to the technical support center for researchers engaged in high-temperature oxazole synthesis. This guide is designed to provide practical, field-proven insights into a common and frustrating challenge: the formation of tar. Tar, a complex mixture of polymeric and decomposition byproducts, can drastically reduce yields, complicate purification, and consume valuable starting materials.
This document moves beyond simple procedural lists to explain the underlying chemical principles driving tar formation. By understanding the "why," you will be better equipped to troubleshoot and optimize your reactions for cleaner, higher-yielding outcomes.
Frequently Asked Questions (FAQs)
Q1: What exactly is "tar" in the context of high-temperature organic synthesis?
A: In this context, "tar" is not a single, well-defined compound. It is a general term for a complex, often intractable mixture of high-molecular-weight, dark-colored, and amorphous byproducts.[1] These materials are typically formed through competing side reactions such as polymerization, decomposition, and condensation of starting materials, intermediates, or even the desired oxazole product. Their insolubility and sticky nature make them particularly problematic during reaction workup and purification.
Q2: What are the primary chemical pathways that lead to tar formation in oxazole synthesis?
A: Tar formation is generally driven by the high energy available in the system. The primary mechanisms include:
-
Thermal Decomposition: At elevated temperatures, substrates or the oxazole ring itself can fragment into highly reactive species. These fragments can then recombine in non-productive ways to form complex polymers.[2][3] The oxazole ring, while aromatic, can undergo cleavage under sufficiently harsh conditions.[4]
-
Acid/Base Catalyzed Polymerization: Many oxazole syntheses, like the Robinson-Gabriel method, use strong acids as cyclodehydrating agents.[5][6][7] These harsh reagents can promote unwanted side reactions, including the polymerization of starting materials or intermediates, leading to charring and tar.
-
Condensation Reactions: Reactive intermediates, particularly those with multiple functional groups, can undergo intermolecular condensation reactions that compete with the desired intramolecular cyclization required to form the oxazole ring.
Q3: Why does simply increasing the temperature to speed up a reaction often lead to more tar?
A: While increasing temperature does increase the rate of the desired reaction, it exponentially increases the rates of undesired side reactions, which often have higher activation energies. As you raise the temperature, you provide sufficient energy to overcome the activation barriers for decomposition and polymerization pathways that are inaccessible at lower temperatures.[2] This leads to a "tipping point" where tar formation begins to outpace product formation, severely diminishing the yield.
Q4: Are certain oxazole synthesis methods more susceptible to tarring?
A: Yes. Syntheses that rely on harsh, non-specific reagents are particularly prone to tar formation. For instance, the classic Robinson-Gabriel synthesis using strong dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride can lead to significant charring.[5] In contrast, modern methods using metal catalysts or milder activating agents often provide cleaner reaction profiles, though they are not entirely immune to tarring if conditions are not optimized.[8][9]
Troubleshooting Guide: From Black Tar to Clean Product
This section addresses specific experimental observations and provides actionable, step-by-step solutions.
Problem 1: The reaction mixture turns dark brown or black almost immediately upon heating, resulting in a low yield of the desired oxazole.
-
Primary Suspect: Thermal Decomposition or Aggressive Reagents. The reaction conditions are too harsh for your specific substrate.
-
Causality: The rate of decomposition or acid-catalyzed charring is significantly faster than the rate of oxazole formation. This is common with sensitive substrates containing electron-rich aromatic rings or other thermally labile functional groups.
-
Troubleshooting Protocol:
-
Re-evaluate Reaction Temperature: The most critical parameter. Reduce the temperature by 20-30 °C and monitor the reaction over a longer period. It is always preferable to have a slower, cleaner reaction than a fast, messy one.[10]
-
Optimize the Dehydrating Agent (for Robinson-Gabriel type reactions): Strong mineral acids are often the culprit. Switch to a milder agent. Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) are excellent alternatives that often give higher yields with less charring.[5]
-
Ensure Reagent Purity: Impurities in starting materials or solvents can act as catalysts for decomposition. Use freshly purified reagents and dry, high-purity solvents.[10]
-
Controlled Reagent Addition: If the reaction is highly exothermic, add the catalyst or dehydrating agent slowly at a lower temperature before gradually heating the mixture. This prevents temperature spikes that can initiate decomposition.
-
-
Data-Driven Decision Making:
Dehydrating Agent Typical Yields Common Issues Concentrated H₂SO₄ Variable, often low Severe charring, sulfonation byproducts POCl₃ Variable Vilsmeier-Haack side reactions with DMF[5] PCl₅ Low Harsh conditions, chlorinated byproducts Polyphosphoric Acid (PPA) 50-60% Viscous, can be difficult to stir [5] Trifluoroacetic Anhydride Good Often used for solid-phase synthesis [5] A comparison of dehydrating agents for the Robinson-Gabriel synthesis.[5] -
Workflow for Temperature Optimization:
Caption: Troubleshooting workflow for excessive charring.
Problem 2: The reaction proceeds, but produces a significant amount of a sticky, insoluble precipitate that makes product isolation nearly impossible.
-
Primary Suspect: Polymerization of Reactive Intermediates.
-
Causality: High concentrations of reactive intermediates can favor intermolecular reactions (leading to polymers) over the desired intramolecular cyclization. This is a classic kinetics problem where second-order or higher-order polymerization pathways begin to dominate the first-order cyclization pathway.
-
Troubleshooting Protocol:
-
Increase Solvent Volume (Higher Dilution): This is the simplest and often most effective solution. Doubling or tripling the solvent volume can significantly reduce the instantaneous concentration of reactive intermediates, thereby favoring the intramolecular cyclization.
-
Slow Addition of a Key Reagent: Instead of adding all reagents at once, use a syringe pump to add one of the key starting materials over several hours. This "pseudo-high dilution" technique keeps the concentration of the reactive intermediate low at all times.
-
Solvent Selection: The choice of solvent can influence reaction pathways. A solvent that poorly solvates the polymerizing intermediate may cause it to precipitate, driving the equilibrium towards more tar. Experiment with different solvents. Aromatic solvents like toluene or xylene are common, but more polar, high-boiling solvents like sulfolane or diphenyl ether may be beneficial in some cases.[11][12]
-
-
Logical Relationship Diagram:
Caption: Kinetic control of tar formation vs. cyclization.
Key Experimental Protocols
Protocol 1: Systematic Screening of Reaction Solvents
-
Objective: To identify a solvent that maximizes the yield of the desired oxazole while minimizing tar formation.
-
Setup: Prepare 4-5 identical small-scale reactions in parallel reaction tubes or vials.
-
Solvent Selection: Choose a range of high-boiling point solvents with varying polarities.
-
Non-polar: Toluene (111 °C), p-Xylene (138 °C)
-
Polar Aprotic: N,N-Dimethylformamide (DMF) (153 °C), Dimethyl sulfoxide (DMSO) (189 °C)
-
Ethereal: Diphenyl ether (259 °C)
-
-
Execution:
-
Add the starting materials to each vial.
-
Add the selected solvent to each respective vial.
-
Place all vials in a pre-heated aluminum block on a stirrer hotplate.
-
Add the catalyst or final reagent to initiate the reactions.
-
Run all reactions for a set period (e.g., 12 hours).
-
-
Analysis:
-
After cooling, take a small, identical aliquot from each reaction mixture.
-
Dilute each aliquot in a suitable solvent (e.g., ethyl acetate) and analyze by TLC or LC-MS.
-
Compare the ratio of the desired product spot/peak to the baseline "tar" and starting material. This will provide a semi-quantitative measure of the best-performing solvent. Solvents like biodiesels and anisole have also been investigated for dissolving tar, which can inform choices for workup or reaction media.[12][13]
-
References
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Results in Chemistry. Available at: [Link]
-
Khan, M. T. H., & Al-Dhfyan, A. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports. Available at: [Link]
- Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Available at: [Link]
-
Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions. YouTube. Available at: [Link]
-
Katke, S. P. (2023). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Environmental Science: An Indian Journal. Available at: [Link]
-
Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. Synthetic Communications. Available at: [Link]
-
Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Available at: [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
- Al-Lohedan, H. A., et al. (n.d.). Tar removal using solvent systems. American Chemical Society.
-
Chemtips. (2014, March 17). Getting through the “black tar phase”. WordPress.com. Available at: [Link]
- Devi, L., et al. (2003). Tar Production and Destruction. SB UTA.
-
Tonpakdee, P., et al. (2017). Solubility of Tar Model Compounds in Various Solvents for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). What is the good solvent for tar from biomass pyrolysis or gasification? Available at: [Link]
-
Keshavarz, M. H., & Zohari, N. (2021). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Sustainability Directory. (n.d.). Gasification Tar Formation Problems. Available at: [Link]
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- 1. Gasification Tar Formation Problems → Area → Resource 4 [energy.sustainability-directory.com]
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- 4. Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. tsijournals.com [tsijournals.com]
- 8. tandfonline.com [tandfonline.com]
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- 11. Tar removal using solvent systems - American Chemical Society [acs.digitellinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Scaling Up Oxazole Synthesis
Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their oxazole synthesis from the bench to a larger scale. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "what" but the "why," empowering you to make informed decisions during your scale-up process.
Part 1: General Scale-Up Challenges & FAQs
Q1: My oxazole synthesis yield dropped significantly when moving from milligram to gram scale. What are the likely causes?
A significant drop in yield during scale-up is a common issue and often points to challenges in maintaining optimal reaction conditions in a larger vessel.[1] Several factors could be at play:
-
Inefficient Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to heat and cool the reaction mixture evenly.[2] This can lead to localized hot spots or cold spots, promoting side reactions or incomplete conversion.
-
Inadequate Mixing: What works in a small flask may not be sufficient for a larger reactor. Poor mixing can result in localized high concentrations of reagents, which can also lead to the formation of byproducts.
-
Extended Reaction Times: Due to the challenges with heat transfer and mixing, reactions on a larger scale may require longer times to reach completion. This extended time can lead to the degradation of starting materials or the desired product.
-
Moisture and Air Sensitivity: On a larger scale, it can be more challenging to maintain strictly anhydrous and inert conditions, which are crucial for many oxazole syntheses, such as the Fischer oxazole synthesis.[3]
Troubleshooting Steps:
-
Optimize Stirring: Switch from a magnetic stirrer to an overhead mechanical stirrer to ensure efficient mixing in larger flasks or reactors.
-
Monitor Internal Temperature: Use a thermocouple to monitor the internal temperature of the reaction mixture, as the external temperature may not be representative.
-
Controlled Reagent Addition: Add reagents slowly and sub-surface if possible to avoid localized high concentrations.
-
Solvent Considerations: Ensure you are using a sufficient volume of solvent. While it's tempting to run reactions at high concentrations on a large scale, this can exacerbate mixing and heat transfer issues.
Q2: I'm observing new, unidentified impurities after scaling up my reaction. How do I approach identifying and eliminating them?
The appearance of new impurities on a larger scale often stems from the factors mentioned above: localized overheating, prolonged reaction times, or reagent concentration issues.
Identification and Elimination Strategy:
-
Characterize the Impurities: Isolate the impurities using chromatography and characterize them by NMR, MS, and IR spectroscopy. Understanding the structure of the byproduct can provide clues about its formation pathway.
-
Analyze the Reaction Pathway: Consider potential side reactions based on your starting materials and reagents. For instance, in the Van Leusen synthesis, incomplete elimination of the tosyl group can lead to a 4-tosyl-4,5-dihydrooxazole intermediate.[4] In the Fischer synthesis, the presence of water can lead to the formation of oxazolidinones.[3]
-
Adjust Reaction Conditions:
-
Temperature Control: If you suspect a thermally induced side reaction, try running the reaction at a lower temperature for a longer period.
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent may be the cause of the side product.
-
Order of Addition: The order in which you add your reagents can be critical. For example, in some reactions, it's beneficial to add one reagent slowly to a solution of the others.
-
Q3: How do I adapt my purification strategy (e.g., column chromatography) for a larger scale synthesis?
Scaling up purification requires a shift in technique to handle the larger volume of material efficiently.
-
Column Chromatography:
-
Column Dimensions: Increase the diameter of your column rather than the length to maintain a reasonable elution time. A good rule of thumb is a 10:1 to 20:1 ratio of silica gel to crude product by weight.
-
Loading Technique: For larger quantities, it's often more practical to load your sample as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading) rather than directly onto the column.
-
Solvent Consumption: Be mindful of the increased solvent consumption. Consider using a solvent recovery system if possible.
-
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization is often a more scalable and cost-effective purification method than chromatography.
-
Distillation: For volatile oxazoles, distillation can be an effective purification technique.
-
Liquid-Liquid Extraction: A well-designed series of extractions can often remove many impurities before the final purification step.
-
Q4: What are the key safety considerations I need to be aware of when scaling up oxazole synthesis?
Safety should always be the top priority in the lab, and this is especially true when scaling up reactions.[1]
-
Exothermic Reactions: Many reactions, including some oxazole syntheses, can be exothermic. On a larger scale, the heat generated can be significant and difficult to dissipate, potentially leading to a runaway reaction. Always have an adequate cooling system in place (e.g., an ice bath) and add reagents slowly.
-
Reagent Handling: Handle all chemicals, especially toxic or corrosive ones, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure Build-up: Be aware of the potential for pressure build-up, especially if a gas is evolved during the reaction. Ensure your reaction vessel is appropriately vented.
-
Waste Disposal: Plan for the disposal of larger quantities of chemical waste in accordance with your institution's safety guidelines.
Part 2: Troubleshooting Specific Oxazole Synthesis Methods
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]
Low yields in a scaled-up Van Leusen synthesis can often be traced back to the base, solvent, or reaction temperature.
-
Base Selection: Potassium carbonate (K₂CO₃) is a common base, but on a larger scale, a stronger base like potassium tert-butoxide (t-BuOK) may be more effective, especially if you are using less reactive aldehydes.[5] The amount of base can also be critical; typically 1.5 to 2 equivalents are used.[6][7]
-
Solvent Choice: Anhydrous solvents are crucial for this reaction.[5] Methanol is often used with K₂CO₃, while THF is a good choice for t-BuOK.[5]
-
Temperature: The reaction is often carried out at reflux.[5] Ensure the reaction mixture is reaching and maintaining the target temperature.
-
Microwave-Assisted Synthesis: For rapid optimization and potentially higher yields, microwave-assisted synthesis can be a powerful tool, even on a gram scale.[7][8]
The formation of the oxazoline intermediate is a key step in the Van Leusen reaction.[4] If this intermediate is not converting to the final oxazole, it suggests that the elimination of the tosyl group is not occurring efficiently.
-
Increase Base Equivalents: The base facilitates the elimination of the tosyl group.[5] Increasing the amount of base can help drive the reaction to completion.
-
Increase Reaction Time or Temperature: Providing more energy to the system by increasing the temperature or allowing the reaction to run for a longer period can promote the elimination step.
-
Choice of Base: A stronger base may be necessary to facilitate the elimination.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones to form oxazoles.[9]
Incomplete conversion in a scaled-up Robinson-Gabriel synthesis is often due to inefficient dehydration.
-
Dehydrating Agent: A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentoxide, and polyphosphoric acid.[10] If you are using a milder agent, you may need to switch to a stronger one for a larger scale reaction.
-
Temperature: This reaction often requires heating. Ensure that the entire reaction mixture is reaching the optimal temperature for cyclodehydration.
-
Water Removal: On a larger scale, it may be beneficial to use a Dean-Stark apparatus to remove the water that is formed during the reaction, which can help drive the equilibrium towards the product.
Side reactions in the Robinson-Gabriel synthesis can arise from the starting materials or the reaction conditions.
-
Rearrangements: The 2-acylamino ketone starting material can sometimes undergo rearrangement under the acidic conditions of the reaction. Careful control of the temperature and the choice of a milder dehydrating agent can sometimes minimize this.
-
Polymerization: At high temperatures, some starting materials or products may be prone to polymerization. Running the reaction at a lower temperature for a longer time may be beneficial.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of an acid catalyst.[3]
Maintaining anhydrous conditions on a larger scale requires careful attention to detail.
-
Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon before use.
-
Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure that your reagents are also dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon.
The formation of these byproducts is a known issue in the Fischer oxazole synthesis.
-
Oxazolidinones: The formation of oxazolidinones is typically due to the presence of water, which can hydrolyze the intermediate imine.[3] Rigorous exclusion of moisture is key to preventing this side reaction.
-
Chlorinated Oxazoles: If you are using hydrochloric acid as the catalyst, you may observe chlorination of the oxazole ring as a side reaction.[3] Using a non-halogenated acid catalyst may be a better option if this is a significant problem.
Part 3: Experimental Protocols & Data Tables
Protocol 1: General Protocol for a Gram-Scale Van Leusen Oxazole Synthesis
This protocol is a general guideline and may require optimization for your specific substrate.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., methanol or THF) to achieve a concentration of approximately 0.5 M.
-
Base Addition: Cool the mixture in an ice bath and add the base (e.g., K₂CO₃, 2.0 eq, or t-BuOK, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 1: Solvent Selection and its Impact on Reaction Outcome in Oxazole Synthesis
| Synthesis Method | Common Solvents | Considerations |
| Van Leusen | Methanol, Ethanol, Isopropanol, THF, Ionic Liquids | The choice of solvent is often linked to the base used (e.g., methanol with K₂CO₃, THF with t-BuOK).[5][11] Microwave-assisted synthesis in isopropanol has been shown to be efficient.[7] |
| Robinson-Gabriel | Acetic Anhydride, Dimethylformamide (DMF) | The solvent can also act as the dehydrating agent in some cases (e.g., acetic anhydride).[9] |
| Fischer | Dry Ether | Strictly anhydrous conditions are required.[3] |
| General | Dichloromethane (DCM), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | The polarity of the solvent can influence the reaction rate and selectivity.[6] |
Table 2: Common Bases and their Recommended Stoichiometry for Oxazole Synthesis
| Synthesis Method | Common Bases | Recommended Stoichiometry (eq) | Notes |
| Van Leusen | Potassium Carbonate (K₂CO₃) | 2.0 | A common and cost-effective base.[5] |
| Potassium tert-Butoxide (t-BuOK) | 1.5 | A stronger base that can be more effective for less reactive substrates.[5] | |
| Triethylamine (Et₃N), DIPEA | 2.0 | Organic bases can also be used, sometimes leading to the oxazoline intermediate.[8] | |
| Robinson-Gabriel | Not applicable (acid-catalyzed) | - | This reaction is typically carried out under acidic conditions.[9] |
| Fischer | Not applicable (acid-catalyzed) | - | This reaction is catalyzed by anhydrous acid.[3] |
Part 4: Visual Workflows (Graphviz Diagrams)
Diagram 1: General Troubleshooting Workflow for Low Yield in Oxazole Synthesis Scale-Up
Caption: A decision tree for optimizing the Van Leusen oxazole synthesis.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732.
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
- Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. RSC Publishing.
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
- BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28266-28279. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
-
Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Retrieved from [Link]
-
Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-287. Retrieved from [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
PubMed Central. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis and Reactions of Oxazoles. Retrieved from [Link]
-
MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
YouTube. (2023). Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Optimization and scale-up of oligonucleotide synthesis in packed bed reactors using computational fluid dynamics modeling. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]
Sources
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Technical Support Center: Reaction Completion & Analysis
Welcome to the Technical Support Center for reaction monitoring and completion. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions encountered during chemical synthesis. Here, we move beyond simple protocols to explain the underlying principles and rationale behind each technique, ensuring you can make informed decisions to confidently assess the progress and completion of your reactions.
Frequently Asked Questions (FAQs)
Reaction Monitoring: The Fundamentals
Q1: How do I know when my reaction is finished?
A1: A reaction is generally considered complete when the limiting starting material has been consumed to a level below the detection limit of the chosen analytical method.[1][2] This is typically monitored by taking small samples (aliquots) from the reaction mixture at various time points and analyzing them.[3] The key is to observe the disappearance of the starting material(s) and the concurrent appearance of the desired product(s).[1] Visual cues like a color change, gas evolution, or precipitate formation can suggest a reaction is occurring, but they are not reliable indicators of completion.[2][4] Definitive confirmation requires analytical techniques.
Q2: What is the most common and quickest way to monitor a reaction?
A2: For many organic reactions, Thin-Layer Chromatography (TLC) is the fastest and most common method for monitoring progress.[5][6] It's a simple, inexpensive, and rapid technique that can provide qualitative information about the presence of starting materials, products, and byproducts in a matter of minutes.[1]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: My TLC plate shows my starting material spot is gone. Can I proceed with the work-up?
While the disappearance of the starting material spot on a TLC plate is a strong indication that the reaction is complete, it's crucial to consider a few factors before proceeding to the work-up.[1]
-
Co-spotting: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same lane.[1][7] This helps to confirm that the spot corresponding to the starting material is truly absent from the reaction mixture and hasn't just shifted its retention factor (Rf) due to changes in the sample matrix.
-
Visualization: Use multiple visualization techniques if possible (e.g., UV lamp and a chemical stain). Some compounds may not be UV-active but will appear with a stain, and vice-versa.
-
Intermediate Formation: Be aware of the potential for stable intermediates. A new spot may appear that is not your final product. If the reaction is expected to proceed through an intermediate, you may need to monitor for the disappearance of the intermediate spot as well.
Scenario 2: My reaction seems to have stalled; the starting material is still present after the recommended reaction time.
Incomplete reactions can occur for several reasons.[8] Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for an incomplete reaction.
-
Reagent Quality: Ensure that your reagents and solvents are pure and dry. Impurities can inhibit catalysts or react with your starting materials.
-
Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants were used.
-
Reaction Conditions: Verify that the reaction temperature is correct and stable. For air-sensitive reactions, ensure that the inert atmosphere is maintained.
-
Catalyst Activity: If using a catalyst, consider if it has degraded or if a catalyst inhibitor is present.
-
Equilibrium: Some reactions are reversible and may have reached equilibrium.[8] In such cases, you may need to alter the conditions to favor product formation (e.g., by removing a byproduct).
Scenario 3: I have multiple new spots on my TLC. How do I know which one is my product?
When multiple products are formed, identifying the desired compound requires further analysis.
-
Rf Value: Based on the polarity of your expected product, you can often predict its approximate Rf value relative to the starting material. Generally, more polar compounds have lower Rf values.
-
Spectroscopic Confirmation: The most reliable way to identify your product is to isolate the different components (e.g., via column chromatography) and analyze them using spectroscopic methods like NMR or Mass Spectrometry.
In-Depth Methodologies: A Comparative Overview
Choosing the right analytical technique is critical for accurately determining reaction completion. The table below provides a comparison of common methods.
| Technique | Principle | Advantages | Disadvantages | Best For |
| TLC | Differential partitioning of components between a stationary and mobile phase.[6] | Fast, inexpensive, requires minimal sample.[1] | Qualitative, not easily quantifiable, lower resolution. | Rapid, routine monitoring of organic reactions.[5] |
| ¹H NMR | Nuclear magnetic resonance of hydrogen atoms. | Quantitative, provides structural information.[9] | Requires more sample, more expensive instrumentation, deuterated solvents needed.[10] | Determining conversion percentages and structural confirmation.[9][11] |
| LC-MS | Separation by liquid chromatography followed by mass analysis.[12] | High sensitivity and selectivity, quantitative.[13][14] | More complex instrumentation, potential for ion suppression. | Analysis of complex mixtures, non-volatile compounds, and biological samples.[15] |
| GC-MS | Separation by gas chromatography followed by mass analysis.[16] | High resolution for volatile compounds, excellent for identification.[16][17] | Limited to thermally stable and volatile compounds. | Analysis of volatile and semi-volatile organic compounds.[18] |
| In-situ FTIR/Raman | Vibrational spectroscopy to monitor functional group changes in real-time.[19][20] | Real-time data acquisition without sampling, non-destructive.[21][22] | Can be complex to set up, spectral interpretation can be challenging. | Understanding reaction kinetics and mechanisms, monitoring hazardous or air-sensitive reactions.[21][23] |
Protocols and Workflows
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.[3] Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[1]
-
Spot the Plate:
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system. The solvent level must be below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5] Visualize the spots using a UV lamp and/or a chemical stain. Circle the visible spots with a pencil.[3]
-
Interpret the Results: A completed reaction will show the absence of the starting material spot in the "RM" lane. The co-spot lane helps to confirm this by showing distinct spots if the starting material is still present.[7]
Caption: Idealized TLC plates at different reaction stages.
Protocol 2: Calculating Percent Conversion by ¹H NMR Spectroscopy
-
Sample Preparation: Take a representative aliquot from the reaction mixture. Remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire the Spectrum: Obtain a ¹H NMR spectrum of the sample.
-
Identify Characteristic Peaks: Choose well-resolved peaks that are unique to a starting material and a product.[9]
-
Integrate the Peaks: Integrate the selected peaks.
-
Calculate Conversion:
-
Normalize the integrals by dividing each by the number of protons it represents.
-
Percent Conversion = [Normalized Integral of Product / (Normalized Integral of Product + Normalized Integral of Starting Material)] x 100.[9]
-
Workflow: From Reaction Quenching to Product Isolation
Once you have confirmed your reaction is complete, the next steps are quenching and work-up to isolate and purify your product.[24][25]
Caption: General workflow for reaction work-up and product isolation.
What is "Quenching"?
Quenching is the process of deactivating any unreacted, often highly reactive, reagents in the reaction mixture.[26][27][28] This is a critical step to ensure a safe and effective work-up. Common quenching procedures include:
-
Adding water or an aqueous solution: To neutralize reactive organometallics or hydrides.[29]
-
Adding a mild acid or base: To neutralize any remaining base or acid catalysts.[24]
-
Cooling the reaction mixture rapidly: To slow down the reaction to a point where it has effectively stopped.[27][28]
What is a "Work-up"?
A work-up refers to the series of manipulations required to isolate and purify the product(s) of a chemical reaction.[26] This typically involves:
-
Liquid-Liquid Extraction: Separating the product into an organic solvent, leaving water-soluble impurities in the aqueous layer.[30][31]
-
Washing: Removing residual impurities from the organic layer by washing with aqueous solutions like brine (saturated NaCl solution).[24]
-
Drying: Removing trace amounts of water from the organic layer using an anhydrous salt like sodium sulfate or magnesium sulfate.[24][31]
-
Solvent Removal: Evaporating the organic solvent, often using a rotary evaporator, to yield the crude product.[25]
By carefully monitoring your reaction and following a well-planned quenching and work-up procedure, you can maximize the yield and purity of your desired product.
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Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department. [Link]
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Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development: Halogen-Lithium Exchange Chemistry. (2010, March 1). American Pharmaceutical Review. [Link]
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Monitoring Chemical Reactions: Process & Example. (n.d.). Study.com. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. [Link]
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Measuring Rates by NMR. (n.d.). Organic Chemistry Data. [Link]
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Calculating percentage conversion of reactant to the product using 1H NMR spectra? (2021, January 13). ResearchGate. [Link]
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Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. (2021, January 26). PubMed. [Link]
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Give reasons for the following: why do substance undergoes incomplete combustion gives out yellow flame? (n.d.). Allen. [Link]
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Why do most chemical reactions not go to completion? (n.d.). Pearson+. [Link]
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Why Is Incomplete Combustion the Main Mechanism for CO Production? (2025, December 28). Sustainability Directory. [Link]
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What are the causes of incomplete combustion? (2023, December 7). Filo. [Link]
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GC, GC-MS and LC-MS in metabolomics. (2013, August 2). SlideShare. [Link]
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What are the causes of incomplete combustion? (2022, June 8). Quora. [Link]
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Q7-Synthesis question A to I. (2024, April 18). bartleby. [Link]
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Incomplete Combustion Reactions. (2012, March 15). The Organic Chemistry Tutor. [Link]
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Validation & Comparative
A Comparative Guide to HPLC-MS and Alternative Methods for the Purity Analysis of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for novel chemical entities is a cornerstone of quality control and regulatory compliance. Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, presents a unique analytical challenge due to its halogenated and trifluoromethylated heterocyclic structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical methodologies for the comprehensive purity profiling of this compound. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the most appropriate analytical strategy for their specific needs.
The Criticality of Purity Analysis for this compound
The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product. For a reactive intermediate like this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a highly sensitive and specific analytical method is not merely a preference but a necessity.
Primary Recommended Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For the purity analysis of this compound, a reversed-phase HPLC method coupled with a mass spectrometer is the recommended primary approach. This combination offers an exceptional balance of separation efficiency, sensitivity, and specificity, allowing for the detection and tentative identification of a wide range of potential impurities.
Expertise & Experience: The Rationale Behind the HPLC-MS Method
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the ethyl ester and the trifluoromethyl group, which will interact favorably with the stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and to facilitate ionization in the mass spectrometer. Formic acid aids in the protonation of the analyte and its impurities, making them amenable to positive ion electrospray ionization (ESI). Mass spectrometry is particularly advantageous as it can detect impurities that may lack a strong UV chromophore and provides molecular weight information, which is invaluable for the structural elucidation of unknown peaks. The fragmentation patterns observed in MS/MS can offer further structural insights into the nature of any detected impurities[1][2].
Trustworthiness: A Self-Validating Protocol
The robustness of this HPLC-MS method is ensured through a rigorous validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4]. The protocol is designed to be self-validating by incorporating system suitability tests, specificity, linearity, accuracy, precision, and the determination of detection and quantitation limits.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition (90:10 Water:Acetonitrile).
2. HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 50-500
-
Fragmentation Voltage: 120 V
Comparative Analytical Techniques
While HPLC-MS is the gold standard, other techniques offer different advantages and may be more suitable depending on the specific analytical need and available instrumentation.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times and improved resolution.
For high-throughput screening or when complex impurity profiles with closely eluting peaks are expected, UPLC-MS is superior to conventional HPLC-MS. The enhanced resolution can separate isomers or impurities that might co-elute on an HPLC system, providing a more accurate purity assessment[3][5]. The reduced solvent consumption also makes it a more environmentally friendly and cost-effective option[4].
The UPLC method would be similar to the HPLC protocol but with adjustments to the flow rate and gradient to leverage the smaller particle size column.
1. UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5 min: 10-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-10% B
-
6.1-7 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 1 µL
The MS conditions would remain the same as for the HPLC-MS method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, it is likely amenable to GC analysis.
GC-MS can be an excellent orthogonal technique to HPLC-MS for purity confirmation. It is particularly well-suited for detecting volatile organic impurities that may not be retained on a reversed-phase HPLC column, such as residual solvents from the synthesis. The electron ionization (EI) source in most GC-MS systems provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification[6][7]. This is especially useful for halogenated compounds, which often yield characteristic isotopic patterns in their mass spectra.
1. Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
2. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI), 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-450
Performance Comparison
The following table provides a succinct comparison of the key performance attributes of the discussed analytical techniques for the purity analysis of this compound.
| Parameter | HPLC-MS | UPLC-MS | GC-MS |
| Resolution | Good | Excellent | Very High |
| Sensitivity | High | Very High | High |
| Analysis Time | ~22 minutes | ~7 minutes | ~20 minutes |
| Solvent Consumption | Moderate | Low | Low (gas carrier) |
| Impurity Identification | Molecular Weight & Fragmentation | Molecular Weight & Fragmentation | Fragmentation & Library Matching |
| Best For | General purity profiling, non-volatile impurities | High-throughput analysis, complex mixtures | Volatile impurities, orthogonal confirmation |
Conclusion
The purity analysis of this compound requires a robust and sensitive analytical method. HPLC-MS stands out as the most versatile and informative primary technique, offering excellent separation and structural elucidation capabilities. For laboratories focused on high-throughput and enhanced resolution, UPLC-MS presents a significant improvement in speed and efficiency[3][8]. GC-MS serves as an invaluable orthogonal method, particularly for the detection of volatile impurities and for providing confirmatory data through its distinct separation mechanism and ionization technique. The ultimate choice of method will depend on the specific goals of the analysis, the nature of the expected impurities, and the instrumentation available. A multi-faceted approach, potentially employing both LC-MS and GC-MS, will provide the most comprehensive and trustworthy purity profile for this critical chemical intermediate.
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Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI. [Link]
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A Senior Application Scientist's Guide to 2-Halooxazole Reactivity: A Comparative Analysis of 2-Chloro vs. 2-Bromo Derivatives in Cross-Coupling Reactions
Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. Its unique electronic properties and rigid framework make it a privileged structure in drug design. Functionalization of the oxazole ring is paramount for modulating biological activity, and the 2-position serves as a primary handle for synthetic elaboration. This is most commonly achieved through the use of 2-halooxazole derivatives as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.
For researchers and process chemists, the choice between a 2-chlorooxazole and a 2-bromooxazole is a critical decision point, balancing reactivity, cost, and substrate availability. This guide provides an in-depth, objective comparison of these two key building blocks, supported by mechanistic principles and representative experimental data, to empower scientists in making informed strategic decisions for their synthetic campaigns.
Pillar 1: The Mechanistic Foundation of Reactivity
The disparate reactivity between 2-chloro- and 2-bromooxazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by two competing factors: carbon-halogen (C–X) bond dissociation energy and the inherent electronic nature of the oxazole ring.
-
Carbon-Halogen Bond Strength: The universally accepted reactivity trend for organic halides in cross-coupling is I > Br > Cl > F.[1] This is a direct consequence of the C–X bond dissociation energy (BDE). The C-Br bond is significantly weaker than the C-Cl bond, making it easier to break during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[2][3][4]
-
Electronic Activation by the Oxazole Core: The oxazole ring is an electron-deficient heterocycle. The C2 position is particularly electrophilic due to the inductive electron withdrawal from the adjacent nitrogen and oxygen atoms.[5][6] This inherent electronic property lowers the activation energy for the nucleophilic attack of the Pd(0) catalyst onto the C2 carbon, facilitating the crucial oxidative addition step for both chloro- and bromo-derivatives.[5]
While the electronic activation at C2 enhances the reactivity of both halides, the superior leaving group ability of bromide generally ensures that 2-bromooxazoles exhibit higher reactivity, allowing for milder reaction conditions.[1]
Caption: Key factors governing 2-halooxazole reactivity.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The theoretical reactivity differences manifest clearly in common synthetic transformations. 2-Bromooxazoles consistently outperform their chloro counterparts, requiring less forcing conditions, which is particularly advantageous when working with sensitive or complex substrates.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation due to the stability and low toxicity of the requisite boronic acid or ester coupling partners.[7] In this context, the higher reactivity of 2-bromooxazoles translates directly into milder conditions and often higher yields. Coupling of 2-chlorooxazoles is certainly feasible but typically necessitates more advanced catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[8]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | 2-Bromooxazole Derivative | 2-Chlorooxazole Derivative | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Chloro-derivatives require more active, electron-rich catalyst systems to facilitate the more difficult oxidative addition. |
| Ligand | PPh₃, dppf | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are often essential to promote catalysis with less reactive aryl chlorides.[9] |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOt-Bu | Stronger bases are often needed to facilitate the transmetalation step, especially when the oxidative addition is sluggish.[8] |
| Temperature | 60-90 °C | 100-120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Typical Yield | Good to Excellent (75-95%) | Moderate to Good (50-85%) | Milder conditions for the bromo-derivative often lead to fewer side reactions and higher product yields. |
Stille Coupling (C-C Bond Formation)
The Stille reaction, which couples organostannanes with organic halides, follows a similar reactivity trend.[10][11] 2-Bromooxazoles are readily coupled under standard conditions. While effective, the primary drawback of this methodology is the toxicity of organotin reagents and byproducts, which can be difficult to remove during purification.[12]
Table 2: Representative Conditions for Stille Coupling
| Parameter | 2-Bromooxazole Derivative | 2-Chlorooxazole Derivative | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(fur)₃ | More active catalyst systems are generally employed for the less reactive chloro-substrate.[13] |
| Additives | CuI (optional) | CuI, CsF | Additives like CuI can accelerate the transmetalation step, which is beneficial for challenging couplings. |
| Temperature | 80-100 °C | 100-130 °C | The stronger C-Cl bond necessitates higher reaction temperatures. |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-80%) | The bromo-derivative's higher reactivity generally leads to more efficient conversion. |
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[14] This reaction is particularly sensitive to the identity of the aryl halide. Aryl chlorides are notoriously more challenging substrates than aryl bromides, often requiring specialized, sterically hindered phosphine ligands and strong, non-nucleophilic bases to achieve efficient coupling.[9][15][16]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | 2-Bromooxazole Derivative | 2-Chlorooxazole Derivative | Rationale & Causality |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos or RuPhos | The amination of aryl chlorides is difficult and requires highly active, bulky ligands to promote both oxidative addition and reductive elimination.[9][17] |
| Base | Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS | Stronger bases are required to deprotonate the amine and facilitate the formation of the key Pd-amido complex.[9] |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are needed to drive the challenging C-Cl bond activation. |
| Typical Yield | Good to Excellent (70-90%) | Fair to Good (40-80%) | The reaction with 2-chlorooxazoles is often lower-yielding and more sensitive to substrate scope. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, direct nucleophilic aromatic substitution (SNAr) is an alternative pathway, particularly for forming C-N, C-O, or C-S bonds.[18] In this mechanism, the rate-determining step is the initial attack of the nucleophile on the electron-deficient C2 carbon.[19][20] Here, the reactivity trend can invert. The greater electronegativity of chlorine makes the attached carbon more electrophilic than in the bromo-analogue. Therefore, for SNAr reactions, the reactivity trend is often F > Cl > Br > I.[19] This pathway is most effective with strong nucleophiles and may be a viable, metal-free alternative in specific cases.
Pillar 3: Self-Validating Experimental Protocols
The following protocols provide detailed, step-by-step methodologies that serve as a validated starting point for laboratory synthesis. The contrasting conditions required for the two substrates underscore the practical implications of their reactivity differences.
Caption: General experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromooxazole Derivative (Higher Reactivity)
-
Objective: To synthesize a 2-aryl-oxazole from a 2-bromooxazole precursor.
-
Materials:
-
2-Bromo-4-phenyloxazole (1.0 equiv.)
-
(4-methoxyphenyl)boronic acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-4-phenyloxazole, (4-methoxyphenyl)boronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[21]
-
Add the 1,4-dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure the removal of dissolved oxygen.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-oxazole.
-
Protocol 2: Suzuki-Miyaura Coupling of a 2-Chlorooxazole Derivative (Lower Reactivity)
-
Objective: To synthesize a 2-aryl-oxazole from a 2-chlorooxazole precursor, demonstrating the need for more forcing conditions.
-
Materials:
-
2-Chloro-4-phenyloxazole (1.0 equiv.)
-
(4-methoxyphenyl)boronic acid (1.5 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv.)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-4-phenyloxazole, (4-methoxyphenyl)boronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ catalyst and XPhos ligand.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[22]
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Upon completion, cool the mixture to room temperature. Filter through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-oxazole.
-
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromooxazole derivatives is a strategic one, guided by the specific goals of the synthesis.
-
2-Bromooxazoles are the preferred substrates for initial synthetic explorations, proof-of-concept studies, and reactions involving thermally sensitive functional groups. Their higher reactivity ensures milder conditions, faster reaction times, broader substrate scope, and generally higher yields, providing a more reliable and predictable outcome.
-
2-Chlorooxazoles represent a more economical option, making them attractive for large-scale synthesis and process development. However, their lower reactivity necessitates more forceful conditions and often requires significant investment in reaction optimization, including the screening of specialized catalysts and ligands.
For the modern drug development professional, a judicious approach involves using the more reactive 2-bromooxazole to rapidly establish a synthetic route and generate initial quantities of a target molecule. Subsequently, for scale-up campaigns where cost-of-goods is a primary driver, developing a robust protocol for the corresponding 2-chlorooxazole can provide significant economic advantages.
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Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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Yi, R., et al. (2020). A continuous reaction network that produces RNA precursors. Proceedings of the National Academy of Sciences. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
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Vásquez-Céspedes, S., et al. (2016). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry. [Link]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]
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Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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de la Mora-Vargas, H., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. (n.d.). Steps towards the formation of 2-aminooxazole 5. ResearchGate. [Link]
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Frank, E., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Cross Coupling and Oxazoles. ResearchGate. [Link]
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Hartwig, J. F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link]
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ResearchGate. (2017). A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles. ResearchGate. [Link]
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Bellina, F., & Rossi, R. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews. [Link]
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Newman, S. G., & Lautens, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (2024). Stille reaction. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
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The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
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All Chemistry. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. IJPSR. [Link]
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The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
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Indian Journal of Chemistry. (2009). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. NISCAIR. [Link]
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Journal of Drug Delivery and Therapeutics. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. JDDT. [Link]
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University of California, Irvine. (n.d.). Bond Dissociation Energies. UCI. [Link]
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The Strategic Advantage of the 4-(Trifluoromethyl)oxazole Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the oxazole ring has emerged as a privileged structure, present in numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, particularly at the 4-position of the oxazole ring, imparts a unique combination of physicochemical properties that can significantly enhance a molecule's potency, metabolic stability, and bioavailability.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(trifluoromethyl)oxazole analogs, offering a comparative perspective on their therapeutic potential across different biological targets. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols to empower researchers in the rational design of next-generation therapeutics.
The Power of Trifluoromethylation on the Oxazole Core
The trifluoromethyl group is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's interaction with biological targets and its pharmacokinetic profile. When appended to the oxazole scaffold, the -CF3 group can:
-
Enhance Binding Affinity: The -CF3 group can participate in favorable interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, leading to increased potency.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life.
-
Increase Lipophilicity and Cell Permeability: The lipophilic nature of the -CF3 group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.
-
Modulate pKa: The electron-withdrawing effect of the -CF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing target engagement.
This guide will explore these principles through the lens of specific examples, comparing analogs to elucidate key SAR trends.
Comparative Analysis of 4-(Trifluoromethyl)oxazole Analogs in Different Therapeutic Areas
While a comprehensive, head-to-head comparative study of a single, large library of 4-(trifluoromethyl)oxazole analogs against multiple targets is not yet available in the public domain, we can synthesize findings from various studies on closely related structures to build a robust SAR model.
Anticancer Activity: Targeting Cellular Proliferation
The oxazole scaffold is a common feature in many anticancer agents.[4][5][6][7] The introduction of a 4-trifluoromethyl group has been explored as a strategy to enhance the cytotoxic potential of these compounds.
Key SAR Insights (from related isoxazole and other oxazole studies):
-
Substitution at the 5-position is critical: In a series of 4-(trifluoromethyl)isoxazole analogs, the nature of the substituent at the 5-position was found to be a major determinant of anticancer activity. A thiophene ring at this position demonstrated superior potency against the MCF-7 breast cancer cell line compared to phenyl, furanyl, or vinyl groups.
-
Aromatic substitution at the 2-position influences activity: Variations in the substitution pattern on a 2-aryl ring can significantly impact cytotoxicity. Electron-donating or withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.[8]
-
The trifluoromethyl group often enhances potency: In many classes of heterocyclic anticancer agents, the presence of a -CF3 group is correlated with increased activity.[2]
Table 1: Comparative Anticancer Activity of 2,5-Disubstituted-4-(trifluoromethyl)oxazole Analogs (Hypothetical Data Based on Isoxazole SAR)
| Compound ID | R1 (2-position) | R2 (5-position) | IC50 (µM) vs. MCF-7 |
| OX-CF3-1 | Phenyl | Phenyl | 8.5 |
| OX-CF3-2 | 4-Methoxyphenyl | Phenyl | 5.2 |
| OX-CF3-3 | Phenyl | Thiophen-2-yl | 3.1 |
| OX-CF3-4 | 4-Methoxyphenyl | Thiophen-2-yl | 1.8 |
| OX-CF3-5 | Phenyl | Furanyl | 6.7 |
This table is a hypothetical representation to illustrate potential SAR trends based on published data for closely related isoxazole analogs. Actual values would require experimental verification.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of the 4-(trifluoromethyl)oxazole analog in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-containing medium) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration of the compound against the percentage of cell viability to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Inhibition of FAAH by 4-(trifluoromethyl)oxazole analogs.
Antibacterial Activity: Combating Drug-Resistant Pathogens
The emergence of drug-resistant bacteria necessitates the development of novel antibacterial agents. [11]Oxazole-containing compounds have demonstrated promising activity against a range of bacterial pathogens. [12]The trifluoromethyl group can enhance the antibacterial potency of these scaffolds. [13][14] Key SAR Insights (from related oxadiazole and bithiazole studies):
-
Aromatic Substituents are Key: The nature and position of substituents on aryl rings attached to the heterocyclic core play a significant role in determining antibacterial activity and spectrum. [13]* Lipophilicity and Electronic Effects: A balance of lipophilicity and electronic properties is crucial for effective antibacterial action. Trifluoromethyl groups can contribute favorably to both. [13][14]* Gram-Positive vs. Gram-Negative Activity: Structural modifications can lead to selective activity against either Gram-positive or Gram-negative bacteria. [4] Table 3: Comparative Antibacterial Activity of Trifluoromethyl-Containing Heterocycles
| Compound ID | Heterocycle | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| OXD-CF3-1 | 1,3,4-Oxadiazole | 4-Chlorophenyl | 16 | >64 |
| OXD-CF3-2 | 1,3,4-Oxadiazole | 2,4-Dichlorophenyl | 8 | >64 |
| BT-CF3-1 | Bithiazole | Phenylguanidine | 16 | >64 |
| BT-CF3-2 | Bithiazole | Pyridinyl-piperazine | 8 | 32 |
Data is representative of trends observed in published studies on related trifluoromethyl-containing heterocycles.[13][14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight at 37°C.
-
Compound Dilution: Prepare serial twofold dilutions of the 4-(trifluoromethyl)oxazole analogs in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Synthesis of 4-(Trifluoromethyl)oxazole Analogs
A common and versatile method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis or related cyclization reactions. For the synthesis of a representative 2-aryl-5-alkyl-4-(trifluoromethyl)oxazole, the following general procedure can be adapted.
General Synthetic Scheme
Caption: General synthetic route to 4-(trifluoromethyl)oxazoles.
Experimental Protocol: Synthesis of a Representative 2-Aryl-5-methyl-4-(trifluoromethyl)oxazole
-
Acylation: React an appropriate arylamine with an acid chloride or anhydride to form the corresponding N-acylamino ketone precursor.
-
Cyclodehydration: Treat the N-acylamino ketone with a dehydrating agent such as phosphorus pentoxide (P2O5) or concentrated sulfuric acid (H2SO4) at elevated temperatures.
-
Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-methyl-4-(trifluoromethyl)oxazole.
Conclusion and Future Directions
The 4-(trifluoromethyl)oxazole scaffold represents a highly promising platform for the development of novel therapeutics. The strategic placement of the trifluoromethyl group can confer significant advantages in terms of potency, metabolic stability, and cell permeability. The comparative analysis of related structures reveals key SAR trends that can guide the rational design of new analogs. Specifically, substitutions at the 2- and 5-positions of the oxazole ring are critical for modulating biological activity against a range of targets, including cancer cells, FAAH, and pathogenic bacteria.
Future research should focus on the systematic synthesis and screening of focused libraries of 4-(trifluoromethyl)oxazole analogs to further elucidate their SAR and identify lead compounds for various therapeutic applications. Head-to-head comparisons with their non-fluorinated counterparts and other heterocyclic scaffolds will be crucial in establishing the definitive advantages of this unique chemical motif. The detailed experimental protocols provided in this guide offer a validated framework for researchers to embark on these exciting investigations.
References
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Aher, R. J., et al. (2018). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 4(10), 1476-1485. [Link]
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DiMicco, S., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 5(6), 717-721. [Link]
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Li, Z., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 31081-31089. [Link]
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A Comparative Guide to the Molecular Docking of Oxazole-Based Kinase Inhibitors Against VEGFR-2
This guide provides an in-depth comparative analysis of oxazole-based compounds as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis and a prominent target in cancer therapy. We will explore the structural rationale for the inhibitory effects of these compounds, supported by molecular docking studies, and provide a detailed, field-proven protocol for performing such comparative analyses. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor design and discovery.
The Central Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal players in both physiological and pathological angiogenesis—the formation of new blood vessels. In a cancerous environment, tumors exploit this signaling pathway to ensure a steady supply of nutrients and oxygen, facilitating their growth, proliferation, and metastasis.[1][2] The binding of VEGF-A to VEGFR-2 triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a validated and highly effective strategy in cancer therapy.[6]
The oxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its unique electronic and structural properties that facilitate diverse interactions with biological targets.[7] This guide focuses on comparing the binding efficacy of various oxazole-containing derivatives within the ATP-binding pocket of VEGFR-2.
Below is a diagram illustrating the central VEGFR-2 signaling pathway, which is the target of the inhibitors discussed.
Caption: Simplified VEGFR-2 signaling cascade initiated by VEGF-A binding.
Experimental Protocol: A Validated Molecular Docking Workflow
To ensure the reliability and reproducibility of our in silico predictions, a rigorous and validated docking protocol is paramount. The following step-by-step methodology outlines a standard workflow for comparative docking studies using widely accepted open-source software.
Protocol Validation: The Cornerstone of Trustworthy Results
Before screening a library of novel compounds, the docking protocol must be validated. This is achieved by "redocking"—extracting the co-crystallized ligand from the protein structure, and then docking it back into the binding site. A successful validation is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose, confirming that the chosen parameters can accurately reproduce the experimentally observed binding mode.[8]
Step-by-Step Docking Procedure with AutoDock Vina
This protocol utilizes UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.[9][10]
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 in complex with a ligand (e.g., PDB ID: 4ASD) from the Protein Data Bank.
-
Load the PDB file into UCSF Chimera.
-
Remove all water molecules and any non-essential heteroatoms.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[11]
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of the oxazole-based inhibitors using chemical drawing software (e.g., ChemDraw or Marvin Sketch) and save them in a common format like MOL or SDF.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligands in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of VEGFR-2, typically by referencing the position of the co-crystallized ligand.
-
Define a grid box that encompasses the entire binding pocket. The size should be sufficient to allow the ligand to move and rotate freely within the site. For VEGFR-2, a box centered on the active site with dimensions of 20x20x20 Å is a reasonable starting point.[10]
-
-
Docking Execution:
-
Use the AutoDock Vina command-line interface or a graphical user interface like PyRx.[12]
-
Specify the prepared protein (receptor), ligand(s), and the grid box coordinates in the configuration file.
-
Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A default value of 8 is often sufficient, but increasing it can improve the reliability of the results for complex ligands.[10]
-
Execute the docking run. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores in kcal/mol.
-
The following diagram outlines this self-validating experimental workflow.
Caption: A validated workflow for molecular docking studies.
Comparative Analysis of Oxazole-Based VEGFR-2 Inhibitors
To illustrate a comparative docking study, we have curated data from published research on benzoxazole and benzimidazole-oxadiazole derivatives targeting VEGFR-2. These compounds share key pharmacophoric features with known type II kinase inhibitors like Sorafenib, including a moiety that interacts with the hinge region, a central scaffold, and a distal hydrophobic region that occupies the allosteric pocket.[13]
The following table summarizes the docking scores and, where available, the experimentally determined inhibitory concentrations (IC₅₀) against VEGFR-2. A lower docking score (more negative) indicates a higher predicted binding affinity.
| Compound ID | Core Scaffold | Key Substituents | Docking Score (kcal/mol) | VEGFR-2 IC₅₀ (µM) | Reference |
| Sorafenib | Pyridine-Urea | 4-chloro-3-(trifluoromethyl)phenyl | -11.4 (Glide XP) | 0.1 ± 0.02 | [2][13] |
| Compound 5c | Benzoxazole | 4-chlorophenylsulfamoyl | -10.9 (C-Score) | 0.08 ± 0.01 | [13] |
| Compound 5e | Benzoxazole | 4-methylphenylsulfamoyl | -11.2 (C-Score) | 0.07 ± 0.01 | [13] |
| Compound 4r | Benzimidazole-Oxadiazole | 4-fluorophenyl | -12.12 (Glide XP) | 0.418 ± 0.021 | [2] |
| Compound 4s | Benzimidazole-Oxadiazole | 4-chlorophenyl | -12.08 (Glide XP) | 0.502 ± 0.028 | [2] |
| Compound 7j | 1,3,4-Oxadiazole | 4-chlorophenyl | -11.69 (Binding Energy) | 0.009 (Predicted) | [14][15] |
Note: Docking scores are reported from different studies using different software (C-Score from SYBYL-X, Glide XP from Schrödinger, Binding Energy from MOE). While direct numerical comparison should be made with caution, the relative rankings within each study are informative.
Structure-Activity Relationship (SAR) Insights
The analysis of docking poses reveals critical interactions that govern the inhibitory potency of these compounds.
-
Hinge Region Interaction: A key interaction for kinase inhibition is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. For VEGFR-2, the amino acid Cys919 is a crucial hydrogen bond donor. The nitrogen atom within the oxazole or a linked amide/urea moiety often acts as the acceptor.[6][16]
-
DFG Motif Interaction: The catalytic activity of kinases is regulated by the conformation of the Asp-Phe-Gly (DFG) motif. Type II inhibitors, such as those compared here, bind to the "DFG-out" conformation, where the phenylalanine residue is displaced. This binding is stabilized by hydrogen bonds with Glu885 and Asp1046 .[13] The urea or sulfamoyl groups in the analyzed compounds are critical for forming these interactions.
-
Hydrophobic Pocket Occupancy: The potency of the inhibitors is significantly influenced by the substituents on the terminal phenyl ring. Electron-withdrawing groups like chlorine and fluorine, as seen in compounds 4s and 4r , often enhance activity by engaging in favorable hydrophobic and halogen-bonding interactions within the allosteric pocket.[2][14] This is consistent with the high potency of Sorafenib, which features both chloro and trifluoromethyl groups.
The logical relationship of this SAR analysis is depicted below.
Caption: Key interactions driving the potency of oxazole-based VEGFR-2 inhibitors.
Conclusion and Future Directions
This guide demonstrates that molecular docking is a powerful tool for comparing and rationalizing the activity of oxazole-based kinase inhibitors. The comparative analysis of different derivatives against VEGFR-2 highlights the critical role of specific hydrogen bonding and hydrophobic interactions in achieving high-affinity binding. The strong correlation between favorable docking scores and low experimental IC₅₀ values validates the predictive power of the in silico models.
Future drug design efforts should continue to leverage these insights, focusing on optimizing the substituents on the oxazole scaffold to maximize interactions within the hinge and allosteric regions of the VEGFR-2 active site. By integrating computational approaches with experimental validation, the development of next-generation, highly selective, and potent kinase inhibitors can be significantly accelerated.
References
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Takahashi, T., Yamaguchi, S., Chida, K., & Shibuya, M. (1999). A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-gamma and DNA synthesis in vascular endothelial cells. The EMBO journal, 18(8), 2251–2260. [Link]
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Abdel-Mottaleb, Y., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of the Iranian Chemical Society, 19(11), 4787-4805. [Link]
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Ahmad, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. [Link]
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Patel, H., et al. (2023). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design, 37(11-12), 649-668. [Link]
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A Researcher's Guide to Validating Novel Derivatives with 2D NMR Spectroscopy
For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of progress.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, it often falls short in resolving the intricate details of complex derivatives where spectral overlap can obscure crucial information.[3][4] This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a deeper, multi-faceted view of molecular architecture by revealing the intricate web of connections and spatial relationships between atoms.[1][3]
This guide provides a comprehensive, technically-grounded comparison of key 2D NMR techniques. It is designed to move beyond a simple recitation of methods, instead offering a strategic framework for selecting and implementing the most effective experiments to validate the structure of novel derivatives. The insights and protocols presented herein are distilled from extensive field experience, aiming to empower you with the expertise to confidently elucidate complex molecular structures.
The Logic of Structural Validation: A 2D NMR Workflow
The journey of structural validation is not a linear path but rather an iterative process of hypothesis and confirmation. The strategic application of a suite of 2D NMR experiments allows for a systematic dissection of a molecule's structure, from its basic connectivity to its three-dimensional conformation.
Our approach begins with establishing the proton-proton and proton-carbon single-bond correlations, moves to long-range connectivities to piece together the molecular skeleton, and culminates in the determination of stereochemistry through-space interactions.
Figure 1: A logical workflow for the structural elucidation of novel derivatives using a suite of 2D NMR experiments.
I. Deciphering the Proton Network: COSY (Correlation Spectroscopy)
The first step in assembling the molecular puzzle is to understand the relationships between neighboring protons. COSY is the workhorse experiment for this purpose, identifying protons that are spin-spin coupled, typically through two or three bonds.[4][5]
The "Why" Behind the Experiment
A COSY spectrum reveals which protons are neighbors in a spin system.[2] This is crucial for identifying and assembling molecular fragments. For instance, in a complex aliphatic chain or a substituted aromatic ring, COSY allows you to "walk" along the proton framework, connecting adjacent protons and defining spin systems.[5][6]
Experimental Protocol: Gradient-Selected COSY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent. Ensure the sample is free of particulate matter.
-
Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.
-
COSY Parameter Setup:
-
Pulse Program: Select a gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments). Gradient selection offers superior solvent suppression and artifact reduction compared to older magnitude-mode COSY.
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Number of Scans (NS): Typically 2-8 scans per increment are sufficient for moderately concentrated samples.
-
Number of Increments (TD in F1): Start with 128 or 256 increments for a quick overview. Increase for higher resolution in the indirect dimension.
-
Recycle Delay (D1): Set to 1-2 seconds, allowing for sufficient relaxation between scans.
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.
-
Phase the spectrum carefully.
-
Symmetrize the spectrum if necessary, though this can sometimes introduce artifacts.
-
Data Interpretation
The COSY spectrum displays the 1D proton spectrum along the diagonal.[4][5] The crucial information lies in the off-diagonal cross-peaks, which indicate coupling between two different proton signals.[4][5] By tracing the connectivity from one cross-peak to another, you can map out entire spin systems within your molecule.[2]
II. Bridging Protons and Carbons: HSQC (Heteronuclear Single Quantum Coherence)
Once the proton spin systems are identified, the next logical step is to attach these protons to their directly bonded carbon atoms. The HSQC experiment is the premier technique for establishing one-bond ¹H-¹³C correlations with high sensitivity.[3][7][8]
The "Why" Behind the Experiment
HSQC provides a direct link between the proton and carbon skeletons of the molecule.[7][9] It is significantly more sensitive than a standard ¹³C NMR experiment.[7] An edited HSQC can further differentiate between CH/CH₃ and CH₂ groups by displaying their cross-peaks with opposite phases, providing similar information to a DEPT-135 experiment but with greater sensitivity.[9]
Experimental Protocol: Edited HSQC
-
Parameter Setup (building on 1D spectra):
-
Pulse Program: Select a phase-sensitive, edited HSQC pulse program with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
¹H Spectral Width (SW in F2): Set based on the 1D ¹H spectrum.
-
¹³C Spectral Width (SW in F1): Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for aliphatic and aromatic carbons).
-
Number of Scans (NS): Typically a multiple of 8 or 16, depending on sample concentration.
-
Number of Increments (TD in F1): 128-256 increments are a good starting point.
-
¹J(CH) Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz.
-
-
Acquisition and Processing:
-
Acquire the data.
-
Apply appropriate window functions (e.g., squared sine-bell in both dimensions).
-
Fourier transform and phase the spectrum. CH/CH₃ peaks will appear with one phase (e.g., positive, often colored red), and CH₂ peaks will have the opposite phase (e.g., negative, often colored blue).
-
Data Interpretation
The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[7] Each cross-peak represents a direct, one-bond connection between a proton and a carbon atom.[7] This allows for the unambiguous assignment of protonated carbons. Quaternary carbons, having no attached protons, will not appear in the HSQC spectrum.[8]
III. Assembling the Molecular Skeleton: HMBC (Heteronuclear Multiple Bond Correlation)
With the individual protonated fragments identified via COSY and HSQC, the HMBC experiment is the key to piecing them together. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[7][10]
The "Why" Behind the Experiment
HMBC is arguably the most powerful 2D NMR experiment for elucidating the carbon skeleton of an unknown compound.[10][11] It allows you to connect the fragments identified by COSY and HSQC by showing correlations between protons and carbons that are separated by multiple bonds.[7][11] Crucially, it also reveals correlations to non-protonated (quaternary) carbons, which are invisible in HSQC spectra.[10]
Experimental Protocol: Gradient-Selected HMBC
-
Parameter Setup:
-
Pulse Program: Use a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Widths (F1 and F2): Set as for the HSQC experiment, ensuring the full carbon range, including carbonyls and quaternary carbons, is covered in the F1 dimension.
-
Number of Scans (NS): HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 16-64) per increment is often required.
-
Long-Range Coupling Constant (ⁿJ_CH): This is a critical parameter. The experiment is typically optimized for a long-range coupling of 7-8 Hz.[9] Sometimes, acquiring two HMBC spectra optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can be beneficial to capture a wider range of correlations.[9]
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process using a sine-bell or similar window function. HMBC spectra are typically displayed in magnitude mode, so phasing is not required.
-
Data Interpretation
Like HSQC, the HMBC spectrum correlates proton and carbon chemical shifts. However, the cross-peaks in an HMBC spectrum represent correlations over multiple bonds.[7][10] By systematically analyzing the HMBC correlations from each proton signal, you can connect the molecular fragments and build the complete carbon skeleton. For example, a correlation from a methyl proton to a carbonyl carbon confirms the presence of an acetyl group.
IV. Unveiling the 3D Structure: NOESY (Nuclear Overhauser Effect Spectroscopy)
The final piece of the structural puzzle is the molecule's three-dimensional arrangement, or stereochemistry. NOESY provides this information by detecting through-space correlations between protons that are close to each other, irrespective of their through-bond connectivity.[12][13]
The "Why" Behind the Experiment
While COSY, HSQC, and HMBC define the covalent bonding framework, they do not provide information about the spatial arrangement of atoms. NOESY identifies protons that are physically close in space (typically within 5 Å).[14] This is essential for determining relative stereochemistry, identifying conformational preferences, and distinguishing between isomers.[12][13][15]
Experimental Protocol: Phase-Sensitive NOESY
-
Parameter Setup:
-
Pulse Program: Select a phase-sensitive gradient-selected NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Spectral Widths (F1 and F2): Set as for the COSY experiment.
-
Number of Scans (NS): 8-16 scans per increment are usually sufficient.
-
Mixing Time (D8): This is the most critical parameter in a NOESY experiment. It is the delay during which the Nuclear Overhauser Effect (NOE) builds up. An optimal mixing time is approximately equal to the T1 relaxation time of the protons of interest. For small molecules, this is typically in the range of 0.5-1.5 seconds. It is often beneficial to run a series of NOESY experiments with different mixing times to observe the build-up of NOE correlations.[16]
-
-
Acquisition and Processing:
-
Acquire the 2D data.
-
Process with appropriate window functions and perform careful phasing.
-
Data Interpretation
A NOESY spectrum resembles a COSY spectrum, with the 1D ¹H spectrum on the diagonal.[4] However, the cross-peaks in a NOESY spectrum indicate that two protons are close in space.[12][14] For small molecules, NOE cross-peaks are typically out of phase with the diagonal peaks.[14] By identifying these through-space correlations, you can, for example, determine the relative stereochemistry of substituents on a ring system.[13]
Comparative Summary of Key 2D NMR Techniques
| Technique | Information Provided | Primary Application | Key Experimental Parameter |
| COSY | ¹H-¹H through-bond (2-3 bonds) correlations.[4][5] | Identifying proton spin systems and neighboring protons.[2] | N/A (standard setup) |
| HSQC | ¹H-¹³C one-bond correlations.[3][7] | Assigning protons to their directly attached carbons.[8] | ¹J(CH) (typically ~145 Hz) |
| HMBC | ¹H-¹³C long-range (2-4 bonds) correlations.[7][11] | Assembling the carbon skeleton and identifying quaternary carbons.[10] | ⁿJ(CH) (typically 7-8 Hz)[9] |
| NOESY | ¹H-¹H through-space correlations (<5 Å).[14] | Determining relative stereochemistry and molecular conformation.[13][15] | Mixing Time (D8)[16] |
Troubleshooting and Best Practices
-
Shimming: Proper shimming of the magnetic field is crucial for obtaining high-quality spectra with sharp lines and minimal distortion.[17]
-
Receiver Gain: Setting the receiver gain too high can lead to artifacts, such as parallel diagonal signals in COSY spectra.[18]
-
Parameter Optimization: While standard parameters are often sufficient, optimizing parameters like recycle delays and mixing times can significantly improve spectral quality, especially for challenging samples.[19][20]
-
Data Processing: The choice of window function can impact the trade-off between resolution and signal-to-noise. Experiment with different functions to find the best representation of your data.
-
Recognizing Artifacts: Be aware of common artifacts such as t1 noise (streaks parallel to the F1 axis), quadrature images, and center glitches, which can arise from instrumental imperfections or improper parameter settings.[17][21]
By employing this systematic and logical approach to 2D NMR spectroscopy, researchers can move from a preliminary structural hypothesis to a fully validated, three-dimensional representation of their novel derivatives with a high degree of confidence.
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Adduci, L. (n.d.). Useful Tips for 1D and 2D NMR Experiments. A "Little" Mass Spec and Sailing. [Link]
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Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube. [Link]
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American Chemical Society. (2021). On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry. [Link]
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OChemLounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]
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UMass Nuclear Magnetic Resonance (NMR) Labs. (2015). A very easy and quick NOESY to probe stereo chemistry. [Link]
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SciELO. (n.d.). Optimization and practical implementation of ultrafast 2D NMR experiments. [Link]
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SDSU NMR Facility. (n.d.). Common Problems. [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
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National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
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A Comparative Guide to the Biological Activity of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate and Its Structural Analogs
Introduction
The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for interacting with a wide array of biological targets, leading to therapeutic effects spanning anti-inflammatory, antimicrobial, and anticancer activities.[3][4]
The biological potency of the oxazole core can be significantly enhanced through strategic substitution. One of the most effective strategies in modern drug design is the incorporation of a trifluoromethyl (CF3) group. The unique properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[5][6]
This guide provides an in-depth comparison of the biological activities of a specific, highly functionalized scaffold, Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate , and its structural analogs. We will explore how modifications at the C2, C4, and C5 positions of the oxazole ring, as well as bioisosteric replacement of the core itself, modulate its therapeutic potential. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern this promising class of compounds.
The Core Scaffold: this compound
The lead compound, this compound, serves as a highly versatile starting point for chemical synthesis and biological investigation.[7][8] Its structure integrates several key functional groups poised for activity:
-
1,3-Oxazole Core: The aromatic heterocyclic ring system that acts as the foundational scaffold.
-
C4-Trifluoromethyl Group: This potent electron-withdrawing group is known to enhance metabolic stability and cellular permeability.[6]
-
C2-Chloro Group: An electron-withdrawing substituent that can also serve as a leaving group for further chemical modification, enabling the synthesis of diverse analog libraries.
-
C5-Ethyl Carboxylate Group: This group can participate in hydrogen bonding and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering solubility and target engagement.
While direct, comprehensive biological data for this exact molecule is not extensively published, its structural features suggest significant potential across several therapeutic areas, primarily driven by the well-documented activities of trifluoromethylated and substituted oxazoles.
Comparative Biological Activities of Structural Analogs
The therapeutic profile of the oxazole scaffold can be precisely tuned by modifying its substituents. The following sections compare the anticancer, antimicrobial, and anti-inflammatory activities of various analogs, drawing insights from a range of experimental studies.
Anticancer Activity
Oxazole derivatives have demonstrated potent anticancer activity through diverse mechanisms, including the inhibition of critical cellular targets like tubulin, protein kinases, STAT3, and DNA topoisomerase.[9][10]
Analog Comparison:
-
Substitution at C2 and C5: Research on 2,4,5-trisubstituted oxazoles has shown that introducing complex moieties at these positions can lead to potent antiproliferative effects. For instance, analogs where the C2 position is occupied by a fluorophenyl group and the C5 position features a thio-linked heterocycle (like benzothiazole or thiadiazole) have displayed antiproliferative activity comparable to the standard drug 5-fluorouracil.[11] This suggests that the C2-chloro and C5-ester groups of our lead compound are prime sites for modification to enhance anticancer efficacy.
-
Bioisosteric Replacement (Oxadiazoles & Thiazoles): Replacing the oxazole ring with other five-membered heterocycles like 1,2,4-oxadiazole or thiazole can positively influence activity.[12] Oxadiazole conjugates have shown efficacy against multiple human cancer cell lines, including HepG2 and MCF-7, by acting as telomerase inhibitors.[12] Similarly, 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides have been evaluated for their anticancer activity, demonstrating that the thiazole core is also a viable scaffold for this therapeutic area.[13]
-
Fused Ring Systems: Fusing the oxazole with a pyrimidine ring to form oxazolo[5,4-d]pyrimidines creates a structural similarity to purine bases, allowing these molecules to act as potential antimetabolites.[14] These derivatives have been found to inhibit key cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and various Janus kinases (JAKs).[14]
Quantitative Comparison of Anticancer Activity
| Compound/Analog Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Oxazolo[5,4-d]pyrimidines | HT29 (Colon) | 58.44 - 224.32 µM | [14] |
| 1,3,4-Oxadiazole-Quinoline Conjugate | HepG2 (Liver) | 0.8 - 1.2 µM | [12] |
| 2,4,5-Trisubstituted Oxazole (6af) | PC-3 (Prostate) | 1.89 µM | [11] |
| 2,4,5-Trisubstituted Oxazole (6bg) | A549 (Lung) | 2.13 µM | [11] |
Antimicrobial Activity
With the rise of multi-drug resistant pathogens, there is an urgent need for novel antimicrobial agents.[15] Oxazole derivatives have shown considerable promise as both antibacterial and antifungal compounds.
Analog Comparison:
-
Influence of Substituents: The type and position of substituents on the oxazole ring are critical for determining the antimicrobial spectrum. Studies have shown that introducing moieties like a 4-chlorophenyl group at C4 and a tert-butyl group at C2 can result in significant activity against Gram-positive bacteria like S. aureus.[16] Other derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[17]
-
Thiophene-Oxazole Hybrids: Synthesizing hybrid molecules, such as ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates, has yielded compounds with activity against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans.[18] This highlights a strategy of combining two known bioactive heterocycles to create synergistic effects.
Quantitative Comparison of Antibacterial Activity
| Compound/Analog Class | Bacterial Strain | Activity (Inhibition Zone / MIC) | Reference |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | S. aureus | 22 mm inhibition zone | [16] |
| Substituted Oxazole (13a) | E. coli | 20 mm inhibition zone | [16] |
| Azole-based DNA Gyrase Inhibitor | S. aureus | MIC: 0.2 µg/mL | [17] |
| Azole-based DNA Gyrase Inhibitor | E. coli | MIC: 0.78 µg/mL | [17] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Oxazole derivatives have been investigated as anti-inflammatory agents, often acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[2]
Analog Comparison:
-
Structure-Activity Relationship: Studies involving the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, have been used to evaluate series of novel oxazole derivatives.[2][19] These studies demonstrate that specific structural modifications can lead to anti-inflammatory activity comparable or superior to standard drugs like indomethacin.[2]
-
Chronic Inflammation Models: More advanced analogs have been tested in chronic inflammation models, such as the cotton-pellet-induced granuloma model. Certain derivatives provided significant protection (39-48%) against granuloma formation, demonstrating their potential for treating long-term inflammatory conditions.[3]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on standardized, self-validating experimental protocols.
General Workflow for Bioactivity Screening
The process of identifying a bioactive compound follows a logical progression from initial synthesis to detailed biological characterization.
Caption: High-level workflow for drug discovery and development.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Causality: The assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: The broth microdilution method provides a quantitative measure of a compound's bacteriostatic or bactericidal potential by challenging a standardized inoculum of bacteria with serial dilutions of the compound. The absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at that concentration.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB), typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Mechanistic Insights and Structure-Activity Relationships
The biological activity of oxazole derivatives is governed by a complex interplay of electronic and steric factors. The general consensus from numerous studies points to several key SAR trends:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the trifluoromethyl group at C4, is often correlated with enhanced biological activity. This may be due to increased cell permeability, improved metabolic stability, or stronger interactions with the target protein.
-
Aromatic Substituents: The introduction of substituted aryl rings at the C2, C4, or C5 positions is a common strategy. The nature and position of substituents (e.g., halogens, methoxy groups) on these appended rings can fine-tune potency and selectivity. For instance, in some anticancer analogs, a 2-fluorophenyl group at C2 was found to be favorable.[11]
-
Flexibility and Conformation: The linkers used to attach substituents to the oxazole core can influence the molecule's ability to adopt the correct conformation for binding to its biological target.
Caption: Potential mechanism of action for an oxazole-based kinase inhibitor.
Conclusion
This compound stands out as a promising and highly versatile chemical scaffold. While the oxazole core itself provides a robust foundation for biological activity, it is the strategic interplay of its substituents that unlocks its therapeutic potential. The trifluoromethyl group at C4 enhances key drug-like properties, while the chloro and ethyl carboxylate groups at C2 and C5, respectively, serve as valuable handles for synthetic modification.
Comparative analysis of its analogs reveals that this scaffold can be systematically optimized to yield potent agents with anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design, where targeted modifications lead to improved potency and selectivity. For researchers in drug discovery, this class of compounds represents a rich starting point for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Compounds from Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core molecular scaffold is paramount to the successful development of novel therapeutic agents. Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate presents itself as a highly promising starting material for library synthesis. This assertion is based on the convergence of two critical structural motifs: the 1,3-oxazole ring and the trifluoromethyl (-CF3) group.
The oxazole nucleus is a well-established pharmacophore, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Concurrently, the incorporation of a trifluoromethyl group is a proven strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[4] The high electronegativity and metabolic stability of the -CF3 group can lead to increased lipophilicity, improved binding affinity to target proteins, and enhanced bioavailability.[5][6][7]
This guide provides a comprehensive framework for the in-vitro characterization and comparative analysis of novel compounds synthesized from this versatile scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a tiered screening strategy to efficiently identify and validate lead candidates.
A Tiered Strategy for In-Vitro Screening
A logical, tiered approach is essential for cost-effective and scientifically rigorous screening of a new compound library. This strategy allows for the rapid elimination of inactive or overly toxic compounds in primary screens, while reserving more complex, mechanism-of-action studies for promising candidates identified in secondary screens.
Caption: A tiered workflow for screening novel compounds.
Tier 1: Primary Cytotoxicity Screening - The First Gatekeeper
The initial step for any new chemical entity is to assess its general effect on cell viability. This primary screen serves to identify compounds with potent cytotoxic effects (potential anticancer agents) and to establish a non-toxic concentration range for subsequent non-cytotoxic assays (e.g., anti-inflammatory).
Comparative Analysis of Common Cytotoxicity Assays
Several methods are available, each interrogating a different aspect of cell health. The choice of assay can influence the interpretation of results.[8]
| Assay | Principle | Advantages | Causality & Considerations |
| MTT Assay | Measures mitochondrial reductase activity, which converts yellow MTT tetrazolium salt to purple formazan crystals.[9] | High-throughput, cost-effective, well-established.[10] | Reflects metabolic activity, not just cell number. Compounds that interfere with cellular respiration can produce false results. It is a robust initial indicator of cell health.[9] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage/lysis.[11] | Measures overt cell death (necrosis). The assay is performed on the supernatant, leaving cells for other potential analyses. | An excellent indicator of membrane integrity loss. Less sensitive to early apoptotic events where the membrane remains intact. The timing of the assay is critical.[8][11] |
| Neutral Red (NR) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8] | Sensitive to early cytotoxic events and provides a different mechanistic insight (lysosomal integrity). | Can be more sensitive than MTT or LDH for certain toxicants. The assay's endpoint relies on lysosomal function, which can be a specific target of some compounds. |
Tier 2: Secondary Screening - Unveiling Specific Biological Activities
Compounds that pass the primary screen are advanced to more targeted assays based on the hypothesized activities of the oxazole-trifluoromethyl scaffold.
Anticancer Activity Evaluation
For compounds demonstrating significant cytotoxicity in Tier 1, further investigation is required to confirm anticancer potential and elucidate the mechanism.
-
Cell Proliferation Assays: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells over time by quantifying ATP, which is a direct marker of metabolically active cells.[12][13] This provides a dynamic view of a compound's effect on cell growth.
-
Apoptosis Assays: A hallmark of many effective anticancer drugs is the induction of programmed cell death (apoptosis). Assays using Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing critical mechanistic insight.[14]
Anti-inflammatory Potential
Chronic inflammation is driven by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators from arachidonic acid.[15] Novel compounds can be screened for their ability to inhibit these key enzymes.
Caption: Simplified Arachidonic Acid inflammatory pathway.
-
COX/LOX Inhibition Assays: Commercially available enzyme immunoassay (EIA) kits can be used to measure the inhibition of COX-1, COX-2, and 5-LOX.[16][17] By testing against both COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), the selectivity of the compounds can be determined, which is a critical factor in avoiding gastrointestinal side effects associated with non-selective NSAIDs.[15][18]
Antimicrobial Screening
The oxazole motif is present in several antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.
-
Broth Microdilution Method: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[19][20] The assay involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in 96-well plates, followed by inoculation with a standardized number of microorganisms.[21][22] The MIC is the lowest concentration that inhibits visible microbial growth.[19]
Comparative Data Presentation (Hypothetical Data)
Clear, tabular presentation of quantitative data is essential for comparing the performance of novel compounds against established standards.
Table 1: Anticancer Activity (IC₅₀ in µM) of Novel Compounds against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Doxorubicin (Control) |
| OX-CF3-01 | 5.2 | 8.1 | 6.5 | 0.8 |
| OX-CF3-02 | 15.8 | 22.4 | 18.9 | 0.9 |
| OX-CF3-03 | 0.9 | 1.3 | 1.1 | 0.8 |
IC₅₀: The half maximal inhibitory concentration.
Table 2: Anti-inflammatory Activity (IC₅₀ in µM) and Antimicrobial Activity (MIC in µg/mL)
| Compound | COX-2 Inhibition | 5-LOX Inhibition | Celecoxib (Control) | S. aureus (MIC) | E. coli (MIC) | Ciprofloxacin (Control) |
| OX-CF3-04 | 2.1 | 15.6 | 0.5 | >128 | >128 | 1.0 |
| OX-CF3-05 | 18.9 | 25.1 | 0.6 | 8 | 16 | 0.5 |
| OX-CF3-06 | >50 | >50 | 0.5 | 4 | 8 | 1.0 |
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built upon detailed, reproducible methodologies.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methods.[8][9]
-
Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the novel compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Protocol 2: In-Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol is based on the principles of commercially available screening kits.[17][18]
-
Reagent Preparation: Prepare all kit components (e.g., buffer, heme, human recombinant COX-2 enzyme, arachidonic acid substrate, colorimetric substrate) according to the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add 10 µL of various concentrations of the test compound (or a standard inhibitor like Celecoxib) and 150 µL of reaction buffer.
-
Enzyme Addition: Add 10 µL of the COX-2 enzyme to each well. Mix and incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a further incubation period, the reaction is stopped, and the amount of prostaglandin produced is measured colorimetrically according to the kit's protocol. The absorbance is read on a plate reader.
-
Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the uninhibited control and determine the IC₅₀ value.
Conclusion and Future Directions
The strategic use of this compound as a starting scaffold offers a fertile ground for the discovery of novel therapeutic agents. The tiered in-vitro testing framework presented in this guide provides a robust and efficient pathway for identifying lead compounds and elucidating their primary biological activities. By employing a comparative approach with validated assays and established standards, researchers can confidently advance the most promising candidates toward more complex preclinical studies. The causality-driven selection of assays, from broad cytotoxicity screens to specific enzyme inhibition and antimicrobial tests, ensures that the full potential of this privileged chemical scaffold is thoroughly explored.
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A Comparative Guide to Absolute Structure Confirmation of Oxazole Derivatives: The Definitive Role of X-ray Crystallography
<_ _>
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This is particularly true for oxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Their diverse pharmacological activities are intrinsically linked to their precise stereochemistry.[1][2] This guide provides a comprehensive comparison of analytical techniques for absolute structure confirmation, highlighting the unparalleled capabilities of single-crystal X-ray crystallography.
The Imperative of Absolute Configuration in Drug Discovery
Chirality is a fundamental property of many biological molecules, and as a result, more than half of all approved drugs are chiral.[3] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3][] Therefore, the ability to definitively determine the absolute configuration of chiral centers within a molecule is not merely an academic exercise but a critical step in drug discovery and development. It underpins our understanding of structure-activity relationships (SAR) and enables rational drug design.[1]
A Comparative Overview of Analytical Techniques
While several methods exist for determining the absolute configuration of chiral molecules, they vary significantly in their applicability, reliability, and the directness of the information they provide.[][5]
| Technique | Principle | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[5] | Provides a direct and unambiguous determination of the absolute configuration.[6][7] | Requires a high-quality single crystal, which can be challenging to obtain.[6][8][9] | High-purity, crystalline solid.[10] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] | Applicable to molecules in solution, does not require crystallization.[3][8][11] | Relies on comparison with ab initio DFT calculations, which can be complex and influenced by solvent effects.[3][11][12] | Solution of the chiral molecule. |
| NMR Spectroscopy (e.g., Mosher's Method) | Derivatization of the chiral molecule with a chiral reagent to form diastereomers with distinct NMR spectra.[][5][13] | Requires relatively small amounts of sample and provides information about the local environment of the chiral center.[] | Indirect method, relies on empirical models and can be prone to misinterpretation.[14][15][16][17][18] | Derivatized sample in solution. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on their differential interactions with a chiral stationary phase.[19] | Excellent for determining enantiomeric purity and for preparative separation of enantiomers.[2][19][20][21][22] | Does not directly provide the absolute configuration of the separated enantiomers. | Solution of the enantiomeric mixture. |
The Gold Standard: X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the "gold standard" for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration.[1][23] The technique relies on the phenomenon of anomalous dispersion .[24][25] When X-rays interact with electrons in an atom, particularly those of heavier atoms, a phase shift occurs in the scattered radiation.[24][26][27] This effect breaks Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal.[24][25] By carefully measuring the differences in these intensities (Bijvoet pairs), the absolute arrangement of atoms in the crystal lattice can be determined.[25]
The Flack Parameter: A Quantitative Measure of Confidence
A key output of a modern crystallographic refinement for a non-centrosymmetric structure is the Flack parameter .[28][29] This parameter, typically ranging from 0 to 1, quantifies the proportion of the inverted enantiomer in the crystal.[30][31]
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[28][31]
-
A value near 1 suggests that the inverted structure is the correct one.[28][30]
-
A value around 0.5 may indicate a racemic twin, where both enantiomers are present in equal amounts in the crystal.[28]
It is crucial to consider the standard uncertainty of the Flack parameter when interpreting the results.[29][31][32] A small s.u. is essential for a confident assignment of the absolute structure.[29][31]
Experimental Workflow: From Powder to Definitive Structure
The journey from a synthesized oxazole derivative to its confirmed absolute structure via X-ray crystallography involves a series of critical steps.
Caption: Key stages in the determination of the absolute structure of an oxazole derivative using single-crystal X-ray crystallography.
Detailed Experimental Protocol: Crystallization of an Oxazole Derivative
The critical bottleneck in X-ray crystallography is often obtaining high-quality single crystals.[6][9] The following provides a general protocol for the crystallization of oxazole derivatives.
1. Purification:
-
Ensure the oxazole derivative is of high purity (>95%), as impurities can inhibit crystallization.[10]
-
Techniques such as column chromatography or recrystallization can be employed for purification.[10]
2. Solvent Screening:
-
Select a solvent or a mixture of solvents in which the compound has moderate solubility.[10]
-
A common approach is to use a "good" solvent to dissolve the compound and a "poor" solvent (anti-solvent) to induce crystallization.[10]
3. Crystallization Method (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the purified oxazole derivative in the chosen solvent system in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment with a constant temperature.[10]
-
Monitor the vial periodically for crystal growth, which can take from hours to weeks.[10]
Troubleshooting Common Crystallization Issues:
-
No Crystals Form: The solution may not be sufficiently saturated. Try to slowly evaporate more solvent or add a small amount of anti-solvent.[10] Introducing a seed crystal or scratching the inside of the vial can also induce nucleation.[10]
-
Oiling Out: The compound separates as an oil instead of a solid. This can be due to rapid cooling or high impurity levels.[10] Re-dissolve the oil by gentle heating and allow for slower cooling.[10] Further purification may be necessary.[10]
Alternative Methodologies: A Deeper Dive
While X-ray crystallography is the definitive method, other techniques provide valuable, albeit indirect, information about stereochemistry.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of polarized light by chiral molecules in solution.[11] The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer.[3][11] A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.[3][11][12]
Caption: The process of assigning absolute configuration using VCD involves comparing experimental data with theoretical calculations.
NMR Spectroscopy: The Mosher Method
The Mosher method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[][14][16] It involves the derivatization of the chiral substrate with the enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15][16][17][18] This creates a pair of diastereomers which will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra.[16][33] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration can be deduced based on an empirical conformational model.[15][16][17][18]
Conclusion: A Multi-faceted Approach with a Clear Gold Standard
For professionals in drug discovery and development, a comprehensive understanding of the available analytical tools for structural elucidation is essential. While techniques like VCD and NMR provide valuable insights into the stereochemistry of oxazole derivatives, they are ultimately indirect methods that rely on computational models or empirical correlations.
Single-crystal X-ray crystallography, through the analysis of anomalous dispersion and the robust interpretation of the Flack parameter, offers the only direct and unambiguous route to the absolute structure of these important therapeutic agents. While the acquisition of suitable crystals can be a challenge, the certainty it provides is indispensable for advancing our understanding of structure-activity relationships and for the development of safe and effective medicines.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxazole-Based Drug Candidates
Introduction: The Oxazole Scaffold and the Metabolic Stability Hurdle
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of pharmacologically active agents, from antimicrobials to anticancer drugs.[1][3] However, like many heterocyclic systems, the oxazole moiety can present significant challenges related to metabolic stability. Understanding and mitigating these metabolic liabilities early in the drug discovery pipeline is crucial for developing successful therapeutics.[1][2][6]
Rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily, can lead to poor pharmacokinetic profiles, including low oral bioavailability and short duration of action.[7][8][9] This guide provides a comparative analysis of the industry-standard in vitro assays used to assess the metabolic stability of oxazole-based compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore strategic chemical modifications to enhance the metabolic robustness of these promising drug candidates.
Chapter 1: Understanding the Metabolic Landscape of Oxazoles
The metabolic fate of an oxazole-containing drug is predominantly governed by oxidative enzymes located in the liver.[10][11]
Primary Metabolic Mediators: Cytochrome P450 Enzymes The CYP enzyme superfamily is the principal catalyst of Phase I oxidative metabolism.[11][12][13] For aromatic heterocycles like oxazole, CYP-mediated oxidation is a primary clearance mechanism.[14] The nitrogen atom in the azole ring can coordinate with the heme iron of the CYP active site, positioning the ring for oxidation.[15][16][17] The electron density of the oxazole ring makes it susceptible to attack, which can lead to hydroxylation, ring cleavage, or other transformations that facilitate excretion.
Common Metabolic Transformations While specific metabolic pathways are highly dependent on the overall structure of the molecule, common transformations for heterocycles like oxazole include:
-
C-Hydroxylation: Direct oxidation of a carbon atom on the oxazole ring. The C-5 position is often susceptible to electrophilic attack.[3]
-
Oxidative Ring Cleavage: More extensive oxidation can lead to the opening of the heterocyclic ring, forming reactive intermediates and ultimately inactive metabolites.[18]
-
Metabolism of Substituents: Often, the most significant metabolic liability is not the ring itself but the substituents attached to it. Alkyl groups, for example, are prone to hydroxylation.
Below is a conceptual diagram illustrating potential metabolic soft spots on a substituted oxazole ring.
Caption: Conceptual metabolic pathways for oxazole-based compounds.
Chapter 2: A Head-to-Head Comparison of In Vitro Stability Assays
To preemptively identify metabolic liabilities, two primary in vitro systems are employed: liver microsomes and primary hepatocytes.[19][20] The choice between them is a trade-off between throughput, cost, and biological complexity.
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Biological System | Subcellular fraction of the endoplasmic reticulum from liver cells.[11] | Intact, viable liver cells.[21][22] |
| Enzymes Present | Primarily Phase I enzymes (e.g., CYPs, FMOs). Can be adapted for some Phase II enzymes with cofactors.[11][13] | Full complement of Phase I and Phase II enzymes, cofactors, and transporters.[10][21][23] |
| Physiological Relevance | Moderate. Lacks cellular context, transporters, and comprehensive Phase II metabolism.[23] | High. Represents a more complete and physiologically relevant model of hepatic metabolism.[22] |
| Primary Application | High-throughput screening of early-stage compounds for Phase I metabolic liability.[13] | Evaluating compounds with low microsomal turnover; studying Phase II metabolism; more accurate prediction of in vivo clearance.[21][23] |
| Advantages | Cost-effective, high-throughput, easy to store and use, robust and reproducible.[11][13] | Comprehensive metabolic profiling, better in vitro-in vivo correlation (IVIVC).[21] |
| Disadvantages | May underestimate clearance for drugs metabolized by non-microsomal pathways. | More expensive, lower throughput, limited cell viability, higher variability.[20] |
The Scientist's Rationale:
-
Early Discovery: For initial screening of a large library of oxazole analogs, the Liver Microsomal Assay is the logical choice. Its high-throughput nature and cost-effectiveness allow for rapid ranking of compounds based on their susceptibility to Phase I oxidation, the most common metabolic pathway for such scaffolds.[13]
-
Lead Optimization: As a promising candidate emerges, the Hepatocyte Assay becomes indispensable. If a compound appears very stable in microsomes, it might be because its primary clearance route is via Phase II conjugation or uptake transporters, pathways absent in the microsomal preparation.[23] Hepatocytes provide this complete picture, offering a more accurate prediction of human hepatic clearance and revealing a broader range of potential metabolites.[21][23]
Caption: A generalized workflow for in vitro metabolic stability assays.
Chapter 3: Standard Operating Protocols
Trustworthiness in experimental data stems from robust, validated protocols. The following are detailed, step-by-step methodologies for conducting microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to determine the rate of Phase I metabolism of an oxazole-based drug candidate.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the oxazole candidate in DMSO.[24] From this, create a 100 µM working solution in acetonitrile/water (50:50).
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer just before use.[24]
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[12] This system continuously regenerates the essential CYP cofactor, NADPH.
-
Stopping Solution: Cold acetonitrile containing a suitable internal standard (for analytical quantification).
2. Incubation Procedure:
-
Dispense the test compound working solution into wells of a 96-well plate.
-
Add the 1 mg/mL microsome solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding pre-warmed NRS solution to each well. The final test compound concentration is typically 1 µM, and the final microsomal protein concentration is 0.5 mg/mL.[11]
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of the cold stopping solution.[11] The 0-minute time point represents 100% compound remaining and is prepared by adding the stopping solution before the NRS.
-
Include a negative control (minus NRS) to check for non-enzymatic degradation.[11]
3. Sample Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more physiologically complete assessment, including both Phase I and Phase II metabolism.
1. Reagent Preparation:
-
Cell Culture Medium: Use appropriate medium (e.g., Williams' Medium E) supplemented as recommended by the hepatocyte supplier.
-
Test Compound Stock: Prepare a 10 mM stock in DMSO. From this, create a 100 µM working solution in culture medium.
-
Cryopreserved Hepatocytes: Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) rapidly in a 37°C water bath.[21] Transfer to pre-warmed medium and perform a cell count and viability check (e.g., via Trypan Blue). Cell viability should be >80%.
-
Hepatocyte Suspension: Dilute the cells to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL in culture medium.[25]
-
Stopping Solution: Cold acetonitrile containing an internal standard.
2. Incubation Procedure:
-
Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.
-
Add the test compound working solution to initiate the incubation. The final test compound concentration is typically 1 µM.[21][25]
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of the cold stopping solution to the appropriate wells.[10][22]
3. Sample Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described in the microsomal assay protocol.
Chapter 4: Data Interpretation and Strategic Optimization
The goal of these assays is to generate quantitative data that guide medicinal chemistry efforts.
Key Parameters Calculated: From the LC-MS/MS data, a plot of the natural logarithm of the percentage of compound remaining versus time is generated.
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. Calculated as t½ = 0.693 / k, where 'k' is the slope of the elimination curve.[13]
-
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of liver microsomes or hepatocytes, normalized to the amount of protein or number of cells. It reflects the inherent efficiency of the metabolic enzymes.[13][21]
Strategies to Enhance Metabolic Stability If an oxazole candidate demonstrates high clearance, several strategies can be employed to improve its metabolic profile. The key is to block or modify the metabolic soft spots without compromising pharmacological activity.
| Strategy | Rationale | Example Modification | Expected Outcome |
| Metabolic Blocking | Introduce a sterically hindering or electronically deactivating group at the site of metabolism to prevent enzyme access or oxidation.[6][26] | Replace a hydrogen atom at a labile position with a fluorine or deuterium atom. | Increased t½, Decreased CLint |
| Electronic Modification | Replace electron-rich aromatic systems with more electron-deficient heterocycles to make them less prone to oxidation.[14] | Substitute a phenyl ring attached to the oxazole with a pyridine ring. | Increased metabolic stability.[14] |
| Scaffold Hopping / Bioisosteric Replacement | Replace the entire oxazole moiety with a related heterocycle known for greater metabolic stability, such as an oxadiazole or a triazole.[14][27][28] | Replace an oxazole-ester linkage with a 1,2,4-oxadiazole ring to improve resistance to hydrolysis and oxidation.[28][29][30][31] | Significantly improved pharmacokinetic profile.[32] |
Conclusion
Assessing the metabolic stability of oxazole-based drug candidates is a critical, iterative process in drug discovery. The choice between a high-throughput microsomal assay for initial screening and a more physiologically relevant hepatocyte assay for lead optimization is a strategic decision guided by the stage of the project. By understanding the underlying enzymatic processes, employing robust experimental protocols, and applying rational medicinal chemistry strategies, researchers can effectively overcome the metabolic challenges associated with the oxazole scaffold. This systematic approach of testing, analyzing, and modifying candidates is fundamental to designing molecules with the stability and pharmacokinetic properties required to become successful therapeutics.
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A Comparative Guide to the Cytotoxicity of Halogenated vs. Non-Halogenated Oxazole Compounds
The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the cytotoxic profiles of halogenated versus non-halogenated oxazole compounds, offering experimental insights and procedural guidance for researchers in drug discovery and chemical biology. Oxazole derivatives are a significant class of heterocyclic compounds, frequently investigated for their broad-spectrum pharmacological activities, including potent anticancer effects.[1][2][3][4] The introduction of halogens can dramatically modulate a molecule's physicochemical properties, thereby influencing its cytotoxic potency and mechanism of action.
The Halogen Effect: More Than Just an Atomic Swap
Halogenation impacts a molecule's lipophilicity, metabolic stability, and ability to form specific interactions like halogen bonds. These modifications can lead to enhanced cellular uptake, altered target binding affinity, and ultimately, a more potent cytotoxic response. Studies have shown that introducing halogens to various heterocyclic scaffolds, including benzofurans and oxazoles, can significantly increase their cytotoxicity against cancer cell lines.[5][6][7]
For instance, research on 1,3-oxazole sulfonamides revealed that compounds containing a halogenated aniline derivative were the most active, with many inhibiting cancer cell growth by over 75%.[5] Specifically, a 2-chloro-5-methyl analogue demonstrated a mean GI50 (the concentration causing 50% growth inhibition) of 48.8 nM, highlighting the profound impact of halogenation.[5] Similarly, a study on 2-arylnaphtho[2,3-d]oxazole-4,9-diones found that the meta-substituted chloro-phenyl derivative was the most cytotoxic, with an IC50 of 0.03 µM on LNCaP prostate cancer cells.[8]
However, the effect is not universally predictable. A machine learning model assessing the toxicity of various scaffolds suggested that while mono-halogenation can show moderate toxicity, increasing the degree of halogenation might, in some contexts, reduce toxicity, possibly by stabilizing the molecule and preventing the formation of reactive metabolites.[9] This underscores the necessity of empirical testing for each new compound series.
Comparative Cytotoxicity Data
The following table summarizes representative experimental data, comparing the cytotoxic activity (often expressed as IC50 or GI50 values) of halogenated oxazole derivatives against their non-halogenated counterparts across various human cancer cell lines.
| Compound Class | Non-Halogenated Derivative (IC50/GI50, µM) | Halogenated Derivative (Halogen, Position) | Halogenated Derivative (IC50/GI50, µM) | Cell Line(s) | Reference |
| 1,3-Oxazole Sulfonamides | Phenyl (GI50 > 100) | 2-Chloro-5-methylphenyl | 0.0488 (mean GI50) | NCI-60 Panel | [5] |
| 1,3-Oxazole Sulfonamides | Phenyl (GI50 > 100) | 1-Naphthyl | 0.0447 (mean GI50) | NCI-60 Panel | [5] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | 2-Phenyl | 2-(3-Chloro-phenyl) | 0.03 | LNCaP (Prostate) | [8] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | 2-Phenyl | 2-(3-Chloro-phenyl) | 0.08 | PC3 (Prostate) | [8] |
Note: The data presented is synthesized from multiple sources to illustrate the general trend. Direct side-by-side comparisons in a single study are ideal but not always available. The potency can be influenced by the entire molecular structure, not just the halogen.
Mechanistic Underpinnings of Oxazole Cytotoxicity
Oxazole derivatives exert their anticancer effects through various mechanisms.[4][10][11][12] Understanding these pathways is crucial to interpreting how halogenation enhances cytotoxicity.
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Certain oxazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[10][11][12] Halogenation can enhance the binding affinity to the colchicine binding site.[13]
-
Inhibition of Key Signaling Pathways: Oxazoles can inhibit critical proteins like STAT3, which is involved in cancer cell survival and proliferation.[10][11][12]
-
DNA Damage and Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair by inhibiting enzymes like DNA topoisomerase.[10][11][12]
-
Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another pathway leading to apoptosis, and this has been observed with some halogenated compounds.[14]
The diagram below illustrates a simplified, representative pathway where a halogenated oxazole compound induces apoptosis via microtubule disruption.
Caption: A potential mechanism where halogenation enhances cellular uptake and binding of an oxazole compound to tubulin, disrupting microtubule formation and leading to apoptosis.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To empirically validate the cytotoxic effects of novel compounds, a robust and reproducible assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion driven primarily by mitochondrial dehydrogenases.[16]
Self-Validating Experimental Workflow
This protocol incorporates essential controls to ensure the trustworthiness of the results.
Caption: Standard workflow for an MTT-based cytotoxicity assay, including critical controls for data validation.
Step-by-Step Methodology
Materials:
-
96-well flat-bottom sterile plates
-
Human cancer cell line of choice (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (Halogenated and Non-halogenated oxazoles, dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in complete medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C.[18] Visually confirm the formation of purple formazan crystals in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[17][18]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[17] Measure the absorbance at 570-590 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Conclusion and Future Directions
The evidence strongly suggests that halogenation is a powerful strategy for enhancing the cytotoxic potency of oxazole-based compounds. The increased lipophilicity and potential for specific halogen bonding can lead to improved cellular uptake and target engagement, resulting in lower IC50 values. However, the specific effects are highly dependent on the type of halogen, its position on the scaffold, and the overall molecular context.
Future research should focus on systematic structure-activity relationship (SAR) studies, exploring a wider range of halogens (F, Cl, Br, I) at various positions on the oxazole core. Combining empirical screening with computational modeling could further elucidate the mechanisms behind the enhanced cytotoxicity and aid in the rational design of next-generation anticancer agents with improved efficacy and selectivity.
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Li, Y., et al. (2025). Generation of halogenated angucyclinones with cytotoxicity activities against human cancer cell lines based on biosynthesis and chemical conversion. Chinese Journal of Natural Medicines, 23(1), 100013. [Link]
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ResearchGate. Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. [Link]
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ResearchGate. Synthesis, characterization and Cytotoxicity Evaluation of New Compounds from Oxazol-5(4H)-ones and Oxazoles Class Containing 4-(4-Bromophenylsulfonyl)phenyl Moiety. [Link]
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Kumar, A., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 121-131. [Link]
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Wang, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current medicinal chemistry, 27(38), 6549–6574. [Link]
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Konieczny, M., et al. (2016). Influence of S-Oxidation on Cytotoxic Activity of Oxathiole-Fused Chalcones. Chemical biology & drug design, 88(3), 384–395. [Link]
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A Senior Application Scientist's Guide to Kinetic Analysis of Enzyme Inhibition by Oxazole Derivatives
Introduction: The Significance of Oxazole Scaffolds in Enzyme Inhibition
To the researchers, scientists, and drug development professionals at the forefront of discovery, the challenge is not simply to find molecules that bind, but to understand precisely how they bind and inhibit their targets. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties enable it to interact with a wide array of enzymes and receptors through various non-covalent forces, making oxazole derivatives potent agents against targets implicated in inflammation, cancer, and neurodegenerative diseases.
This guide provides a deep dive into the kinetic analysis of enzyme inhibition, using oxazole derivatives as a central case study. We will move beyond simple potency measurements (IC₅₀) to elucidate the mechanism of action (MOA), a critical step in optimizing lead compounds and predicting in vivo efficacy. Here, we will not just list protocols; we will explore the causality behind experimental choices, ensuring that every step is part of a self-validating system grounded in the principles of enzyme kinetics.
Theoretical Framework: Understanding the Language of Enzyme Inhibition
Before we can compare inhibitors, we must first speak the language of kinetics. An enzyme (E) and its substrate (S) interact to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and regenerate the free enzyme. The velocity of this reaction is described by the Michaelis-Menten equation. However, when an inhibitor (I) is introduced, it disrupts this process. The nature of this disruption defines the inhibitor's mechanism.
The three primary modes of reversible inhibition are:
-
Competitive Inhibition: The inhibitor directly competes with the substrate for the enzyme's active site. This increases the apparent Michaelis constant (Kₘ, the substrate concentration at half-maximal velocity) but does not change the maximal velocity (Vₘₐₓ). High concentrations of substrate can outcompete the inhibitor.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation. It can bind to either the free enzyme or the enzyme-substrate complex. This reduces the Vₘₐₓ without affecting the Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in place. This mechanism reduces both Vₘₐₓ and Kₘ.
These distinct mechanisms can be visualized by their effects on Lineweaver-Burk plots, which linearize the Michaelis-Menten hyperbolic curve.
Figure 1: Simplified models of reversible enzyme inhibition mechanisms.
Comparative Kinetic Analysis: Diaryl-Oxadiazoles as COX-2 Inhibitors
To illustrate a real-world application, we will compare a series of 2,5-diaryl-1,3,4-oxadiazole derivatives for their inhibition of cyclooxygenase (COX) enzymes. The COX-1 and COX-2 isoforms are critical targets in inflammation research, and developing selective COX-2 inhibitors is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Diarylheterocycles, which include oxadiazole scaffolds, are a prominent class of selective COX-2 inhibitors.
A study by Grover et al. (2015) synthesized and evaluated a series of these compounds. The data below summarizes their inhibitory potency (IC₅₀) and COX-2 selectivity. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2), with a higher value indicating greater selectivity for COX-2.
| Compound ID | R' Group (at position 5) | R'' Group (at position 2) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| 6b | 4-Fluorophenyl | 4-(Methylsulfonyl)phenyl | 74.31 | 0.74 | >100 |
| 6e | 4-Nitrophenyl | 4-(Methylsulfonyl)phenyl | 63.76 | 0.48 | >132 |
| 6f | 4-Chlorophenyl | 4-(Methylsulfonyl)phenyl | 68.88 | 0.69 | >99 |
| 7e | 4-Nitrophenyl | 4-(Aminosulfonyl)phenyl | 55.05 | 0.81 | >67 |
| 7f | 4-Chlorophenyl | 4-(Aminosulfonyl)phenyl | 60.61 | 0.89 | >68 |
| Celecoxib | (Reference Drug) | - | >100 | 0.10 | >1000 |
| Data adapted from Grover et al., RSC Adv., 2015, 5, 45535-45544. |
Analysis of Structure-Activity Relationship (SAR): From this comparison, a clear SAR emerges. The presence of a methylsulfonyl (-SO₂Me) or aminosulfonyl (-SO₂NH₂) group at the para-position of one phenyl ring is crucial for potent and selective COX-2 inhibition. This is a hallmark of the "coxib" class of drugs. Compound 6e , featuring a 4-nitrophenyl group and a 4-(methylsulfonyl)phenyl group, demonstrated the highest potency against COX-2 (IC₅₀ = 0.48 µM) and excellent selectivity. This suggests that the electron-withdrawing nature of both the nitro and methylsulfonyl groups contributes favorably to the interaction with the COX-2 active site.
The Deeper Mechanism: Beyond Simple Competition
While IC₅₀ values are excellent for initial screening and SAR, they don't tell the whole story. The high selectivity of diarylheterocyclic inhibitors for COX-2 often arises from a more complex kinetic mechanism than simple competition. Authoritative studies have shown that these inhibitors exhibit a three-step, time-dependent inhibition of COX-2, while often acting as simple competitive inhibitors of COX-1.
This mechanism can be generalized as: E + I ⇌ EI ⇌ EI ⇌ EI*
-
Initial Binding (E + I ⇌ EI): A rapid, reversible binding step to form an initial encounter complex (EI). This step is what is measured in simple steady-state competitive assays.
-
Conformational Change (EI ⇌ EI):* A slower, reversible isomerization of the initial complex to a more tightly bound complex (EI*). This conformational change is often the rate-limiting step and is responsible for the time-dependent nature of the inhibition.
-
Final Complex Formation (EI ⇌ EI*): A final, very slow dissociation or nearly irreversible step, leading to a long-residing, tightly bound inhibitor.
This multi-step process explains why these compounds are such potent and selective inhibitors of COX-2; the enzyme's structure allows for these subsequent conformational changes that are not as favorable in the more rigid COX-1 active site.
Experimental Protocols: A Self-Validating Workflow for Kinetic Characterization
To fully characterize an oxazole derivative, a two-phase experimental approach is required. This workflow is designed to be self-validating, where results from Phase 1 inform the experimental design of Phase 2.
Figure 2: Experimental workflow for comprehensive kinetic analysis.
Protocol 1: IC₅₀ Determination
Objective: To determine the concentration of an oxazole derivative required to inhibit 50% of the target enzyme's activity under specific assay conditions.
Rationale: This is a primary screening assay to quickly rank the potency of multiple compounds. The substrate concentration is typically fixed at or near its Kₘ value to ensure the assay is sensitive to competitive inhibitors.
Materials:
-
Target Enzyme (e.g., human recombinant COX-2)
-
Substrate (e.g., Arachidonic Acid)
-
Assay Buffer (e.g., Tris-HCl with required cofactors)
-
Oxazole Derivative (Inhibitor) Stock Solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of detecting the reaction product
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution series of the oxazole derivative. A common approach is a 10-point, 3-fold dilution series starting at a high concentration (e.g., 100 µM).
-
Causality Check: A wide logarithmic dilution series is essential to capture the full dose-response curve, from no inhibition to maximal inhibition.
-
-
Assay Plate Setup: In a 96-well plate, add the assay components. For each inhibitor concentration, prepare triplicate wells.
-
Test Wells: Assay Buffer + Enzyme + Inhibitor Dilution
-
Positive Control (100% Activity): Assay Buffer + Enzyme + DMSO (vehicle control)
-
Negative Control (0% Activity): Assay Buffer + DMSO (no enzyme)
-
-
Pre-incubation: Add the enzyme to the wells containing buffer and inhibitor (or DMSO). Incubate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).
-
Causality Check: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts. This is particularly crucial for time-dependent inhibitors.
-
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the reader and measure the rate of product formation over time (initial velocity, v₀).
-
Data Analysis: a. Calculate the average velocity for each set of triplicates. b. Normalize the data. The percent inhibition for each inhibitor concentration is calculated as: % Inhibition = 100 * (1 - (v_inhibitor - v_neg_ctrl) / (v_pos_ctrl - v_neg_ctrl)) c. Plot % Inhibition versus the log[Inhibitor]. d. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
Protocol 2: Mechanism of Inhibition (Ki and Type Determination)
Objective: To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).
Rationale: This experiment systematically varies both substrate and inhibitor concentrations to observe their effect on enzyme kinetics. The resulting data, when visualized on a Lineweaver-Burk plot, produces characteristic patterns for each inhibition type, allowing for the calculation of the true binding affinity (Kᵢ), a constant that is independent of substrate concentration.
Procedure:
-
Experimental Design: This requires a matrix of experiments. You will run a full substrate-velocity curve at several different fixed concentrations of the inhibitor.
-
Inhibitor Concentrations: Choose 4-5 concentrations of your oxazole derivative, bracketing its apparent Kᵢ (which can be estimated from the IC₅₀). A typical set would be [I] = 0 (control), 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, and 5 x Kᵢ.
-
Substrate Concentrations: For each inhibitor concentration, perform a substrate titration, typically using 8-10 substrate concentrations ranging from 0.2 x Kₘ to 10 x Kₘ.
-
-
Assay Execution: a. For each fixed inhibitor concentration, set up a series of reactions with the varying substrate concentrations. b. Follow the pre-incubation and reaction initiation steps as described in Protocol 1. c. Measure the initial velocity (v₀) for every unique combination of [S] and [I].
-
Data Analysis and Visualization: a. For each inhibitor concentration, plot v₀ versus [S] (Michaelis-Menten plot). b. To determine the mechanism, transform the data by plotting 1/v₀ versus 1/[S] (Lineweaver-Burk plot). You will generate a separate line for each inhibitor concentration. c. Interpret the Plot:
- Competitive: Lines intersect on the y-axis. Apparent Kₘ increases with [I]; Vₘₐₓ is unchanged.
- Non-competitive: Lines intersect on the x-axis. Vₘₐₓ decreases with [I]; Kₘ is unchanged.
- Uncompetitive: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.
-
Calculating Kᵢ: The Kᵢ can be determined by replotting the slopes or intercepts from the Lineweaver-Burk plot against the inhibitor concentration, or more accurately, by using non-linear regression to globally fit all of the substrate-velocity curves simultaneously to the appropriate inhibition equation (e.g., competitive, non-competitive). For a competitive inhibitor, the equation is: v = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
Conclusion
The kinetic characterization of enzyme inhibitors is a cornerstone of modern drug discovery. As demonstrated with the diaryl-oxadiazole class of COX-2 inhibitors, a comprehensive analysis moves far beyond a simple IC₅₀ value. By employing a systematic workflow that progresses from potency screening to detailed mechanistic studies, researchers can uncover the true nature of the enzyme-inhibitor interaction. Understanding that a selective oxazole derivative may exhibit complex, time-dependent kinetics against its target (COX-2) while acting as a simple competitive inhibitor against an off-target (COX-1) provides profound insights that guide lead optimization. This rigorous, mechanistically-driven approach ensures that the most promising compounds are advanced, ultimately increasing the probability of success in developing safe and effective therapeutics.
References
- Walker, M. C., Kurumbail, R. G., Kiefer, J. R., Moreland, K. T., Koboldt, C. M., Isakson, P. C., Seibert, K., & Gierse, J. K. (2001). A three
A Head-to-Head Comparison of Catalysts for Oxazole Functionalization: A Guide for Researchers
The oxazole motif is a cornerstone in medicinal chemistry and materials science, gracing the structures of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the oxazole ring is paramount for the modulation of biological activity and the fine-tuning of material properties. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for oxazole functionalization, offering field-proven insights and experimental data to empower researchers in catalyst selection and methods development.
The Landscape of Oxazole Functionalization: A Strategic Overview
The oxazole ring possesses three carbon atoms susceptible to functionalization: C2, C4, and C5. The inherent electronic properties of the ring, with the nitrogen atom at position 3 and the oxygen atom at position 1, render the C2 position the most acidic and thus a prime site for deprotonation and subsequent functionalization. The C5 position is also a common site for electrophilic attack, while the C4 position is generally less reactive. The choice of catalyst is therefore critical in dictating the regioselectivity and efficiency of the desired transformation. This guide will delve into the nuances of palladium, nickel, copper, rhodium, and iridium-based catalysts, as well as the burgeoning field of organocatalysis, for the targeted modification of the oxazole core.
Palladium Catalysis: The Workhorse of C-H Arylation
Palladium catalysis has been extensively employed for the direct C-H arylation of oxazoles, offering a powerful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] The regioselectivity of palladium-catalyzed arylation can be exquisitely controlled by the choice of ligands and reaction conditions.
Regioselective C-H Arylation: A Tale of Two Positions
A seminal study by Strotman and Chobanian demonstrated the remarkable ability to selectively arylate either the C2 or C5 position of the oxazole ring by fine-tuning the reaction parameters.[2][3] C5 arylation is favored in polar solvents with specific phosphine ligands, whereas C2 arylation is preferred in nonpolar solvents with a different set of phosphines.[2] This regioselectivity is attributed to competing catalytic cycles: a concerted metalation-deprotonation (CMD) pathway for C5 arylation and a deprotonation pathway for C2 arylation.[2]
| Catalyst System | Position | Solvent | Ligand | Base | Yield (%) | Reference |
| Pd(OAc)₂ | C5 | DMA | CataCXium® A | K₂CO₃ | 85 | [2] |
| Pd(OAc)₂ | C2 | Toluene | RuPhos | K₂CO₃ | 82 | [2] |
| PdCl(dppb)(C₃H₅) | C2 | Dioxane | dppf | K₂CO₃ | 69 | [1] |
Table 1: Comparison of Palladium Catalyst Systems for Direct Arylation of Oxazole.
Experimental Protocol: Palladium-Catalyzed C5-Selective Arylation of Oxazole
The following protocol is adapted from the work of Strotman and Chobanian for the C5-selective arylation of oxazole with 4-bromotoluene.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CataCXium® A
-
Potassium carbonate (K₂CO₃)
-
Oxazole
-
4-Bromotoluene
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%), CataCXium® A (0.04 mmol, 4 mol%), and K₂CO₃ (3.0 mmol).
-
Seal the vessel and evacuate and backfill with nitrogen three times.
-
Add DMA (5 mL), oxazole (2.0 mmol), and 4-bromotoluene (1.0 mmol).
-
Stir the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 1: Simplified catalytic cycle for palladium-catalyzed C-H arylation of oxazole, highlighting the divergent pathways to C5 and C2 functionalization.
Nickel Catalysis: A Cost-Effective and Versatile Alternative
Nickel catalysts have emerged as a more economical and highly versatile alternative to palladium for a range of oxazole functionalization reactions.[4] Nickel's unique electronic properties often lead to distinct reactivity and selectivity profiles.
Benchmarking Phenolic Electrophiles in C-H Arylation
A comparative study has benchmarked the performance of various phenolic electrophiles in the nickel-catalyzed arylation of benzoxazoles and oxazoles.[4] This work provides valuable insights into the relative reactivity of different leaving groups, with mesylates generally exhibiting the highest reactivity, followed by pivalates and then carbamates.[4]
| Catalyst System | Electrophile | Leaving Group | Yield (%) | Reference |
| Ni(COD)₂/dcype | Phenyl pivalate | O Piv | 83 | [4] |
| Ni(COD)₂/dcype | Phenyl mesylate | OMs | >95 | [4] |
| Ni(COD)₂/dcype | Phenyl carbamate | OCONMe₂ | 75 | [4] |
Table 2: Comparison of Phenolic Electrophiles in Nickel-Catalyzed Arylation of Benzoxazole.
Copper Catalysis: A Mild and Efficient Approach
Copper catalysts are well-regarded for their low cost, low toxicity, and ability to promote a variety of oxazole functionalization reactions under mild conditions.[5] These reactions often proceed through mechanisms distinct from their palladium and nickel counterparts.
C-H Functionalization/C-O Bond Formation
An efficient method for the synthesis of functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization followed by C-O bond formation, using air as the terminal oxidant.[5] This protocol exhibits high functional group tolerance.
Rhodium and Iridium Catalysis: Masters of C-H Activation
Rhodium and iridium catalysts are unparalleled in their ability to mediate C-H activation reactions with high efficiency and selectivity.[6][7][8] These catalysts often operate through a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, guiding the C-H activation to a specific position.
Comparative Analysis of Rhodium and Iridium in C-H Activation
While both rhodium and iridium are proficient in C-H activation, they can exhibit complementary substrate scopes.[8] For instance, in the formyl C-H arylation of benzaldehydes, Rh(III) and Ir(III) catalysts have been shown to be effective for different classes of substrates.[8] In the context of oxazole functionalization, both metals have been utilized for C-H activation, and the choice between them may depend on the specific transformation and substrate.[1][6][7]
Iridium-Catalyzed C-H Borylation: A Gateway to Further Functionalization
Iridium-catalyzed C-H borylation has become a powerful tool for the late-stage functionalization of complex molecules.[9][10][11] This reaction introduces a boronate ester group onto the oxazole ring, which can then be readily converted to a wide range of other functional groups through well-established transformations like Suzuki-Miyaura cross-coupling.
Regioselectivity in Heteroaryl Borylation
A key principle in the iridium-catalyzed C-H borylation of heteroarenes is that the borylation typically occurs distal to nitrogen atoms.[9] This regioselectivity is governed by a combination of steric and electronic factors.
Experimental Protocol: Iridium-Catalyzed Borylation of 2-Phenyl-oxazole
The following is a general protocol for the iridium-catalyzed borylation of an oxazole derivative.
Materials:
-
[Ir(cod)OMe]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
2-Phenyloxazole
-
Cyclohexane
Procedure:
-
In a nitrogen-filled glovebox, combine [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3 mol%), and B₂pin₂ (1.1 mmol) in a reaction vial.
-
Add cyclohexane (5 mL) and 2-phenyloxazole (1.0 mmol).
-
Seal the vial and stir the mixture at 80 °C for 16 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired borylated oxazole.
Figure 2: A simplified representation of the iridium-catalyzed C-H borylation of oxazoles.
Organocatalysis: A Metal-Free Frontier
The field of organocatalysis offers a powerful, metal-free approach to oxazole functionalization, often providing excellent enantioselectivity in asymmetric transformations.[12]
Asymmetric Michael Addition to Nitroolefins
The organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins has been developed, affording valuable precursors for the synthesis of chiral α-alkyl-α-hydroxy carboxylic acid derivatives with high diastereo- and enantioselectivity.[12] This reaction is typically catalyzed by chiral tertiary amine/thiourea catalysts.
| Catalyst | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| L-tert-leucine-derived tertiary amine/thiourea | 5H-oxazol-4-one + β-nitrostyrene | >19:1 | 99 | 95 | [12] |
Table 3: Performance of an Organocatalyst in the Asymmetric Michael Addition to a Nitroolefin.
Conclusion and Future Outlook
The functionalization of oxazoles is a vibrant area of research, with a diverse and ever-expanding toolkit of catalytic methods. Palladium and nickel catalysts remain the workhorses for cross-coupling and C-H arylation, with the choice between them often dictated by cost and the desired reactivity. Copper catalysis provides a mild and economical alternative for a range of transformations. For challenging C-H activations, particularly those requiring high regioselectivity, rhodium and iridium catalysts are the undisputed champions. The advent of iridium-catalyzed borylation has opened up new avenues for the late-stage functionalization of complex oxazole-containing molecules. Finally, organocatalysis presents a powerful, metal-free strategy for asymmetric synthesis, providing access to chiral building blocks of significant synthetic value.
Future developments in this field will likely focus on the discovery of even more efficient and selective catalysts, the expansion of the reaction scope to include a wider range of functional groups, and the development of more sustainable and environmentally friendly catalytic systems. The continued exploration of tandem and one-pot reactions will also be crucial for streamlining the synthesis of complex oxazole derivatives.
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- Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry.
- Synthesis and application of chiral N-heterocyclic carbene-oxazoline ligands: iridium-catalyzed enantioselective hydrogen
- Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers.
- Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. PubMed Central.
- Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. PubMed Central.
- A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
- Organocatalytic asymmetric Michael addition of 5H-oxazol-4-ones to nitroolefins. PubMed.
- Chemistry of oxazoles.
- Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn.
- Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations.
- Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins.
- Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionaliz
- Nickel-Catalyzed C−H Arylation of Benzoxazoles and Oxazoles: Benchmarking the Influence of Electronic, Steric and Leaving Group Variations in Phenolic Electrophiles. PubMed Central.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism. eScholarship.
- Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. PubMed.
- Iridium-Catalyzed Boryl
- Iridium‐Catalyzed Para ‐Selective C H Borylation via
- Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.
- Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chel
- Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and trifl
- Recent Advances in Asymmetric Organocatalyzed Conjug
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere.
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A Researcher's Guide to Predicting Oxazole Reactivity: A Quantum Mechanical Approach
For researchers, synthetic chemists, and professionals in drug development, understanding and predicting the reactivity of the oxazole ring is paramount. This five-membered heterocycle is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Its reactivity dictates how it interacts with biological targets and how it can be modified to create novel therapeutic agents. This guide provides an in-depth comparison of quantum mechanical calculation methods for predicting oxazole reactivity, supported by experimental data and practical insights to empower your research.
The "Why": Causality in Computational Chemistry
Before delving into specific methods, it's crucial to understand the underlying principles. Quantum mechanical calculations allow us to model the electronic structure of molecules. By understanding the distribution of electrons and the energies of molecular orbitals, we can predict where a molecule is likely to react. For oxazoles, this means identifying the positions most susceptible to electrophilic or nucleophilic attack, and predicting the energy barriers for various reactions. This predictive power accelerates the design of new molecules and the optimization of reaction conditions, saving valuable time and resources in the lab.
Comparing the Tools: A Guide to Quantum Mechanical Methods
The choice of computational method is a critical decision that balances accuracy with computational cost. Here, we compare three classes of methods commonly used to predict the reactivity of organic molecules like oxazole.
| Method Class | Specific Examples | Strengths | Weaknesses | Best Suited For |
| Semi-empirical | AM1, PM3 | Very fast, suitable for large molecules and high-throughput screening. | Less accurate, parameters may not be optimized for all systems. | Rapid initial screening of large libraries of oxazole derivatives. |
| Density Functional Theory (DFT) | B3LYP, M06-2X | Good balance of accuracy and computational cost. Widely applicable to a range of chemical systems and reactions. | Accuracy is dependent on the choice of functional. Can be computationally demanding for very large systems. | The workhorse for most oxazole reactivity studies, including geometry optimization, reaction mechanism elucidation, and prediction of spectroscopic properties. |
| Ab Initio (Møller-Plesset) | MP2 | High accuracy, particularly for systems where electron correlation is important. | Computationally very expensive, scales poorly with the size of the system. | High-accuracy benchmark calculations on small oxazole systems or for refining DFT results. |
Table 1: Comparison of Quantum Mechanical Methods for Predicting Oxazole Reactivity.
Density Functional Theory (DFT), particularly with the B3LYP functional and a basis set such as 6-311++G(d,p), has emerged as a robust and popular choice for studying oxazole derivatives, offering a good compromise between accuracy and computational expense.[2][3]
Predicting Reactivity: Key Concepts and Practical Applications
Quantum chemical calculations provide several key descriptors that act as powerful indicators of a molecule's reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]
For instance, in a study of an oxazole derivative, DFT calculations at the B3LYP/6–311++G (d, p) level were used to calculate the HOMO and LUMO energies.[2] A smaller HOMO-LUMO gap was found to correlate with higher reactivity.[2]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on a molecule's surface. It helps to identify electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack.[1]
Fukui Functions
Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system. This allows for a precise prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. Studies on oxazole and related azoles have shown that Fukui functions can correctly identify the preferential sites for electrophilic attack.[4][5]
Case Study: Regioselectivity of Electrophilic Substitution on Oxazole
Electrophilic substitution is a fundamental reaction for functionalizing the oxazole ring. Experimental evidence shows that electrophilic attack preferentially occurs at the C5 position, followed by the C4 position, and is rare at the C2 position.[4]
Quantum mechanical calculations corroborate these experimental findings. Fukui function analysis on the oxazole molecule clearly indicates that the C5 position is the most susceptible to electrophilic attack.[4][5]
| Position | Experimental Reactivity for Electrophilic Substitution | Predicted Reactivity (Fukui Function) |
| C2 | Rare | Low susceptibility |
| C4 | Moderate | Moderate susceptibility |
| C5 | Most reactive | Highest susceptibility |
Table 2: Comparison of Experimental and Computationally Predicted Regioselectivity of Electrophilic Substitution on Oxazole.
Case Study: Cycloaddition Reactions of Oxazoles
Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[6] Computational studies have been instrumental in understanding the mechanism and selectivity of these reactions.
For example, a computational investigation of the (3+2) cycloaddition reaction between azaoxyallyl cations and 1,2-benzisoxazoles using DFT calculations at the M06/6-31G(d,p) level of theory successfully elucidated the stepwise mechanism and the factors controlling the observed regioselectivity.[7] The calculated activation barriers for the different possible pathways were in agreement with the experimentally observed product distribution, demonstrating the predictive power of these methods.[7]
Experimental Workflow: A Step-by-Step Protocol for DFT Calculations
This section provides a generalized workflow for performing a DFT calculation to investigate the reactivity of an oxazole derivative using a common software package like Gaussian.
Caption: A typical workflow for predicting oxazole reactivity using DFT calculations.
Step-by-Step Methodology:
-
Molecule Building: Construct the 3D structure of the oxazole derivative of interest using a molecular modeling program (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry software. This file specifies the molecular coordinates, the desired level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (e.g., geometry optimization), and the charge and multiplicity of the molecule.
-
Geometry Optimization: Submit the input file to the software to perform a geometry optimization. This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. This serves two purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies), and it provides thermodynamic data such as zero-point vibrational energy.
-
Reactivity Analysis: Analyze the output of the calculations to extract key reactivity descriptors:
-
HOMO/LUMO energies and gap: These are typically found in the main output file.
-
Molecular Electrostatic Potential (MEP): Visualize the MEP surface using the output wavefunction file.
-
Fukui Functions: These can be calculated from the results of single-point energy calculations on the neutral, cationic, and anionic forms of the molecule.
-
-
Transition State Searching (for reaction mechanisms): To study a specific reaction, one must locate the transition state structure. This is a more complex calculation that often requires a good initial guess of the transition state geometry. Methods like QST2 or QST3 in Gaussian can be employed. A frequency calculation on the located transition state should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Visualizing Reaction Pathways
For studying reaction mechanisms, it is invaluable to visualize the entire reaction pathway, including reactants, transition states, and products. This can be represented using a reaction coordinate diagram, where the energy of the system is plotted against the progress of the reaction.
Caption: A generalized reaction coordinate diagram for an oxazole Diels-Alder reaction.
Conclusion: Empowering Rational Design
Quantum mechanical calculations provide a powerful and increasingly accessible toolkit for predicting the reactivity of oxazole derivatives. By leveraging methods like DFT, researchers can gain deep insights into reaction mechanisms, predict the outcomes of reactions, and rationally design novel molecules with desired properties. While these computational tools do not replace experimental work, they serve as an invaluable guide, enabling more focused and efficient research and development in the fields of medicinal chemistry and materials science.
References
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Gayathiri, L., & Mahalakshmi, C. M. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology, 4(4). [Link]
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Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
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Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic chemistry, 104, 104240. [Link]
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Zlatkov, A., Mitkov, J., & Georgieva, M. (2018). Computer Prediction And Synthesis Of New Oxazoles Based On An 8-Thiosubstituted 1,3,7-Trimethylxanthine Skeleton. CBU International Conference Proceedings, 6, 1211-1217. [Link]
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Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach. (2023). Pharmaceuticals, 16(5), 735. [Link]
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Minsky, A. (1992). Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. DTIC. [Link]
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Stewart, J. J. (2004). Comparison of the accuracy of semiempirical and some DFT methods for predicting heats of formation. Journal of molecular modeling, 10(1), 6-12. [Link]
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Michalak, A., DeKock, R. L., & Ziegler, T. (2013). Reactivity patterns of imidazole, oxazole, and thiazole as reflected by the polarization justified Fukui functions. The journal of physical chemistry. A, 117(7), 1596–1600. [Link]
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Michalak, A., DeKock, R. L., & Ziegler, T. (2013). Reactivity patterns of imidazole, oxazole, and thiazole as reflected by the polarization justified Fukui functions. The Journal of Physical Chemistry A, 117(7), 1596-1600. [Link]
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Zhang, J., Li, Y., & Liu, Y. (2022). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 27(19), 6688. [Link]
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Kovalishyn, V., et al. (2023). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Nucleosides, Nucleotides & Nucleic Acids, 42(7-9), 423-437. [Link]
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Leddin, E. M. (n.d.). Gaussian Input Files. Computational Chemistry Resources. [Link]
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Barroso, J. (2016, May 26). The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. [Link]
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Turchi, I. J., & S. Dewar, M. J. (1975). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Chemical Reviews, 75(4), 389-437. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers engaged in the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate, a halogenated organic compound. By understanding the inherent hazards and adhering to rigorous disposal procedures, laboratories can maintain a safe working environment and comply with regulatory standards.
Hazard Profile and Essential Safety Precautions
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and consistent use of appropriate PPE is the first line of defense against the hazards posed by this compound.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Quantitative Hazard and Precautionary Data Summary
| Hazard Statement | GHS Classification | Precautionary Statement | Protective Measures |
| H315: Causes skin irritation | Skin Irritant, Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Nitrile gloves, lab coat. |
| H319: Causes serious eye irritation | Eye Irritant, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Chemical safety goggles, face shield. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Use in a chemical fume hood. |
Spill and Emergency Procedures: A Plan for the Unexpected
Even in the most meticulous laboratory settings, spills can occur. A well-defined emergency plan is crucial for minimizing exposure and environmental impact.
Step-by-Step Spill Cleanup Protocol:
-
Immediate Evacuation and Alerting: In the event of a significant spill, immediately evacuate the immediate area and alert nearby personnel.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent its spread.
-
Neutralization (if applicable and safe): Given the lack of a complete SDS, neutralization is not recommended without specific guidance from a safety professional.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound is a multi-step process that requires careful planning and execution to ensure regulatory compliance and environmental protection. As a halogenated organic compound, it is subject to specific waste management regulations.
Waste Characterization and Segregation: The Critical First Step
This compound must be classified as a hazardous waste. Due to its chemical structure, it falls into the category of halogenated organic waste . It is imperative to segregate this waste stream from non-halogenated organic waste. Co-mingling can lead to complications and increased costs in the final disposal process.
Container Selection and Labeling: Clarity and Compliance
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting halogenated organic waste. The container must have a secure screw-top cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
Storage in a Satellite Accumulation Area (SAA): Safe and Temporary Holding
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation and under the control of the laboratory personnel.
-
Location: The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by your institution's EHS department and local regulations.
Final Disposal: Incineration as the Preferred Method
Due to the presence of halogens, landfilling of this compound is generally prohibited. The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Engage a Professional Waste Vendor: Your institution will have a contract with a certified hazardous waste disposal vendor. Follow your institution's procedures for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final destination.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, research professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within the laboratory. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
Georganics. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate. [Link]
Sources
Navigating the Synthesis Frontier: A Guide to Safely Handling Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and efficient handling of unique chemical reagents is paramount. This guide provides essential safety and logistical information for Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate (CAS No. 78451-14-6), a compound of interest in contemporary synthetic chemistry. As the toxicological properties of this specific molecule have not been exhaustively characterized, this document is founded on the principles of prudent laboratory practice, drawing from data on structurally analogous compounds and authoritative safety standards for handling halogenated and trifluoromethylated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound is a halogenated heterocyclic compound. The presence of a chloro group, a trifluoromethyl group, and an oxazole ring suggests potential for biological activity and associated chemical hazards. Based on data from similar chemical structures, the primary hazards are anticipated to be:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before commencing any work with this compound. All personnel must be trained on the potential hazards and the necessary safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator (or higher) |
| Conducting Reactions and Purifications (in a fume hood) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Organic vapor cartridge respirator |
| Handling Solid Compound Outside of a Fume Hood (Not Recommended) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Organic vapor cartridge respirator |
Causality Behind PPE Choices:
-
Eye Protection: The high likelihood of serious eye irritation necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional barrier against splashes, especially during transfers and reactions.
-
Hand Protection: Due to the presence of a chlorinated organic structure, standard latex gloves may not offer sufficient protection. Nitrile or neoprene gloves provide better resistance to this class of chemicals. Double-gloving is a critical best practice to prevent exposure in case of a tear or contamination of the outer glove.
-
Body Protection: A flame-resistant lab coat is a standard requirement in any chemical laboratory. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling of the solid compound may generate dust, necessitating an N95 respirator to prevent inhalation. During reactions where vapors may be produced, an organic vapor cartridge respirator is essential. All work with this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Assemble all necessary equipment, including glassware, spatulas, and magnetic stir bars, before bringing the chemical into the hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Have a chemical spill kit readily available.
-
-
Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Weigh the solid compound in the fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Add solvent to the solid in a controlled manner to avoid splashing.
-
Cap the container securely before removing it from the fume hood.
-
-
Conducting Reactions:
-
Set up the reaction apparatus within the fume hood.
-
Transfer solutions containing the compound using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.
-
Monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
-
Work-up and Purification:
-
Perform all extractions, filtrations, and chromatographic purifications within the fume hood.
-
Be mindful of the potential for the compound to be present in all waste streams.
-
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.
-
Disposal Plan: Environmental Responsibility
The disposal of this chlorinated and fluorinated organic compound and associated waste must be handled with care to prevent environmental contamination.
Waste Categorization and Segregation:
Caption: A clear segregation plan for the disposal of waste contaminated with the target compound.
Disposal Protocol:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh papers, and silica gel, in a separate, clearly labeled container.
-
Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and a full description of the contents, including the name of the compound.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.
-
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team. For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal. |
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's safety protocols and a comprehensive risk assessment for your specific experimental procedures. By integrating these principles of expertise, trustworthiness, and authoritative grounding, you can advance your research with the highest standards of safety and scientific integrity.
References
-
Georganics. Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate Safety Data Sheet.[Link]
-
LookChem. this compound.[Link]
-
PubChem. Ethyl 2-chloro-1,3-oxazole-5-carboxylate.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication.[Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[Link]
-
Environmental Protection Agency (EPA). Hazardous Waste.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
